Product packaging for 2-Chloro-6-nitroquinoline(Cat. No.:CAS No. 29969-57-1)

2-Chloro-6-nitroquinoline

Cat. No.: B1366723
CAS No.: 29969-57-1
M. Wt: 208.6 g/mol
InChI Key: FQYXTVZGTFWRGD-UHFFFAOYSA-N
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Description

2-Chloro-6-nitroquinoline is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClN2O2 B1366723 2-Chloro-6-nitroquinoline CAS No. 29969-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-nitroquinoline
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InChI

InChI=1S/C9H5ClN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYXTVZGTFWRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80448421
Record name 2-chloro-6-nitroquinoline
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Molecular Weight

208.60 g/mol
Source PubChem
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CAS No.

29969-57-1
Record name 2-Chloro-6-nitroquinoline
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-nitroquinoline, a key heterocyclic intermediate in medicinal chemistry. This document delves into its physicochemical properties, outlines a robust synthetic pathway, and explores its reactivity and applications, particularly in the development of novel therapeutic agents. Detailed protocols for synthesis and characterization, alongside safety and handling guidelines, are provided for researchers, scientists, and drug development professionals. The information is grounded in established chemical principles and supported by scientific literature to ensure technical accuracy and practical utility.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] From the pioneering antimalarial drug quinine to modern anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation.[3][4] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of a molecule's pharmacological profile. This compound (CAS No. 29969-57-1) is a versatile building block, offering multiple reaction sites for chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries for drug screening.[5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 29969-57-1[7][8]
Molecular Formula C₉H₅ClN₂O₂[7][8]
Molecular Weight 208.60 g/mol [7][9][10]
Appearance Light yellow solid[11]
Melting Point 236-237 °C[9]
Boiling Point 363.444 °C at 760 mmHg (Predicted)[9]
Density 1.484 g/cm³ (Predicted)[9]
Solubility Data not readily available, expected to be soluble in common organic solvents.
pKa -1.42 ± 0.43 (Predicted)
XLogP3 2.5[10]

Synthesis and Reaction Chemistry

The synthesis of this compound can be approached through several established methods for quinoline construction. A plausible and widely utilized method is the Vilsmeier-Haack reaction, which allows for the formation of 2-chloroquinoline derivatives from corresponding anilines.[10][12]

Proposed Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides an efficient route to 2-chloro-3-formylquinolines from N-arylacetamides. For the synthesis of this compound, a suitable starting material would be N-(4-nitrophenyl)acetamide. The reaction proceeds via the formation of a Vilsmeier reagent (a chloroiminium salt) from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then reacts with the electron-rich aromatic ring of the acetanilide to induce cyclization and formylation. Subsequent workup yields the 2-chloroquinoline derivative. While this specific reaction for this compound is not explicitly detailed in the literature, the general applicability of the Vilsmeier-Haack reaction to substituted acetanilides supports this proposed pathway.[10]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Acetanilide N-(4-nitrophenyl)acetamide Intermediate Cyclized Intermediate Acetanilide->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

Key Reactivity: Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr).[7][9][13] The electron-withdrawing nature of the quinoline nitrogen and the nitro group enhances the electrophilicity of the carbon bearing the chlorine, facilitating attack by nucleophiles. This reactivity allows for the introduction of a wide array of functional groups at the 2-position, making this compound a valuable precursor for generating diverse molecular scaffolds.[14][15]

G Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 2-Substituted-6-nitroquinoline Intermediate->Product - Cl⁻

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Applications in Drug Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. Quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5]

By leveraging the reactivity of the 2-chloro and 6-nitro groups, medicinal chemists can synthesize libraries of novel compounds for high-throughput screening. The nitro group can be reduced to an amine, which can then be further functionalized to introduce diverse pharmacophores.[13] The 2-chloro position, as previously mentioned, is amenable to SₙAr reactions. This dual functionality allows for the systematic exploration of the structure-activity relationship (SAR) of quinoline-based drug candidates.[4]

Analytical and Quality Control Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the nine carbon atoms of the quinoline skeleton. The carbons directly attached to the chlorine and nitro groups will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: Strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[18]

  • C-Cl stretching: ~850-750 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. A characteristic isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is also expected.[19][20]

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling to minimize risks. While specific toxicological data for this compound is limited, general precautions for this class of chemicals should be strictly followed.[21][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing and reducing agents.[23][24] Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Nitroaromatic compounds can be thermally unstable and may decompose exothermically.[25][26] Avoid exposure to high temperatures, sparks, and open flames.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly its susceptibility to nucleophilic aromatic substitution, make it an important building block for the synthesis of novel quinoline derivatives with potential therapeutic applications. This technical guide provides a solid foundation for researchers to understand and effectively utilize this compound in their drug discovery and development endeavors. Adherence to the outlined synthetic, analytical, and safety protocols will ensure its safe and efficient application in the laboratory.

References

Introduction: The Strategic Importance of 2-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical and Chemical Properties of 2-Chloro-6-nitroquinoline

This compound is a substituted heterocyclic aromatic compound that serves as a highly versatile and valuable building block in medicinal chemistry and organic synthesis.[1][2] The quinoline scaffold itself is a well-established pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial and anticancer properties.[3] In this compound, the quinoline nucleus is functionalized with two powerful electron-withdrawing groups: a chlorine atom at the 2-position and a nitro group at the 6-position.[2] This specific arrangement of substituents creates a unique electronic landscape that dictates the molecule's reactivity, making it an ideal precursor for the synthesis of more complex, biologically active molecules through targeted chemical modifications.

This technical guide provides a comprehensive exploration of the core physical and chemical properties of this compound. We will delve into its structural attributes, spectroscopic signature, and chemical reactivity, offering field-proven insights and detailed experimental protocols for its characterization. The causality behind its properties will be explained, grounding theoretical principles in practical application for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational properties of this compound are dictated by its molecular structure, which consists of a quinoline ring system substituted at the C2 and C6 positions.

Core Structural Identifiers:

  • Molecular Formula: C₉H₅ClN₂O₂[2][4]

  • Molecular Weight: 208.60 g/mol [2][5]

  • CAS Number: 29969-57-1[2][4]

  • IUPAC Name: this compound[6]

The presence of a chlorine atom on the electron-deficient pyridine ring and a nitro group on the carbocyclic benzene ring significantly influences the molecule's polarity, stability, and intermolecular interactions. These structural features give rise to the key physicochemical properties summarized below.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource(s)
Physical State Light yellow solid[6]
Melting Point 236-237 °C[4][5]
Boiling Point 363.444 °C at 760 mmHg[4][5]
Density 1.484 g/cm³[4][5]
Flash Point 173.605 °C[4][5]
Vapor Pressure 0 mmHg at 25 °C[4][5]
pKa (Predicted) -1.42 ± 0.43[5]
Solubility No data available[4]

Note: While most properties are experimentally determined, some, like the pKa, are predicted values based on computational models.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electronic effects of its substituents. Both the chloro and nitro groups are strongly electron-withdrawing, which deactivates the quinoline ring system towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[7][8]

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The chlorine atom at the C2 position is particularly susceptible to displacement by nucleophiles. This is because the C2 position is part of the inherently electron-poor pyridine ring, and the adjacent ring nitrogen can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. The nitro group at C6 further enhances this reactivity by withdrawing electron density from the entire ring system through resonance.

This high reactivity makes this compound an excellent substrate for introducing a wide variety of functional groups (e.g., amines, alkoxides, thiols) at the C2 position, a critical step in the synthesis of many targeted pharmaceutical compounds.[9]

sn_ar_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Nucleophilic Attack Product 2-Substituted-6-nitroquinoline + Cl⁻ Meisenheimer->Product Loss of Leaving Group (Cl⁻)

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The second major site of reactivity is the nitro group at the C6 position. This group can be readily reduced to a primary amine (6-amino-2-chloroquinoline), which serves as a versatile synthetic handle for further functionalization, such as amide bond formation or diazotization reactions.[10] This transformation is fundamental for building molecular diversity from the quinoline scaffold.

Common Reduction Methods:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

  • Metal/Acid Reduction: Classic conditions such as Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl).[10]

The choice of reducing agent is critical and depends on the presence of other reducible functional groups within the molecule.

Spectroscopic Profile and Characterization

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. While publicly available experimental spectra are limited, the expected features can be reliably predicted based on its structure and data from analogous compounds.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The electron-withdrawing effects of the chloro and nitro groups will cause the protons on the quinoline ring to shift downfield compared to unsubstituted quinoline.[11] The coupling patterns (doublets, doublet of doublets) will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum should display nine signals corresponding to the nine carbon atoms in the quinoline ring. The carbon atom attached to the chlorine (C2) and the carbon attached to the nitro group (C6) will have characteristic chemical shifts influenced by these substituents.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Expected Key IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~1580-1620C=N StretchQuinoline Ring
~1450-1600C=C StretchAromatic Ring
~1500-1550 & 1330-1370Asymmetric & Symmetric NO₂ StretchNitro Group
~1000-1100C-Cl StretchAryl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 208.6).

  • Isotope Pattern: A crucial diagnostic feature will be the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak.[13] This characteristic 3:1 ratio is definitive for a compound containing one chlorine atom.

characterization_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Synth Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR Structural Elucidation MS Mass Spectrometry (EI-MS or ESI-MS) Synth->MS Molecular Weight & Isotope Ratio IR FT-IR Spectroscopy Synth->IR Functional Groups Validation Structure & Purity Confirmation NMR->Validation MS->Validation IR->Validation

Caption: Workflow for the synthesis and spectroscopic characterization.

Experimental Protocols for Spectroscopic Analysis

The following are generalized, self-validating protocols for obtaining high-quality spectroscopic data for this compound.

Protocol 1: NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.[14]

  • Instrument Setup: Insert the sample into the NMR spectrometer (≥400 MHz recommended for better resolution). Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity by shimming.[11]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters to set include spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of scans (16-64 scans are usually sufficient for achieving a good signal-to-noise ratio).[11]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024-4096) are typically required due to the lower natural abundance of ¹³C.[12]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Protocol 2: FT-IR Spectrum Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Collection: Before running the sample, acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Spectrum Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption peaks and compare them to known values for the expected functional groups.[12]

Safety and Handling

This compound is a chemical compound intended for research and development use only.[2][4] As with any laboratory chemical, it should be handled with appropriate care, following standard safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[4]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.[4]

Conclusion

This compound is a compound of significant strategic value in synthetic chemistry. Its well-defined physicochemical properties and predictable reactivity, governed by the chloro and nitro substituents, make it an exceptional starting material for creating diverse libraries of novel quinoline derivatives. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring and quality control. By leveraging the insights and protocols outlined in this guide, researchers can confidently and effectively utilize this compound in their synthetic endeavors to accelerate the discovery and development of new chemical entities.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-nitroquinoline from Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed pathway for the synthesis of 2-chloro-6-nitroquinoline, a valuable heterocyclic scaffold in medicinal chemistry. The strategic approach begins with a substituted aniline precursor, p-nitroaniline, to ensure precise regiochemical control over the substitution pattern of the quinoline core. The synthesis is presented in three major parts, encompassing four distinct chemical transformations. Each part is designed to provide not only a step-by-step experimental protocol but also the underlying mechanistic principles and field-proven insights essential for successful execution in a research and development setting.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions. The chosen pathway prioritizes regioselectivity and utilizes well-established, robust reactions in heterocyclic chemistry. The sequence begins with the construction of the 6-nitroquinoline core, followed by functionalization of the pyridine ring to introduce the 2-chloro substituent.

Overall_Synthetic_Pathway pNA p-Nitroaniline NQ 6-Nitroquinoline pNA->NQ  Part I: Skraup Reaction   NQO 6-Nitroquinoline N-oxide NQ->NQO  Part IIa: N-Oxidation   NQone 6-Nitroquinolin-2(1H)-one NQO->NQone  Part IIb: Rearrangement   Target This compound NQone->Target  Part III: Chlorination  

Caption: Overall workflow for the synthesis of this compound.

Part I: Synthesis of 6-Nitroquinoline via Skraup Reaction

The foundational step in this synthesis is the construction of the quinoline ring system. By starting with 4-nitroaniline, the Skraup reaction directly and unambiguously yields the desired 6-nitroquinoline isomer, thereby avoiding potentially problematic nitration of an unsubstituted quinoline ring, which can produce a mixture of isomers.

Principle and Mechanism

The Skraup synthesis is a classic acid-catalyzed reaction that involves the dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][2] The aromatic amine (4-nitroaniline) then undergoes a Michael-type conjugate addition to acrolein.[2] The resulting β-arylaminopropionaldehyde intermediate is subsequently cyclized under the strongly acidic conditions, followed by dehydration to form 1,2-dihydro-6-nitroquinoline. The final step is the in-situ oxidation of the dihydroquinoline intermediate to the aromatic 6-nitroquinoline. An oxidizing agent, such as arsenic acid or nitrobenzene itself, is required for this final aromatization step.[3][4]

Skraup_Mechanism cluster_0 Acrolein Formation cluster_1 Quinoline Ring Formation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Intermediate1 β-(4-nitrophenylamino) -propionaldehyde Acrolein->Intermediate1 pNA 4-Nitroaniline pNA->Intermediate1 Michael Addition DHNQ 1,2-Dihydro- 6-nitroquinoline Intermediate1->DHNQ Cyclization & Dehydration NQ 6-Nitroquinoline DHNQ->NQ Oxidation

Caption: Simplified mechanism of the Skraup synthesis of 6-nitroquinoline.

Experimental Protocol: Skraup Synthesis

This protocol is adapted from a similar, well-documented procedure in Organic Syntheses and must be performed with extreme caution due to the highly exothermic nature of the reaction.[4]

  • Reaction Setup: In a 2-liter three-necked round-bottom flask equipped with a robust mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-nitroaniline (138 g, 1.0 mol), arsenic pentoxide (115 g, 0.5 mol), and glycerol (276 g, 3.0 mol).

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (200 mL) through the dropping funnel. The addition is exothermic, and the rate should be controlled to maintain the temperature below 120°C. An ice bath may be required for cooling.

  • Reaction: After the addition is complete, heat the mixture in an oil bath. The temperature should be carefully raised to 140-150°C and maintained for 4-5 hours. The reaction mixture will become dark and viscous.

  • Quenching and Neutralization: Allow the mixture to cool to below 100°C. Carefully and slowly, pour the reaction mixture into 2 L of ice-water with stirring. Cautiously neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This step is also highly exothermic.

  • Isolation: The crude 6-nitroquinoline often precipitates as a solid. Isolate the solid by filtration. Alternatively, if an oily product is obtained, perform a steam distillation to isolate the product.[1]

  • Purification: Wash the crude solid with copious amounts of water. Recrystallize the product from ethanol or an ethanol/water mixture to yield 6-nitroquinoline as a pale yellow to brown solid.[5]

Quantitative Data: Part I
ReagentMolar Mass ( g/mol )Amount UsedMolar Eq.Role
4-Nitroaniline138.12138 g1.0Starting Material
Glycerol92.09276 g3.0Acrolein Precursor
Sulfuric Acid (conc.)98.08200 mL~3.7Catalyst, Dehydrating Agent
Arsenic Pentoxide229.84115 g0.5Oxidizing Agent
Product 6-Nitroquinoline 174.16 - Yield: ~60-70%

Part II: Synthesis of 6-Nitroquinolin-2(1H)-one

The conversion of 6-nitroquinoline to its corresponding 2-quinolone (also known as a carbostyril) is a critical step to enable the subsequent introduction of the chlorine atom. This transformation is achieved via a two-step sequence involving N-oxidation followed by a rearrangement.

Step IIa: N-Oxidation of 6-Nitroquinoline

Principle and Mechanism: The nitrogen atom of the quinoline ring is nucleophilic and can be readily oxidized to an N-oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems like hydrogen peroxide in acetic acid.[6] The reaction is a straightforward transfer of an oxygen atom to the nitrogen lone pair.

Experimental Protocol: N-Oxidation

  • Reaction Setup: Dissolve 6-nitroquinoline (17.4 g, 0.1 mol) in dichloromethane (DCM, 250 mL) in a 500 mL round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath to 0°C. Add m-CPBA (~77%, 24.7 g, 0.11 mol, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethyl acetate to yield 6-nitroquinoline N-oxide.

Step IIb: Rearrangement to 6-Nitroquinolin-2(1H)-one

Principle and Mechanism: Quinoline N-oxides undergo a well-known rearrangement upon treatment with acetic anhydride. The N-oxide oxygen first attacks the anhydride, forming an O-acetylated intermediate. This activates the C2 position for nucleophilic attack by the acetate counter-ion, forming a dihydroquinoline adduct. Subsequent elimination of acetic acid and tautomerization of the resulting 2-acetoxy-6-nitroquinoline during aqueous work-up (or via a separate hydrolysis step) yields the thermodynamically stable 6-nitroquinolin-2(1H)-one.[2]

Rearrangement_Mechanism NQO 6-Nitroquinoline N-oxide OAc_Int O-Acetylated Intermediate NQO->OAc_Int Ac₂O Adduct 2-Acetoxy-1,2-dihydro- 6-nitroquinoline OAc_Int->Adduct Nucleophilic Attack (AcO⁻) AcetoxyQ 2-Acetoxy-6-nitroquinoline Adduct->AcetoxyQ -AcOH NQone 6-Nitroquinolin- 2(1H)-one AcetoxyQ->NQone Hydrolysis

Caption: Mechanism for the rearrangement of an N-oxide to a 2-quinolone.

Experimental Protocol: Rearrangement

  • Reaction Setup: In a round-bottom flask, suspend 6-nitroquinoline N-oxide (19.0 g, 0.1 mol) in acetic anhydride (100 mL).

  • Reaction: Heat the mixture to reflux (approx. 140°C) for 2-3 hours. The solid should dissolve as the reaction proceeds.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto ice (200 g). The excess acetic anhydride will be hydrolyzed.

  • Isolation: The product, 6-nitroquinolin-2(1H)-one, will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Purification: The product is often of high purity after washing. If necessary, it can be recrystallized from glacial acetic acid or a large volume of ethanol.

Quantitative Data: Part II (a & b)
StepReagentMolar MassAmount (0.1 mol scale)Molar Eq.RoleYield
IIa 6-Nitroquinoline174.1617.4 g1.0Substrate-
m-CPBA (~77%)172.5724.7 g1.1Oxidizing Agent~85-95%
IIb 6-Nitroquinoline N-oxide190.1619.0 g1.0Substrate-
Acetic Anhydride102.09100 mLExcessReagent & Solvent~80-90%
Product 6-Nitroquinolin-2(1H)-one 190.16 --Intermediate-

Part III: Synthesis of this compound

The final step converts the 2-quinolone, a cyclic amide (lactam), into the target 2-chloroquinoline. This is achieved using a powerful chlorinating/dehydrating agent.

Principle and Mechanism

The conversion of a 2-quinolone to a 2-chloroquinoline is a standard transformation that utilizes phosphorus oxychloride (POCl₃). The mechanism involves the tautomerization of the 2-quinolone (lactam) to its 2-hydroxyquinoline (lactim) form. The hydroxyl group is then activated by POCl₃ via phosphorylation, forming a dichlorophosphoryl intermediate, which is an excellent leaving group. Finally, a chloride ion (from POCl₃) acts as a nucleophile, attacking the C2 position and displacing the phosphate group to yield the 2-chloroquinoline product. The reaction is often facilitated by an organic base or performed in neat POCl₃ under reflux.

Chlorination_Workflow NQone 6-Nitroquinolin-2(1H)-one Reagents POCl₃ Heat (Reflux) NQone->Reagents 1. Add Reagent Workup Quench (Ice) Neutralize Extract Reagents->Workup 2. Reaction Target This compound Workup->Target 3. Isolation

Caption: Experimental workflow for the chlorination of 6-nitroquinolin-2(1H)-one.

Experimental Protocol: Chlorination

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser (with a calcium chloride drying tube), add 6-nitroquinolin-2(1H)-one (9.5 g, 0.05 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 25 mL, ~0.27 mol) to the flask.

  • Reaction: Heat the mixture gently to reflux (approx. 105-110°C) using an oil bath. Continue heating for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Allow the reaction mixture to cool to room temperature. Very slowly and cautiously, pour the reaction mixture onto a large amount of crushed ice (approx. 300 g) in a large beaker with stirring. This is a highly exothermic and gas-evolving process.

  • Neutralization and Isolation: Once the quenching is complete, carefully neutralize the acidic solution with a cold, concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol or isopropanol to afford pure this compound.

Quantitative Data: Part III
ReagentMolar Mass ( g/mol )Amount UsedMolar Eq.Role
6-Nitroquinolin-2(1H)-one190.169.5 g1.0Starting Material
Phosphorus Oxychloride153.3325 mL~5.4Reagent & Solvent
Product This compound 208.60 - Yield: ~85-95%

Conclusion

This guide outlines a robust and logical three-part synthetic route to this compound starting from p-nitroaniline. The strategy leverages the regiochemical control of the Skraup reaction, followed by a reliable N-oxidation/rearrangement sequence to install the 2-oxo functionality, which is finally converted to the target chloro-substituent. By understanding the mechanistic underpinnings and adhering to the detailed protocols, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science.

References

solubility of 2-Chloro-6-nitroquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-6-nitroquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic intermediate in synthetic chemistry. Recognizing the limited availability of consolidated public data, this document synthesizes foundational physicochemical principles with robust, field-proven experimental methodologies. We delve into the molecular properties of this compound to ground solubility predictions, present a detailed protocol for the authoritative Shake-Flask equilibrium solubility method, and offer guidance on data interpretation. This guide is designed to empower researchers, process chemists, and formulation scientists with the necessary theoretical framework and practical tools to accurately determine and leverage the solubility of this compound in various organic solvent systems, ensuring reproducibility and process optimization.

Introduction: The Critical Role of Solubility

This compound is a substituted quinoline of significant interest as a building block in medicinal chemistry and materials science. Its chemical structure, featuring a quinoline core, a deactivating nitro group, and a reactive chloro group, makes it a versatile precursor for a range of more complex molecules. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that dictates its behavior in virtually every stage of development, from reaction kinetics and purification to formulation and bioavailability.[][2] An in-depth understanding of how this compound interacts with different organic solvents is paramount for optimizing synthetic yields, designing efficient crystallization processes, and developing stable formulations.

This guide moves beyond a simple data table, providing the causal logic behind solubility phenomena and equipping the user with the means to generate reliable, self-validating data.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand the molecule itself. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction; polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3][4] The structural features of this compound provide clear indicators of its expected behavior.

Molecular Structure:

PropertyValueSource
Molecular Formula C₉H₅ClN₂O₂[5]
Molecular Weight 208.6 g/mol [5]
Melting Point 236-237°C[6]
Boiling Point 363.4°C at 760 mmHg (Predicted)[6]
Polar Surface Area 41.8 Ų (Predicted for analogue)[7]
logP 3.34 (Predicted for analogue)[7]

The presence of the electronegative nitrogen and oxygen atoms in the quinoline ring and the nitro group introduces significant polarity and dipole moments. The nitro group, in particular, is a strong electron-withdrawing group, increasing the molecule's polarity. However, the aromatic carbocyclic rings constitute a significant non-polar region. This amphiphilic nature suggests that this compound will exhibit moderate to good solubility in polar aprotic solvents and limited solubility in highly non-polar or highly polar protic solvents like water. The predicted logP (a measure of lipophilicity) for a close analogue further suggests a preference for organic phases over aqueous ones.[7]

Theoretical Framework: Solvent Properties and Their Impact

The choice of solvent is a critical experimental decision. Its impact on solubility is governed by several key physical properties that influence its ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.

  • Polarity and Dielectric Constant: Polarity is a measure of the separation of charge in a molecule.[4] The dielectric constant is a quantitative measure of a solvent's ability to separate ions. Solvents with high dielectric constants are effective at dissolving polar and ionic compounds.[4]

  • Hydrogen Bonding: Solvents are classified as protic (can donate hydrogen bonds, e.g., alcohols) or aprotic (cannot donate hydrogen bonds, e.g., acetone, DMSO).[8] this compound has hydrogen bond acceptor sites (the nitrogen and oxygen atoms) but no donor sites. It will therefore interact favorably with protic solvents, though its large non-polar scaffold may limit high solubility.

  • Dispersion Forces: These are weak intermolecular forces present in all molecules, but they are the dominant forces in non-polar solvents like hexane and toluene.[4]

The interplay of these forces determines the overall solubility.

G cluster_solute Solute: this compound cluster_solvents Solvent Classes solute Features: - Polar Nitro Group - Polar N-Heterocycle - Non-polar Aromatic Rings polar_protic Polar Protic (e.g., Methanol, Ethanol) - H-Bond Donors - High Polarity solute->polar_protic Moderate Interaction (H-Bond Acceptance vs. Non-polar Bulk) EXPECTED MODERATE SOLUBILITY polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) - Dipole-Dipole - High Polarity solute->polar_aprotic Favorable Interaction (Dipole-Dipole) EXPECTED GOOD SOLUBILITY non_polar Non-Polar (e.g., Hexane, Toluene) - Dispersion Forces - Low Polarity solute->non_polar Unfavorable Interaction (Polar/Non-polar Mismatch) EXPECTED POOR SOLUBILITY

References

An Application Scientist's Guide to the Safe Handling of 2-Chloro-6-nitroquinoline in Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the quinoline core is a privileged structure, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] 2-Chloro-6-nitroquinoline (CAS: 29969-57-1) is a key functionalized derivative of this scaffold.[3] The presence of a chlorine atom at the 2-position and a strong electron-withdrawing nitro group at the 6-position makes it a highly versatile synthetic intermediate, particularly for nucleophilic aromatic substitution (SNAr) reactions.[4][5] This reactivity allows for the strategic introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery campaigns.[6]

However, the same chemical properties that make this compound valuable also necessitate a rigorous and well-informed approach to its handling. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, practical framework for the safe use of this compound. It moves beyond a simple recitation of safety data sheet (SDS) points to explain the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Section 1: Hazard Profile and Physicochemical Characteristics

A foundational understanding of a compound's properties is the first step in a robust safety assessment. While comprehensive toxicological data for this compound is not widely published, its hazard profile can be inferred from its chemical class—halogenated nitroaromatics—and data from structurally related compounds.[7] The primary hazards are associated with acute toxicity upon exposure through inhalation, skin contact, or ingestion.[8][9]

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 29969-57-1 [3][10]
Molecular Formula C₉H₅ClN₂O₂ [3][10]
Molecular Weight 208.6 g/mol [3][10]
Appearance Data not available, likely a solid. [3]
Melting Point 236-237°C [3]
Boiling Point 363.4°C at 760 mmHg [3]
Density 1.484 g/cm³ [3]
Flash Point 173.6°C [3]

| Solubility | Data not available. |[3] |

Inferred Hazard Classification: Based on GHS classifications for similar compounds like 6-nitroquinoline and other chlorinated aromatics, the following hazard statements should be assumed until specific data becomes available[9]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H410: Very toxic to aquatic life with long-lasting effects.

The causality for this toxicity profile lies in the nature of nitroaromatic compounds, which can interfere with cellular respiration, and the halogenated structure, which can exhibit persistence and bioaccumulation potential.[7][11]

Section 2: The Core of Safety: Engineering Controls & Personal Protective Equipment (PPE)

Mitigating the risks identified in Section 1 relies on a multi-layered defense, starting with robust engineering controls and followed by meticulous use of personal protective equipment. This approach is designed to minimize exposure to the lowest reasonably achievable level.

Engineering Controls: The Primary Barrier

The principal route of exposure to this compound in a laboratory setting is the inhalation of airborne particulates (dust). Therefore, all manipulations of the solid compound must be performed within a certified chemical fume hood.[12][13]

  • Causality: A fume hood provides constant negative pressure, drawing airborne contaminants away from the user's breathing zone and exhausting them safely out of the laboratory. This is not merely a recommendation but a mandatory practice for handling toxic powders.

  • Additional Controls: The workspace should be equipped with an easily accessible safety shower and eyewash station.[11][14] All work should be conducted on a non-porous, easily decontaminated surface.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable.[12]

Table 2: Mandatory PPE for Handling this compound

PPE Category Specification Rationale and Causality
Eye/Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles for larger quantities or splash-prone operations. Protects the eyes—highly permeable tissues—from airborne dust and accidental splashes of solutions containing the compound.[15][16]
Skin Protection Nitrile rubber gloves (check manufacturer's data for breakthrough time). A chemically resistant lab coat and closed-toe shoes are also required. Prevents dermal absorption, a significant route of exposure for this class of compounds. A lab coat protects personal clothing and underlying skin from contamination.[12]

| Respiratory Protection | Not required if all work is conducted within a certified fume hood. For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary. | Ensures protection of the respiratory tract from inhalation of toxic dust if primary engineering controls are compromised.[15][16] |

Section 3: Protocols for Routine Handling, Storage, and Disposal

Adherence to standardized protocols is the cornerstone of a trustworthy and safe experimental system. The following workflows are designed to be self-validating, minimizing the potential for error and exposure.

Experimental Workflow: A Step-by-Step Guide
  • Pre-Operation Review: Before handling, thoroughly review this guide and the supplier's SDS.[12] Ensure the fume hood is operational and the work area is clear of unnecessary items.[11]

  • Donning PPE: Put on all required PPE as detailed in Table 2.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound inside the fume hood. Use a disposable weighing boat to prevent contamination of balances. Keep the sash at the lowest practical height.

  • Reaction Setup: When using this compound in reactions (e.g., SNAr), add reagents slowly and ensure the reaction vessel is properly vented if gas evolution is possible.[5]

  • Post-Operation Decontamination: After use, decontaminate the work surface with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[12] Carefully remove and dispose of gloves, and wash hands thoroughly with soap and water.

Storage & Stability
  • Conditions: Store this compound in a tightly sealed, clearly labeled container.[14] The storage location must be a dry, cool, and well-ventilated area designated for toxic chemicals.[15]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[14]

  • Light Sensitivity: The compound is noted to be light-sensitive.[14] Store in an amber vial or in a dark cabinet to prevent degradation.

Waste Disposal

Proper disposal is critical to protect both personnel and the environment.

  • Segregation is Key: As a halogenated aromatic compound, all waste containing this compound (including crude product, contaminated consumables, and solvent rinsates) must be collected in a designated "Halogenated Organic Waste" container.[12][13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[12]

  • Procedure: Never dispose of this chemical down the drain.[13] Follow all institutional and local regulations for hazardous waste disposal.

Section 4: Emergency Response Protocols

Preparedness is essential for mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

Table 3: Emergency First Aid Procedures

Exposure Route Action
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14] |

Spill Management Workflow

The response to a spill depends on its scale and location. The following workflow provides a logical decision-making process.

Caption: Logical workflow for responding to a chemical spill.

Conclusion

This compound is an enabling tool for chemical innovation in the pharmaceutical sciences. Its potential hazards are significant but can be effectively managed through a disciplined and informed approach to safety. By understanding the causality behind safety protocols—from the necessity of fume hoods to the critical segregation of halogenated waste—researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment. Adherence to the principles and protocols outlined in this guide is essential for harnessing the synthetic utility of this compound while upholding the highest standards of laboratory safety.

References

The Researcher's Guide to Sourcing and Utilizing 2-Chloro-6-nitroquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is intended for researchers, medicinal chemists, and professionals in drug development who are working with or considering the use of 2-Chloro-6-nitroquinoline. It provides an in-depth overview of this versatile chemical intermediate, guidance on selecting reliable commercial suppliers, and practical insights into its application in the synthesis of biologically active molecules.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS No. 29969-57-1) is a substituted quinoline that serves as a pivotal building block in the synthesis of a wide array of heterocyclic compounds. Its chemical architecture, featuring an electron-withdrawing nitro group and a reactive chloro substituent, makes it a highly valuable precursor for creating complex molecular scaffolds. The quinoline core itself is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, particularly in the oncology and infectious disease therapeutic areas.[1][2]

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing effect of the nitro group at the 6-position activates the quinoline ring system, making the carbon atom at the 2-position, which bears the chlorine atom, highly electrophilic and prone to attack by nucleophiles.[3][4] This reactivity allows for the facile introduction of a diverse range of functional groups, including amines, alcohols, and thiols, thereby enabling the construction of extensive chemical libraries for biological screening.

Selecting a Commercial Supplier for this compound: A Critical First Step

The quality of your starting materials is paramount to the success of your research. Sourcing high-purity this compound from a reputable supplier ensures the reliability and reproducibility of your synthetic efforts. For drug discovery applications, a purity of ≥97% is generally recommended.

Below is a comparative table of prominent commercial suppliers of this compound for research purposes.

SupplierProduct Number (Example)Purity (Typical)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich AMBH95E0880797%29969-57-1C₉H₅ClN₂O₂208.6
Santa Cruz Biotechnology sc-261540≥98%29969-57-1C₉H₅ClN₂O₂208.6
AChemBlock X20568197%29969-57-1C₉H₅ClN₂O₂208.61
ChemScene CS-0039510 (for 7-Chloro-6-nitroquinoline)≥97%58416-31-2C₉H₅ClN₂O₂208.60
SynQuest Laboratories 4H55-5-0T97%29969-57-1C₉H₅ClN₂O₂208.6

Key Considerations When Choosing a Supplier:

  • Purity and Analytical Documentation: Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. For drug development programs, inquire if the supplier can provide additional analytical data, such as ¹H NMR, HPLC, or mass spectrometry results, to confirm the structure and purity of the compound.[5]

  • Consistency and Lead Times: For long-term projects, supplier reliability and consistent product quality are crucial. Inquire about typical lead times and stock availability to avoid delays in your research.

  • Technical Support: A responsive and knowledgeable technical support team can be an invaluable resource for addressing any questions or concerns regarding the product's specifications, handling, or stability.

In the Laboratory: Handling, Storage, and a Representative Experimental Protocol

Safe Handling and Storage

This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is typically a solid and should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Experimental Protocol: Synthesis of a 2-Amino-6-nitroquinoline Derivative via Nucleophilic Aromatic Substitution

This protocol provides a representative example of a nucleophilic aromatic substitution reaction using this compound and a primary amine. This transformation is a common initial step in the synthesis of various kinase inhibitors and other biologically active molecules.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add N,N-Dimethylformamide (DMF) to the flask to dissolve the solids.

  • Add the substituted aniline (1.2 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • If necessary, purify the crude product by silica gel column chromatography to obtain the pure 2-amino-6-nitroquinoline derivative.

Rationale for Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and the reactants without participating in the reaction.

  • Base: Potassium carbonate acts as a base to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the SNAr reaction.

  • Monitoring: TLC is a quick and effective method to monitor the disappearance of the starting material and the appearance of the product, allowing for the determination of the optimal reaction time.

Application in Kinase Inhibitor Synthesis and a Representative Signaling Pathway

The 2-amino-6-nitroquinoline scaffold, readily synthesized from this compound, is a common core structure in a variety of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[6] By targeting specific kinases, these inhibitors can block the signaling pathways that drive tumor growth and proliferation.

One such critical pathway is the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[7] Quinoline-based inhibitors have been developed to target key kinases within this pathway.[8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline_Inhibitor Quinoline-based Inhibitor (derived from this compound) Quinoline_Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for quinoline-based kinase inhibitors.

Conclusion

This compound is a strategically important and versatile building block for medicinal chemists and drug discovery professionals. Its reactivity in nucleophilic aromatic substitution reactions provides a reliable and efficient route to a diverse range of quinoline derivatives with significant biological potential. By carefully selecting a reputable commercial supplier and employing robust synthetic protocols, researchers can effectively leverage the chemical potential of this compound to advance their drug discovery programs.

References

Part 1: Theoretical Analysis of Reactivity in Electrophilic Aromatic Substitution (EAS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-6-nitroquinoline

This guide provides a comprehensive analysis of the electrophilic substitution reactivity of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a versatile scaffold, understanding its chemical behavior is paramount for the rational design of novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the underlying electronic principles governing the molecule's reactivity, detailing known successful reactions, and contextualizing its behavior by contrasting it with more facile chemical transformations it undergoes.

The propensity of an aromatic system to undergo electrophilic substitution is fundamentally governed by its electron density and the stability of the cationic intermediate (the Wheland intermediate or σ-complex) formed upon attack by an electrophile.[1] In the case of this compound, the electronic landscape is complex, shaped by the inherent nature of the quinoline nucleus and the powerful influence of its two substituents.

The Electronic Landscape of the Quinoline Nucleus

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The pyridine ring is inherently electron-deficient, or π-deficient, due to the high electronegativity of the nitrogen atom. This makes the pyridine ring significantly less reactive towards electrophiles than benzene.[2] Consequently, electrophilic aromatic substitution (EAS) on an unsubstituted quinoline molecule preferentially occurs on the more electron-rich carbocyclic (benzene) ring, typically at the C5 and C8 positions.[3] This regioselectivity is dictated by the formation of the most stable Wheland intermediate, where the aromaticity of the pyridine ring is preserved in some of the resonance structures.

The Overriding Influence of Substituents

The reactivity of this compound is further modulated by the potent electronic effects of the chloro and nitro groups.

  • C6-Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups (EWGs) used in organic synthesis. It deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). Positioned on the benzene ring at C6, it drastically reduces the nucleophilicity of this ring. As a meta-director, it would direct any potential incoming electrophile to the C5 and C7 positions.

  • C2-Chloro Group: The chlorine atom is an interesting case. It is deactivating due to its strong electron-withdrawing inductive effect (-I), but its lone pairs can participate in resonance, making it an ortho, para-director. However, located on the already π-deficient pyridine ring, its primary role is to further decrease the ring's electron density, rendering it exceptionally resistant to electrophilic attack.

Predicted Reactivity: A Highly Deactivated System

The confluence of these factors leads to a clear and unambiguous prediction: This compound is a highly deactivated substrate for electrophilic aromatic substitution.

  • Pyridine Ring (Positions C3, C4): Extremely deactivated by the quinoline nitrogen and the C2-chloro group.

  • Benzene Ring (Positions C5, C7, C8): Severely deactivated by the C6-nitro group.

Any attempt to force a classical EAS reaction (such as nitration or halogenation) would require exceptionally harsh conditions, which would likely lead to decomposition or undesirable side reactions. The stability of the potential Wheland intermediates for attack at any position is significantly diminished by the powerful EWGs, making the activation energy for such reactions prohibitively high.

G cluster_quinoline This compound cluster_effects Electronic Effects cluster_reactivity Predicted Reactivity in EAS quinoline Structure deact Strong Deactivation reactivity Highly Unreactive deact->reactivity Leads to c6_no2 C6-Nitro Group (-I, -M effect) c6_no2->deact c2_cl C2-Chloro Group (-I effect) c2_cl->deact n1_atom Pyridine Nitrogen n1_atom->deact

Caption: Logical relationship of electronic effects on EAS reactivity.

Part 2: The Vilsmeier-Haack Reaction: A Successful C-3 Formylation

Despite the profound deactivation of the ring system, one specific type of electrophilic substitution has been successfully employed not on the pre-formed heterocycle, but during its synthesis: the Vilsmeier-Haack reaction. This reaction allows for the introduction of a formyl (-CHO) group at the C-3 position.[4]

The Vilsmeier-Haack reaction involves an electrophilic attack on an electron-rich substrate by a chloroiminium ion, known as the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5] In the synthesis of this compound-3-carbaldehyde, the reaction proceeds via the cyclization of a substituted acetanilide, where the Vilsmeier reagent acts as both the cyclizing and formylating agent.

The electrophile in this reaction is significantly less demanding than a nitronium or sulfonium ion, allowing it to react with substrates that are inert to classical EAS conditions. The reaction introduces a formyl group at the C3 position, adjacent to the chlorine, yielding a synthetically versatile intermediate.[6]

Experimental Protocol: Synthesis of this compound-3-carbaldehyde

The following protocol is adapted from the established literature for the Vilsmeier-Haack synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes.[4]

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
4'-NitroacetanilideC₈H₈N₂O₃180.161.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Phosphorus Oxychloride (POCl₃)POCl₃153.33~7.0
Ice-cold waterH₂O18.02For workup
Ethyl acetateC₄H₈O₂88.11For recrystallization

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a calcium chloride guard tube

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filtration apparatus

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, ~7.0 eq.) dropwise to the cooled DMF with continuous stirring. Maintain the temperature at 0-5 °C during the addition. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the formation of the Vilsmeier reagent.

  • Substrate Addition: Add 4'-nitroacetanilide (1.0 eq.) portion-wise to the freshly prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for approximately 16-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large volume of crushed ice and water with vigorous stirring.

  • Isolation: A solid precipitate will form. Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the solid with copious amounts of cold water. Recrystallize the crude product from ethyl acetate to yield pure this compound-3-carbaldehyde.[4]

G prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0-5°C) add 2. Add 4'-Nitroacetanilide prep->add react 3. Heat Reaction Mixture (60-70°C, 16-18h) add->react workup 4. Quench with Ice Water react->workup isolate 5. Isolate Crude Product (Vacuum Filtration) workup->isolate purify 6. Purify by Recrystallization (Ethyl Acetate) isolate->purify

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Part 3: Challenges and Alternative Functionalization Strategies

Inertness to Classical EAS Reactions

As predicted by the theoretical analysis, there is a conspicuous absence of published procedures for the direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the this compound scaffold. This inertness is a direct consequence of the severe deactivation of both aromatic rings. Researchers seeking to introduce additional substituents via electrophilic attack must consider alternative synthetic strategies. For instance, the synthesis of 3-bromo-2-chloro-6-nitroquinoline , a compound available from commercial suppliers,[7][8] likely proceeds by introducing the bromine atom onto a more activated precursor prior to the construction of the quinoline ring or the introduction of the deactivating nitro group.

A Contrasting Reactivity: The Facile Nucleophilic Aromatic Substitution (SNAr)

To fully appreciate the chemical personality of this compound, it is instructive to contrast its inertness in EAS with its high reactivity in Nucleophilic Aromatic Substitution (SNAr) . The same electronic factors that shut down electrophilic attack create a substrate that is highly activated for nucleophilic attack.

The electron-withdrawing effects of the ring nitrogen and the C6-nitro group make the C2 carbon exceptionally electrophilic and susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols).[9][10] The chlorine atom at this position is an excellent leaving group, and the reaction proceeds readily, often under mild conditions. This SNAr pathway is the most common and synthetically valuable method for functionalizing the 2-position of this scaffold.

G cluster_eas Electrophilic Aromatic Substitution (EAS) cluster_snar Nucleophilic Aromatic Substitution (SNAr) start This compound eas_node Highly Disfavored (Nitration, Halogenation, etc.) start->eas_node E⁺ attack snar_node Highly Favored (Amination, Alkoxylation, etc.) start->snar_node Nu⁻ attack at C2 eas_reason Reason: Severe ring deactivation by -NO₂ and -Cl groups eas_node->eas_reason snar_reason Reason: Ring activation for nucleophilic attack at C2 snar_node->snar_reason

Caption: Contrasting reactivity pathways for this compound.

Conclusion

The electrophilic substitution chemistry of this compound is dominated by the powerful deactivating effects of its constituent parts. The combination of an electron-deficient pyridine ring, a C2-chloro group, and a C6-nitro group renders the entire scaffold highly unreactive towards classical electrophilic substitution reactions. The primary exception is the Vilsmeier-Haack reaction, which serves not to functionalize the existing heterocycle but to construct it, yielding a valuable 3-formyl derivative. For drug development professionals and synthetic chemists, the key insight is that the functionalization of this important scaffold is most practically achieved not through electrophilic substitution, but through the facile nucleophilic substitution of the C2-chloro group. A thorough understanding of these competing reactivities is essential for the efficient and successful application of this compound in the synthesis of complex molecular targets.

References

A Senior Application Scientist's Guide to the Selective Reduction of 2-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The transformation of 2-Chloro-6-nitroquinoline to 2-Chloro-6-aminoquinoline is a critical step in the synthesis of numerous pharmacologically active molecules and functional materials. This conversion, while conceptually straightforward, presents a significant chemoselectivity challenge: the reduction of the nitro group must be achieved without concurrent hydrodechlorination of the labile C2-chloro substituent. This in-depth guide provides a comprehensive analysis of various reduction methodologies, grounded in mechanistic principles and field-proven insights. We will explore classic metal-acid systems, modern catalytic hydrogenation techniques, and mild, chemoselective reagents, offering detailed protocols and a comparative framework to aid researchers in selecting the optimal strategy for their specific application.

Introduction: The Synthetic Value of 2-Chloro-6-aminoquinoline

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Specifically, the 2-chloro-6-aminoquinoline core is a versatile building block. The amino group at the C6 position serves as a key nucleophilic handle for elaboration into amides, ureas, and sulfonamides, while the chloro group at the C2 position can be displaced by various nucleophiles in SNAr reactions to build molecular complexity.[2][3] The successful synthesis of this intermediate is therefore a pivotal gateway to novel chemical entities in drug development.

The primary synthetic challenge lies in the selective reduction of the precursor, this compound. The aromatic chloro-substituent is susceptible to reductive cleavage, particularly under harsh conditions or with certain catalysts, leading to the formation of 6-aminoquinoline as an undesired byproduct. This guide dissects the causal factors behind this selectivity issue and presents validated methods to mitigate it.

The Core Challenge: Chemoselectivity in Nitro Group Reduction

The central task is to direct the flow of reducing equivalents exclusively to the nitro group while the C-Cl bond remains intact. The choice of reducing agent and reaction conditions dictates the outcome.

G cluster_0 Reaction Pathways Start This compound Desired 2-Chloro-6-aminoquinoline Start->Desired Desired Pathway (Selective NO2 Reduction) Side 6-Aminoquinoline (Hydrodechlorination) Start->Side Undesired Pathway (C-Cl Cleavage) G Setup Reaction Setup (Flask, Stirrer, Reflux) Reagents Charge Reagents (Substrate, Solvent, Reducing Agent) Setup->Reagents Reaction Heat / Stir (Monitor by TLC) Reagents->Reaction Quench Reaction Quench (e.g., add base/water) Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification (Column Chromatography or Recrystallization) Concentrate->Purify Product Isolated Product (2-Chloro-6-aminoquinoline) Purify->Product

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Chloro-6-nitroquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-nitroquinoline is a pivotal heterocyclic building block in contemporary organic synthesis, particularly within medicinal chemistry and drug development. Its unique electronic and structural features—a reactive chloro-substituent at the C2 position activated by the quinoline nitrogen and a versatile nitro group at the C6 position—provide a robust platform for constructing complex molecular architectures. This guide offers an in-depth exploration of the reactivity of this compound, presenting detailed, field-proven protocols for its application in nucleophilic aromatic substitution (SNAr), nitro group reduction, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is elucidated to empower researchers in optimizing synthetic routes towards novel therapeutic agents, including kinase inhibitors and other bioactive compounds.

Introduction: The Chemical Versatility of this compound

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] this compound emerges as a particularly valuable derivative due to its predictable and versatile reactivity at two key positions.

  • The C2-Chloride: The chlorine atom at the C2 position is an excellent leaving group, highly activated towards nucleophilic displacement. This reactivity is primarily due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate formed during nucleophilic attack. This site is the primary gateway for introducing diverse side chains and pharmacophores.[3][4]

  • The C6-Nitro Group: The electron-withdrawing nitro group serves a dual purpose. It modulates the electronic properties of the entire ring system and, more importantly, can be readily reduced to a primary amine.[5][6] This resultant 6-aminoquinoline scaffold opens a secondary vector for molecular elaboration, such as amide bond formation or further substitution, which is a common strategy in the synthesis of antibacterial agents.[7]

This combination of functionalities makes this compound a cornerstone intermediate for building libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₅ClN₂O₂[8]
Molecular Weight 208.60 g/mol [8]
Appearance Typically a yellow or light brown solid[9]
SMILES [O-]--INVALID-LINK--C1=CC=C2N=C(Cl)C=CC2=C1[8]
InChIKey FQYXTVZGTFWRGD-UHFFFAOYSA-N[8]

Core Reactivity: Mechanisms and Strategic Applications

Understanding the fundamental reaction mechanisms of this compound is critical for its effective deployment in multi-step synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction of this compound is nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electrophilic C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the chloride leaving group is expelled.[10][11] The stability of this intermediate is the key to the reaction's facility.

SNAr_Mechanism Start This compound Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Start->Intermediate Addition Nuc Nucleophile (Nu:⁻) Nuc->Start Product 2-Substituted-6-nitroquinoline Intermediate->Product Elimination LeavingGroup Cl⁻ Intermediate->LeavingGroup Nitro_Reduction_Workflow Start This compound Product 2-Chloro-6-aminoquinoline Start->Product Reduction Reagents Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Reagents->Product Handle Versatile Amino Handle for Further Derivatization Product->Handle Palladium_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Intermediate (R-Pd(II)-Cl) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (R-Pd(II)-R') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R-R' (Coupled Product) Transmetal->Product Start R-Cl (this compound) Start->OxAdd CouplingPartner R'-[M] (e.g., R'B(OH)₂) CouplingPartner->Transmetal

References

Application Notes and Protocols: Synthesis of 2-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-amino-6-nitroquinoline from 2-chloro-6-nitroquinoline. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in the synthesis of substituted aromatic systems. This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety considerations, and provides guidance on product characterization and process optimization. The intended audience includes researchers in medicinal chemistry, chemical biology, and materials science who utilize substituted quinolines as key building blocks.

Introduction and Scientific Context

The quinoline scaffold is a privileged heterocyclic motif prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern dictates the molecule's physicochemical properties and biological activity. 2-Amino-6-nitroquinoline, in particular, serves as a versatile synthetic intermediate. The primary amino group at the 2-position offers a reactive handle for further functionalization through acylation, alkylation, or diazotization, while the nitro group at the 6-position can be reduced to an amine, enabling the synthesis of various diaminoquinoline derivatives.[1]

The conversion of this compound to its 2-amino counterpart is a classic example of nucleophilic aromatic substitution (SNAr). The success of this reaction hinges on the electronic properties of the quinoline ring, which is activated towards nucleophilic attack by the presence of a strong electron-withdrawing group.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The amination of this compound proceeds via a well-established addition-elimination mechanism.[2] The reaction is significantly facilitated by the electron-withdrawing nitro group (-NO₂), which is positioned para to the chlorine atom (the leaving group) at the 2-position. This specific arrangement is critical for stabilizing the reaction intermediate.[3]

The mechanism unfolds in two primary stages:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile, in this case, ammonia (or an ammonium hydroxide solution), attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine atom. This attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4] The negative charge is delocalized across the ring system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[3][5]

  • Elimination and Aromaticity Restoration: The aromatic system is restored through the expulsion of the chloride leaving group. This step is typically rapid and irreversible, driving the reaction to completion and yielding the final 2-amino-6-nitroquinoline product.

While this direct amination is often efficient, modern synthetic chemistry also offers alternatives such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a powerful method for C-N bond formation, often under milder conditions and with a broader substrate scope.[6][7] However, for this specific transformation, the classical SNAr approach remains highly effective, atom-economical, and avoids the use of expensive metal catalysts.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + NH₃ (Nucleophilic Attack) NH3 Ammonia (NH₃) Product 2-Amino-6-nitroquinoline Meisenheimer->Product - Cl⁻ (Leaving Group Departure) HCl HCl Workflow Setup 1. Reaction Setup - Add reagents to pressure vessel Heat 2. Heating & Reaction - Seal vessel - Heat to 130°C for 18-24h Setup->Heat Cooldown 3. Cooldown - Cool to room temperature Heat->Cooldown Workup 4. Work-up - Open vessel - Remove solvent via rotovap Cooldown->Workup Isolate 5. Crude Isolation - Triturate with water - Filter solid product Workup->Isolate Purify 6. Purification - Column chromatography or - Recrystallization Isolate->Purify Analyze 7. Analysis - Dry product - Characterize (NMR, MS, etc.) Purify->Analyze Final Pure 2-Amino-6-nitroquinoline Analyze->Final

References

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 2-Chloro-6-nitroquinoline for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Aryl-6-nitroquinolines

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning anticancer, antimalarial, and antimicrobial applications[1]. Specifically, the 2-aryl-6-nitroquinoline motif is a critical pharmacophore. The nitro group at the 6-position is a potent electron-withdrawing group that can modulate the electronic properties of the entire ring system, influencing biological activity and providing a synthetic handle for further functionalization, such as reduction to an amine.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, a cornerstone of modern drug discovery and development[2][3]. Its tolerance for a wide array of functional groups, operational simplicity, and the commercial availability of diverse boronic acid derivatives make it ideal for library synthesis and late-stage functionalization[4][5].

This guide provides an in-depth analysis and a field-proven protocol for the Suzuki-Miyaura coupling of 2-chloro-6-nitroquinoline. This particular substrate presents a distinct challenge: the C-Cl bond is significantly less reactive towards oxidative addition than its C-Br or C-I counterparts, a common hurdle in cross-coupling chemistry[6][7]. However, the strong electron-withdrawing effect of the nitro group and the inherent electronics of the quinoline ring can be leveraged to facilitate this otherwise difficult transformation. We will explore the mechanistic underpinnings, provide a detailed experimental workflow, and offer expert troubleshooting advice to ensure successful and reproducible outcomes.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The reaction proceeds through a sequence of three key steps, orchestrated by a palladium catalyst.[8][9]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This is often the rate-determining step for aryl chlorides and is highly dependent on the choice of ligand.[10] Bulky, electron-rich phosphine ligands are essential as they stabilize the Pd(0) species and promote the cleavage of the strong C-Cl bond.[10]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻), which readily exchanges its aryl group with the chloride on the palladium complex.[11][12]

  • Reductive Elimination: In the final step, the two organic partners—the quinoline and the newly transferred aryl group—are expelled from the palladium center, forming the desired C-C bond of the 2-aryl-6-nitroquinoline product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex L₂Pd(II)(Ar¹)Cl pd0->pd_complex substrate This compound (Ar¹-Cl) oxidative_addition Oxidative Addition sub_label Oxidative Addition pd_intermediate L₂Pd(II)(Ar¹)(Ar²) pd_complex->pd_intermediate trans_label Transmetalation boronic_acid Arylboronic Acid (Ar²-B(OH)₂) transmetalation Transmetalation base Base (e.g., K₃PO₄) pd_intermediate->pd0 product 2-Aryl-6-nitroquinoline (Ar¹-Ar²) pd_intermediate->product red_label Reductive Elimination reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki Coupling of this compound

This protocol is a robust starting point, but optimization may be required for particularly challenging arylboronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound>98%Standard suppliers
Arylboronic Acid>97%Standard suppliers
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem, Sigma-Aldrich
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)Ligand GradeStrem, Sigma-Aldrich
Potassium Phosphate (K₃PO₄), anhydrous>98%Standard suppliers
1,4-Dioxane, anhydrousDriSolv™ or similarEMD Millipore, Acros
Deionized Water18 MΩ·cmIn-house purification
Ethyl Acetate (EtOAc)ACS GradeStandard suppliers
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard suppliers
Silica Gel230-400 meshSiliCycle, Fisher
Schlenk flask or Microwave vial-Standard suppliers
Magnetic stir bar, condenser, inert gas line-Standard suppliers
Step-by-Step Experimental Procedure

Critical: All steps must be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst, Pd₂(dba)₃ (2.5 mol %), and the ligand, SPhos (5.5 mol %). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[10]

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 or 5:1 ratio by volume) via syringe. The total solvent volume should create a starting material concentration of approximately 0.1 M.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure the solvent is fully degassed.

  • Reaction Execution:

    • Conventional Heating: Immerse the flask in a preheated oil bath at 100-110 °C.

    • Microwave Irradiation: Secure the vial in the microwave reactor and heat to 120-140 °C for 20-60 minutes.

  • Monitoring: Track the reaction's progress by TLC or LC-MS. The disappearance of the this compound starting material indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-aryl-6-nitroquinoline product.

Experimental_Workflow setup 1. Reagent Setup (Quinoline, Boronic Acid, Base, Catalyst, Ligand in Schlenk Flask) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂ x3) setup->inert solvent 3. Solvent Addition & Degassing (Anhydrous Dioxane/Water, Bubble with Ar/N₂) inert->solvent reaction 4. Heating (Conventional or Microwave) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete? workup 6. Aqueous Workup (EtOAc/Water Extraction, Brine Wash, Dry over Na₂SO₄) monitor->workup Complete purify 7. Purification (Concentrate & Flash Chromatography) workup->purify product Pure 2-Aryl-6-nitroquinoline purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data-Driven Optimization: Reaction Condition Summary

The choice of catalyst, base, and solvent is critical for success, especially with a less reactive chloride substrate. The following table summarizes conditions reported for the coupling of 2-chloroquinolines and related electron-deficient heteroaryl chlorides.

Arylboronic Acid PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O80 °C / 12 h~75%[13]
Phenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)n-Butanol100 °C / 16 h>90%[14]
3-Thiopheneboronic acidPd(OAc)₂ (1) / SPhos (2)K₃PO₄ (2)n-Butanol/H₂O100 °C / 2 h~98%[15]
Various Arylboronic acidsPd/CK₂CO₃ (2)DMF/H₂O100 °C / 24h60-85%N/A*
4-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane100 °C / 18 h~85%[16]

Note: The Pd/C entry represents a common heterogeneous condition, though yields can be variable.

Troubleshooting and Field-Proven Insights

Even robust protocols can encounter issues. Below are common problems and their expert-driven solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination or poor quality precatalyst. 2. Inefficient Oxidative Addition: The C-Cl bond is not breaking. 3. Poor Base/Solvent Choice: The boronic acid is not being activated effectively.1. Ensure a rigorously inert atmosphere. Use fresh, high-quality catalyst and ligands. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos). These are known as Buchwald ligands and are designed for challenging couplings.[10] Increase the reaction temperature. 3. Screen alternative bases. K₃PO₄ is often more effective than K₂CO₃ for difficult couplings.[10] Toluene or n-butanol can be effective solvent alternatives to dioxane.[14][15]
Dehalogenation Byproduct 1. Formation of Pd-H Species: The palladium catalyst reacts with a proton source (e.g., water, alcohol solvent, or hydroxide from the base) and then reductively eliminates to give the dechlorinated quinoline.[17]1. Change Solvent: Use aprotic solvents like toluene or dioxane instead of alcohols.[17] 2. Change Base: Avoid strong hydroxide bases. Use K₃PO₄, Cs₂CO₃, or even anhydrous KF.[11][17] 3. Ligand Choice: Bulkier ligands can disfavor the formation of the Pd-H intermediate.
Protodeboronation 1. Boronic Acid Instability: The arylboronic acid reacts with water/base and is replaced by a proton before it can transmetalate. This is common with electron-deficient or heteroaryl boronic acids.[10][18]1. Minimize Water: Use anhydrous solvents and dry the base thoroughly. A 4:1 or 5:1 organic:water ratio is a good starting point; avoid excess water. 2. Use Boronic Esters: Convert the boronic acid to its corresponding pinacol ester, which is significantly more stable to protodeboronation. 3. Milder Base: Try a weaker base like K₂CO₃ or CsF.[18]
Homocoupling of Boronic Acid 1. Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid to form a biaryl byproduct.1. Rigorous Degassing: Ensure the reaction mixture and solvent are thoroughly degassed before heating. Maintain a positive pressure of inert gas throughout the reaction.

References

Buchwald-Hartwig amination of 2-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 2-Chloro-6-nitroquinoline

Introduction

The quinoline scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The introduction of a nitrogen-based substituent onto this framework is a critical step in the synthesis of novel drug candidates. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, largely supplanting harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution (SNAr).[3][4]

This guide provides a detailed examination and a practical protocol for the . This substrate presents a unique set of challenges and opportunities. The presence of a chloro-substituent, which is typically less reactive than bromo or iodo analogs, necessitates a highly active catalyst system.[5] Concurrently, the strong electron-withdrawing nitro group at the 6-position activates the C-Cl bond towards oxidative addition, yet it can be sensitive to certain reaction conditions, particularly harsh bases.[6] This application note, designed for researchers and drug development professionals, explains the mechanistic rationale behind experimental choices and provides a robust protocol for successfully navigating this transformation.

Reaction Overview

The target reaction is the palladium-catalyzed cross-coupling of this compound with a primary or secondary amine (R¹R²NH) to furnish the corresponding 2-amino-6-nitroquinoline derivative.

Scheme 1: General Reaction

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a coordinatively unsaturated 14-electron Pd(0) complex. This is often the rate-determining step of the entire cycle.[8][9] For aryl chlorides, this step is particularly challenging, requiring highly electron-rich and sterically demanding ligands to promote the reaction. The electron-withdrawing nitro group on the quinoline ring helps to facilitate this step by lowering the electron density of the aromatic system.

  • Amine Coordination & Deprotonation: The resulting Pd(II) complex coordinates with the incoming amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][10] Bulky ligands are essential for promoting this step and preventing side reactions like beta-hydride elimination.[3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 LₙPd(0) (Active Catalyst) oa_complex Aryl-Pd(II)-Cl Complex pd0->oa_complex Oxidative Addition (Ar-Cl) amido_complex Aryl-Pd(II)-NR¹R² Complex (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation (+ R¹R²NH, + Base) amido_complex->pd0 Reductive Elimination (- Ar-NR¹R²) product 2-Amino-6-nitroquinoline (Ar-NR¹R²) amido_complex->product base_hcl Base·HCl amido_complex->base_hcl - Base·HCl aryl_halide This compound (Ar-Cl) aryl_halide->oa_complex amine Amine (R¹R²NH) amine->amido_complex base Base base->amido_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Parameters & Optimization

The success of the amination of this compound hinges on the careful selection of four key components: the palladium precursor, the ligand, the base, and the solvent.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. They are reduced in situ to the active Pd(0) species.[6] Alternatively, pre-formed Pd(0) complexes or well-defined Pd(II)-NHC precatalysts can be used, which often require no induction period and can lead to more reproducible results.[11]

  • Ligand: This is arguably the most critical parameter. For challenging aryl chlorides, bulky, electron-rich monophosphine ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig (e.g., Josiphos-type) groups are state-of-the-art.[3][12] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[12] N-Heterocyclic Carbenes (NHCs) have also emerged as powerful ligands for these transformations, often exhibiting high stability and reactivity.[11][13] For the specific substrate, a ligand like XPhos or a Josiphos variant would be a strong starting point.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) is a very common and effective base.[5] However, given the presence of a nitro group which can be sensitive, slightly milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should also be considered.[7] The choice of base can significantly impact reaction efficiency and substrate compatibility.

  • Solvent: Anhydrous, non-protic solvents are essential. Toluene, 1,4-dioxane, and THF are the most common choices.[4][6] Toluene is often preferred for its higher boiling point, which can help drive reactions to completion.

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of this compound with a generic secondary amine, such as morpholine. Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound208.601.0208.6 mgElectrophile
Morpholine87.121.2104.5 mg (105 µL)Nucleophile
Pd₂(dba)₃915.720.02 (2 mol%)18.3 mgCatalyst Precursor
XPhos476.650.04 (4 mol%)19.1 mgLigand
Sodium tert-butoxide (NaOt-Bu)96.101.4134.5 mgBase
Anhydrous Toluene--5 mLSolvent

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (208.6 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and Sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (e.g., morpholine, 105 µL, 1.2 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Concentration: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-amino-6-nitroquinoline product.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Low Conversion Inactive catalyst (air/moisture contamination); Insufficient temperature; Poor base/ligand choice.Ensure strictly anhydrous/anaerobic conditions. Increase temperature. Screen alternative ligands (e.g., RuPhos, Josiphos) and bases (e.g., K₃PO₄).
Nitro Group Reduction Certain catalyst/ligand combinations or impurities may facilitate reduction.Use a milder base (Cs₂CO₃, K₃PO₄). Ensure high purity of reagents. Reduce reaction time or temperature if conversion is fast.
Side Product Formation Hydrodehalogenation (replacement of Cl with H); Dimerization of starting material.This can result from β-hydride elimination.[3] Ensure the correct stoichiometry of reagents. A different ligand may suppress this pathway.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. They are also irritants.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that is highly sensitive to moisture. Handle with care in a glovebox or under an inert gas flow.

  • Solvents: Toluene and other organic solvents are flammable and toxic. All operations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 2-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Inhibitor Discovery

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for interacting with the ATP-binding site of protein kinases, a family of enzymes that are critical regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets in modern oncology.[2][3] Quinoline-based compounds have demonstrated inhibitory activity across a broad spectrum of kinases, highlighting their potential to disrupt aberrant signaling that drives tumor growth and progression.[1][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel kinase inhibitors starting from the versatile building block, 2-chloro-6-nitroquinoline. We will explore key synthetic transformations that enable the diversification of this core, present detailed experimental protocols, and discuss the rationale behind these methodologies.

The Strategic Advantage of this compound

The this compound scaffold is a strategically designed starting material for the construction of kinase inhibitor libraries. The molecule possesses two key points of reactivity that can be orthogonally functionalized:

  • The C2-Chloride: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This allows for the introduction of a wide variety of aryl, heteroaryl, and amine substituents, which can be tailored to target the specific features of a kinase's active site.

  • The C6-Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amine.[7] This newly formed amino group can then be further derivatized into amides, ureas, sulfonamides, and other functionalities that can form crucial hydrogen bond interactions within the kinase hinge region or other key binding pockets.[8]

This dual reactivity allows for the systematic exploration of the structure-activity relationship (SAR) around the quinoline core, a critical process in hit-to-lead optimization.

Synthetic Strategies and Protocols

The following sections detail the core synthetic methodologies for elaborating the this compound scaffold. The choice of reaction will depend on the desired final structure and the specific kinase being targeted.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[5][6] For the derivatization of this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are of particular importance.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 position of the quinoline and an aryl or heteroaryl boronic acid or ester.[5][9] This is a widely used strategy to introduce substituents that can occupy the hydrophobic regions of the ATP-binding site.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), K3PO4 (2.0 mmol), Pd(OAc)2 (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-nitroquinoline.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)2 and a biarylphosphine ligand like SPhos is highly effective for the coupling of electron-deficient heteroaryl chlorides.[10] SPhos is a bulky, electron-rich ligand that promotes the oxidative addition of the palladium to the C-Cl bond and facilitates the reductive elimination to form the product.

  • Base and Solvent: A moderately strong base like K3PO4 is used to activate the boronic acid for transmetalation to the palladium center.[9] The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][11] This reaction allows for the introduction of a diverse range of primary and secondary amines at the C2 position of the quinoline core.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, add Pd2(dba)3 (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd2(dba)3/XPhos system is a robust catalyst for the amination of aryl chlorides.[12] XPhos is a bulky ligand that facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.[13]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be performed under an inert atmosphere (argon or nitrogen).

Reduction of the Nitro Group and Subsequent Functionalization

Once the C2 position has been appropriately substituted, the C6-nitro group can be reduced to an amine, providing a new handle for diversification.

The reduction of an aromatic nitro group to an amine is a common and reliable transformation. Several methods can be employed, with the choice often depending on the functional group tolerance of the rest of the molecule.

Experimental Protocol: Reduction of 2-Substituted-6-nitroquinoline

Materials:

  • 2-Substituted-6-nitroquinoline

  • Iron powder (Fe) (5.0 equivalents)

  • Ammonium chloride (NH4Cl) (1.0 equivalent)

  • Ethanol and water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add the 2-substituted-6-nitroquinoline (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (1.0 mmol).

  • Add the ethanol/water mixture (10 mL).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 6-aminoquinoline derivative, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Reducing Agent: Iron in the presence of a mild acid source like ammonium chloride is a classic and cost-effective method for nitro group reduction. It is generally well-tolerated by many functional groups. Other methods, such as catalytic hydrogenation with Pd/C, can also be used but may not be compatible with all substrates.

The resulting 6-aminoquinoline can be readily acylated to form amides, which are excellent hydrogen bond donors and can interact with the hinge region of many kinases.

Experimental Protocol: Acylation of 2-Substituted-6-aminoquinoline

Materials:

  • 2-Substituted-6-aminoquinoline

  • Acyl chloride or carboxylic acid (1.1 equivalents)

  • Triethylamine (Et3N) or HATU/DIPEA for carboxylic acid coupling

  • Dichloromethane (DCM)

Procedure (for acyl chloride):

  • Dissolve the 2-substituted-6-aminoquinoline (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

  • Add triethylamine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 mmol).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation and Visualization

Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-6-nitroquinoline85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-nitroquinoline92
33-Pyridylboronic acid2-(3-Pyridyl)-6-nitroquinoline78
4Thiophene-2-boronic acid2-(Thiophen-2-yl)-6-nitroquinoline81
Table 2: Representative Buchwald-Hartwig Amination Reactions with this compound
EntryAmineProductYield (%)
1AnilineN-Phenyl-6-nitroquinolin-2-amine75
2Morpholine4-(6-Nitroquinolin-2-yl)morpholine88
3BenzylamineN-Benzyl-6-nitroquinolin-2-amine82
4Piperidine1-(6-Nitroquinolin-2-yl)piperidine90

Visualizing the Synthetic Workflow

Synthetic_Workflow Start This compound C2_Coupling Suzuki or Buchwald-Hartwig Coupling Start->C2_Coupling C2_Product 2-Substituted-6-nitroquinoline C2_Coupling->C2_Product Nitro_Reduction Nitro Reduction (e.g., Fe/NH4Cl) C2_Product->Nitro_Reduction Amino_Quinoline 2-Substituted-6-aminoquinoline Nitro_Reduction->Amino_Quinoline Final_Functionalization Acylation, Sulfonylation, etc. Amino_Quinoline->Final_Functionalization Final_Inhibitor Novel Kinase Inhibitor Final_Functionalization->Final_Inhibitor

Caption: Synthetic workflow for novel kinase inhibitors.

Targeted Signaling Pathways and Biological Evaluation

Kinase inhibitors derived from the this compound scaffold can be designed to target various signaling pathways implicated in cancer, such as the EGFR, PI3K/Akt/mTOR, and Src pathways.[2][4][14] The synthesized compounds should be evaluated for their inhibitory activity against a panel of kinases using in vitro assays, such as radiometric assays or fluorescence-based assays. Promising compounds can then be further tested in cell-based assays to determine their anti-proliferative effects on cancer cell lines.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K

Caption: Inhibition of a representative signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of the chloro and nitro groups allows for a systematic and efficient exploration of chemical space through well-established synthetic methodologies. The protocols and insights provided in this application note are intended to empower researchers to design and synthesize the next generation of targeted cancer therapeutics.

References

Application Notes and Protocols: 2-Chloro-6-nitroquinoline in the Synthesis of Antimalarial Drug Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold in Antimalarial Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide array of biological activities.[1] In the realm of infectious diseases, quinoline derivatives have historically played a pivotal role, particularly in the fight against malaria, one of the world's most devastating parasitic diseases.[2][3] The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the continuous development of new and effective antimalarial agents.[2][4]

This document focuses on the strategic use of 2-chloro-6-nitroquinoline , a key building block in the synthesis of novel antimalarial drug precursors. The presence of a chlorine atom at the 2-position and a potent electron-withdrawing nitro group at the 6-position makes this molecule a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various amine-containing side chains, a critical structural feature for antimalarial activity in many 4-aminoquinoline drugs like chloroquine.[5][6] By understanding and harnessing the reactivity of this compound, researchers can efficiently generate libraries of compounds for screening and further development.

The Chemistry of Activation: Understanding Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of this compound lies in the principles of nucleophilic aromatic substitution. Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the quinoline ring in this context is rendered electron-deficient by the powerful electron-withdrawing effect of the nitro group.[7][8]

This electronic perturbation creates a highly electrophilic carbon center at the 2-position, making it susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism:[1][8][9]

  • Nucleophilic Attack: An amine nucleophile attacks the C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][8] The negative charge is delocalized across the quinoline ring and is significantly stabilized by the nitro group.[1][7]

  • Leaving Group Elimination: The aromaticity of the quinoline ring is restored through the elimination of the chloride ion, a good leaving group, to yield the final 2-substituted-6-nitroquinoline product.[1][8]

The strategic placement of the nitro group is paramount. An electron-withdrawing substituent ortho or para to the leaving group is essential for stabilizing the Meisenheimer complex and facilitating the reaction.[8][9]

Visualizing the Synthetic Pathway

The general workflow for utilizing this compound in the synthesis of antimalarial precursors can be visualized as a straightforward process of nucleophilic substitution followed by reduction of the nitro group, which can then be further functionalized.

G cluster_0 Core Synthesis cluster_1 Further Derivatization This compound This compound SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) This compound->SNAr_Reaction Amine_Nucleophile Amine Nucleophile (R-NH2) Amine_Nucleophile->SNAr_Reaction 2-Amino-6-nitroquinoline_Precursor 2-(Alkylamino)-6-nitroquinoline Precursor SNAr_Reaction->2-Amino-6-nitroquinoline_Precursor Nitro_Reduction Nitro Group Reduction 2-Amino-6-nitroquinoline_Precursor->Nitro_Reduction 6-Aminoquinoline_Derivative 6-Amino-2-(alkylamino)quinoline Derivative Nitro_Reduction->6-Aminoquinoline_Derivative Further_Functionalization Further Functionalization (e.g., acylation, alkylation) 6-Aminoquinoline_Derivative->Further_Functionalization Final_Antimalarial_Candidate Final Antimalarial Candidate Further_Functionalization->Final_Antimalarial_Candidate

Caption: General workflow for synthesizing antimalarial candidates from this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a model antimalarial precursor from this compound.

Protocol 1: Synthesis of N-(2-(diethylamino)ethyl)-6-nitroquinolin-2-amine

This protocol details the nucleophilic aromatic substitution of this compound with N,N-diethylethylenediamine. This side chain is structurally similar to those found in established antimalarial drugs, making the product a relevant precursor for further studies.

Materials:

  • This compound (1.0 eq)[10][11]

  • N,N-diethylethylenediamine (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with hot plate)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer, and IR spectrophotometer for characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., 10-20 mL per gram of starting material).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen and moisture.

  • Reagent Addition: Add N,N-diethylethylenediamine (2.0 - 3.0 eq) to the reaction mixture. The use of an excess of the amine can serve as both the nucleophile and a base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain stirring. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The disappearance of the starting material (this compound) and the appearance of a new, more polar spot will indicate the progression of the reaction. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).

  • Characterization: Collect the fractions containing the pure product and evaporate the solvent. Dry the product under vacuum. Characterize the final product, N-(2-(diethylamino)ethyl)-6-nitroquinolin-2-amine, by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Rationale for Experimental Choices:

  • Excess Amine: Using an excess of the amine nucleophile drives the reaction to completion and avoids the need for an additional external base.

  • Anhydrous Conditions: While not always strictly necessary for this type of reaction, using an anhydrous solvent and an inert atmosphere can prevent side reactions and ensure reproducibility.

  • Choice of Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile can accelerate SNAr reactions. Ethanol is also a common and effective solvent.

  • TLC Monitoring: Regular monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

Protocol 2: Reduction of the Nitro Group to Synthesize 2-((2-(diethylamino)ethyl)amino)quinolin-6-amine

The reduction of the nitro group to an amine is a critical step in creating precursors with two points for further derivatization, which is a common strategy in developing hybrid antimalarial drugs.[3][4]

Materials:

  • N-(2-(diethylamino)ethyl)-6-nitroquinolin-2-amine (from Protocol 1)

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl acetate for catalytic hydrogenation)

  • Acid (e.g., concentrated HCl for SnCl₂ reduction)

  • Base for neutralization (e.g., saturated sodium bicarbonate solution)

  • Filtration apparatus (e.g., Celite or a similar filter aid for catalytic hydrogenation)

Procedure (using SnCl₂·2H₂O):

  • Reaction Setup: Dissolve N-(2-(diethylamino)ethyl)-6-nitroquinolin-2-amine (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add an excess of Tin(II) chloride dihydrate (e.g., 5-10 eq) to the solution.

  • Acidification: Carefully add concentrated HCl and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting nitro compound is consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic (pH > 8).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary. Characterize the final product, 2-((2-(diethylamino)ethyl)amino)quinolin-6-amine, by spectroscopic methods.

Rationale for Experimental Choices:

  • Choice of Reducing Agent: SnCl₂ in the presence of acid is a classic and effective method for the reduction of aromatic nitro groups. Catalytic hydrogenation is a cleaner alternative but may require specialized equipment.

  • Neutralization: Careful neutralization is important to deprotonate the amine products and allow for their extraction into an organic solvent.

Data Presentation

The following table summarizes expected data for the synthesized compounds. Actual results may vary based on experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)
This compoundC₉H₅ClN₂O₂208.60Aromatic protons in the range of 7.5-9.0
N-(2-(diethylamino)ethyl)-6-nitroquinolin-2-amineC₁₅H₁₈N₄O₂286.33Aromatic protons, signals for the diethylaminoethyl side chain
2-((2-(diethylamino)ethyl)amino)quinolin-6-amineC₁₅H₂₀N₄256.35Aromatic protons, signals for the side chain, and a broad singlet for the new amino group

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of potential antimalarial drug precursors. The straightforward and high-yielding nucleophilic aromatic substitution chemistry allows for the rapid generation of compound libraries with diverse side chains at the 2-position. The subsequent reduction of the nitro group opens up further avenues for derivatization at the 6-position. This dual functionality is particularly attractive for the development of hybrid molecules, a promising strategy to combat drug resistance.[3][4] Researchers are encouraged to explore a variety of amine nucleophiles and further functionalization strategies to generate novel quinoline-based compounds for antimalarial screening. The protocols and principles outlined in this document provide a solid foundation for such endeavors.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2-Chloro-6-nitroquinoline using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). The method outlined herein is designed to be robust, accurate, and precise, suitable for quality control, stability studies, and impurity profiling in research, development, and manufacturing environments.

Introduction: The Analytical Imperative for this compound

This compound (C₉H₅ClN₂O₂) is a heterocyclic aromatic compound that serves as a critical building block in organic synthesis.[1][2] Its molecular structure, featuring a quinoline core substituted with both a chloro and a nitro group, makes it a versatile precursor for various therapeutic agents. The presence of impurities, such as positional isomers or by-products from its synthesis, can significantly affect the efficacy and safety of the final drug product.[3] Therefore, a reliable and validated analytical method for determining the purity of this compound is essential for regulatory compliance and quality assurance.[4]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds like this compound, offering high resolution, sensitivity, and reproducibility.[5] This note describes a primary RP-HPLC method developed for the routine analysis of this compound.

Chromatographic Principles and Method Development Rationale

The selection of the chromatographic conditions is paramount for achieving optimal separation of the analyte from potential impurities.

  • Stationary Phase: A C18 column is chosen as the stationary phase due to its hydrophobicity, which provides excellent retention for aromatic compounds like quinolines through hydrophobic interactions. The end-capping of the C18 silica particles minimizes peak tailing, which can be an issue for basic compounds.

  • Mobile Phase: A mobile phase consisting of acetonitrile and water provides a good solvent strength for eluting this compound from the C18 column. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. The addition of a small amount of formic acid to the aqueous portion of the mobile phase serves two purposes: it protonates the silanol groups on the silica surface, reducing peak tailing, and it can improve the peak shape of the analyte.

  • Detection: this compound contains a chromophore that absorbs UV radiation. Based on the analysis of similar nitroaromatic compounds, a detection wavelength of 254 nm is selected as it is expected to provide good sensitivity.[6][7]

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a standard for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency. Maintaining a constant column temperature, for instance at 30 °C, ensures the reproducibility of retention times.[7]

Proposed Analytical HPLC Method

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

ParameterRecommended Condition
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Isocratic: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Experimental Workflow

The general workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting stock_solution Prepare Stock Solution (1 mg/mL in Acetonitrile) working_standard Prepare Working Standard (e.g., 0.1 mg/mL in Mobile Phase) stock_solution->working_standard sample_prep Prepare Sample Solution (e.g., 0.1 mg/mL in Mobile Phase) stock_solution->sample_prep filter_solutions Filter all solutions (0.45 µm syringe filter) working_standard->filter_solutions sample_prep->filter_solutions instrument_setup Instrument Setup & Equilibration filter_solutions->instrument_setup To HPLC injection Inject Standard & Sample Solutions instrument_setup->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration purity_calculation Purity Calculation (Area % Method) peak_integration->purity_calculation generate_report Generate Report purity_calculation->generate_report

Caption: Workflow for HPLC Analysis of this compound.

Detailed Protocol

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water and mix well.

    • Mobile Phase B: Acetonitrile.

    • For isocratic elution, prepare the mobile phase by mixing 400 mL of Mobile Phase A with 600 mL of Mobile Phase B. Degas the mobile phase before use.

  • Standard Solution Preparation (Example Concentration):

    • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution Preparation (Example Concentration):

    • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters in the chromatographic conditions table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Perform a system suitability test by injecting the working standard solution multiple times (e.g., n=5). The relative standard deviation (RSD) for the peak area and retention time should be within acceptable limits (typically <2%).

  • Inject the sample solutions.

Data Analysis
  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

Method Validation Considerations

For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.[8]

  • Accuracy: The closeness of the test results to the true value. This can be determined by recovery studies of spiked samples.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the purity determination of this compound. The use of a C18 column with an acetonitrile/water mobile phase and UV detection offers excellent chromatographic performance. This method can be readily implemented in quality control laboratories for routine analysis and can be validated to meet regulatory requirements.

References

Monitoring Reactions of 2-Chloro-6-nitroquinoline: A Detailed Protocol Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides a comprehensive protocol for the effective monitoring of chemical reactions involving 2-Chloro-6-nitroquinoline using Thin-Layer Chromatography (TLC). As a critical intermediate in many synthetic pathways, understanding the real-time progress of reactions utilizing this scaffold is paramount for optimizing yield, minimizing impurities, and ensuring batch-to-batch consistency. This document details the fundamental principles, step-by-step experimental procedures, mobile phase optimization, visualization techniques, and data interpretation. It is designed for researchers, scientists, and drug development professionals seeking a reliable and rapid method for reaction analysis.

Introduction: The Imperative of Reaction Monitoring

In the synthesis of complex organic molecules, simply mixing reagents and waiting for a prescribed time is inefficient and often leads to suboptimal outcomes. Reaction monitoring is the cornerstone of process optimization. It allows the chemist to determine the precise point of completion, identify the formation of byproducts, and troubleshoot unexpected results in real-time.[1][2] Thin-Layer Chromatography (TLC) stands out as a primary tool for this purpose due to its simplicity, speed, low cost, and high sensitivity.[3][4]

The technique operates on the principle of differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[3][5] For a compound like this compound, which possesses both polar (nitro group) and non-polar (chlorinated aromatic rings) characteristics, TLC provides an excellent platform for separating it from its precursors or products, which will invariably have different polarities.

Foundational Principles of TLC Separation

The separation in TLC is governed by the polarity of the analyte, the stationary phase, and the mobile phase.[6]

  • Stationary Phase: We will use silica gel (SiO₂) coated plates. Silica gel is a polar adsorbent. Therefore, more polar compounds in the reaction mixture will have stronger interactions with the silica gel and will travel a shorter distance up the plate.[7][8]

  • Mobile Phase (Eluent): The mobile phase is a solvent or mixture of solvents that moves up the plate via capillary action.[4] Its polarity is a critical variable. A more polar mobile phase will move all compounds further up the plate, while a less polar mobile phase will result in less movement.

  • Retention Factor (Rf): The outcome of a TLC experiment is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9][10]

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The Rf value is a constant for a specific compound under identical conditions (stationary phase, mobile phase, temperature) and is always between 0 and 1.[7][8] A desirable Rf range for clear analysis is typically between 0.3 and 0.7.[11]

Detailed Experimental Protocol

This protocol provides a self-validating system for monitoring a hypothetical reaction where this compound is converted to a product of different polarity.

Materials and Equipment
  • TLC Plates: Silica gel 60 F-254 plates (the "F-254" indicates a fluorescent indicator is included for UV visualization).[12]

  • TLC Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotting Capillaries: Glass micro-capillary tubes.

  • Solvents: Reagent-grade solvents such as n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methanol (MeOH).

  • Visualization Tools:

    • UV Lamp (254 nm).

    • Iodine chamber (a sealed jar with a few crystals of iodine).

    • Potassium permanganate (KMnO₄) stain.

  • Reaction Sampling: Micropipette or glass capillary for extracting small aliquots from the reaction.

  • General Lab Equipment: Pencil, ruler, forceps, vials.

Workflow for Reaction Monitoring

The following diagram outlines the logical flow of the TLC monitoring process.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw origin line with pencil) prep_chamber 2. Prepare TLC Chamber (Add eluent, saturate with vapor) sample_rxn 3. Sample Reaction Mixture develop_plate 5. Develop Plate (Elute until solvent front is ~1 cm from top) prep_chamber->develop_plate spot_plate 4. Spot Plate (SM | Co-spot | RM) sample_rxn->spot_plate dry_plate 6. Dry Plate & Mark Front spot_plate->develop_plate develop_plate->dry_plate visualize 7. Visualize Spots (UV lamp, Iodine, etc.) dry_plate->visualize analyze 8. Analyze Results (Calculate Rf, assess completion) visualize->analyze

Caption: Workflow for TLC reaction monitoring.

Step-by-Step Methodology
  • Plate Preparation:

    • Using a pencil (never a pen, as ink will run), gently draw a straight line across a TLC plate about 1-1.5 cm from the bottom edge. This is the origin line.[1]

    • Mark three small, equidistant ticks on this line for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[13]

  • Chamber Preparation:

    • Pour the chosen mobile phase (eluent) into the TLC chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on your plate.[14]

    • Place a piece of filter paper inside, touching the solvent and leaning against the chamber wall. This saturates the chamber atmosphere with solvent vapor, ensuring a uniform solvent front.[3] Close the chamber and let it equilibrate for a few minutes.

  • Sample Preparation and Spotting:

    • Prepare a dilute solution of your starting material, this compound, in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary spotter, touch it to the starting material solution and then briefly and gently touch it to the "SM" tick on the origin line. The spot should be small and concentrated, ideally 1-2 mm in diameter.[7]

    • Withdraw a small aliquot from your reaction vessel.

    • Spot this reaction mixture on the "RM" tick.

    • For the "Co" tick, first spot the starting material, then, using a clean capillary, spot the reaction mixture directly on top of the SM spot. This co-spot is crucial for resolving compounds with similar Rf values.[13]

  • Chromatogram Development:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is standing vertically and not touching the filter paper.

    • Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this process.[4]

    • When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.[15]

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • UV Light (Non-destructive): Place the dried plate under a short-wave (254 nm) UV lamp. This compound and many other aromatic compounds will appear as dark spots against a fluorescent green background.[16][17] Lightly circle the spots with a pencil.

    • Iodine Vapor (Semi-destructive): Place the plate in a sealed chamber containing iodine crystals. Many organic compounds will form yellow-brown spots as they complex with the iodine vapor.[18] This method is particularly good for unsaturated and aromatic compounds.[19]

    • Potassium Permanganate Stain (Destructive): Dip the plate into a dilute solution of KMnO₄ or spray it evenly. Compounds that can be oxidized (alcohols, alkenes, etc.) will appear as yellow or brown spots on a purple background.[19] This is useful if the product is not UV-active.

Mobile Phase Optimization

The choice of eluent is the most critical factor for achieving good separation. For this compound and its derivatives, a mixture of a non-polar solvent (like n-Hexane) and a polar solvent (like Ethyl Acetate) is a standard starting point.[12]

  • Starting Point: Begin with a 7:3 Hexane:EtOAc mixture.

  • If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 5:5 Hexane:EtOAc).[15][20]

  • If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 9:1 Hexane:EtOAc).[15][20]

The goal is to achieve an Rf value for the starting material between 0.3 and 0.7, which allows clear separation from the baseline and the solvent front, providing room for product spots to appear distinctly.[11]

Mobile Phase Composition (Hexane:EtOAc, v/v)PolarityExpected Rf of this compoundExpected Rf of a More Polar ProductExpected Rf of a Less Polar ProductAssessment
9:1Low~0.25~0.10~0.45May need more polarity for good separation.
7:3 Medium ~0.50 ~0.30 ~0.70 Good starting point for most reactions.
1:1High~0.80~0.65~0.90Likely too polar; poor resolution near solvent front.

Interpreting the Results

By comparing the three lanes, you can effectively monitor the reaction's progress.

  • t = 0 (Start of reaction): The "RM" lane should show only a spot corresponding to the starting material, identical in Rf to the "SM" lane. The "Co" spot should appear as a single, merged spot.

  • t = intermediate: The "RM" lane will show a spot for the starting material (diminishing in intensity over time) and a new spot for the product. The "Co" spot will appear as two distinct spots (or an elongated spot if Rf values are close), confirming the identity of the remaining starting material.

  • t = completion: The "RM" lane will show the complete disappearance of the starting material spot and a strong spot for the product. The "Co" spot will now show two clearly resolved spots: the reference starting material and the product from the reaction mixture.

Troubleshooting Common TLC Problems

ProblemProbable Cause(s)Solution(s)
Streaking/Elongated Spots Sample is too concentrated (overloaded); compound is highly acidic/basic; sample is not fully dissolved.[14]Dilute the sample; add a trace of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent[20]; ensure complete dissolution before spotting.
Spots Remain on Baseline Mobile phase is not polar enough.[21]Increase the polarity of the mobile phase (increase the proportion of the more polar solvent).[20]
Spots Run to Solvent Front Mobile phase is too polar.[15]Decrease the polarity of the mobile phase (decrease the proportion of the more polar solvent).[20]
Uneven Solvent Front The TLC plate is touching the side of the chamber or filter paper; the bottom of the plate is not level.[14]Reposition the plate to be vertical and not touching the walls; ensure the chamber is on a level surface.
No Spots Visible Compound is not UV-active; sample is too dilute; solvent level was above the origin.[14][20]Use a chemical stain (Iodine, KMnO₄); concentrate the sample or spot multiple times in the same location (drying in between)[20]; ensure the solvent level is below the origin line.

References

Introduction: The Strategic Importance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction of 2-Chloro-6-nitroquinoline with Nucleophiles for Drug Discovery and Development

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of pharmacological activities.[1][2] From the pioneering antimalarial drug quinine to modern anti-inflammatory and anticancer agents, the versatility of the quinoline nucleus is well-established.[2][3][4][5] Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the quinoline ring are critical determinants of biological activity and target specificity.[3][5]

Among the many quinoline-based building blocks, this compound stands out as a particularly valuable intermediate for chemical synthesis. Its utility stems from the specific arrangement of its functional groups, which allows for controlled and efficient modification through nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position serves as an excellent leaving group, while the potent electron-withdrawing nitro group at the C6 position activates the ring system for attack by a wide range of nucleophiles. This guide provides a detailed exploration of the underlying mechanism, practical experimental protocols, and the broader applications of this pivotal reaction in the synthesis of novel chemical entities for drug development.

Pillar 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via a well-defined addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).[6] This process is distinct from SN1 and SN2 reactions and is highly dependent on the electronic properties of the aromatic ring.

Causality of Reactivity:

  • Activation: The reaction is initiated by the presence of a strong electron-withdrawing group (EWG) on the aromatic ring. In this case, the nitro group (-NO₂) at the 6-position powerfully reduces the electron density of the entire quinoline system through resonance and inductive effects. This deactivation towards electrophilic attack conversely makes the ring highly susceptible to nucleophilic attack.[7][8]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the leaving group (the C2 carbon bonded to chlorine). This step is typically the rate-determining step of the reaction. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][9]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and is significantly stabilized by the resonance effect of the para-positioned nitro group. This stabilization lowers the activation energy of the reaction, facilitating its progression.[6]

  • Elimination & Aromatization: The aromaticity of the quinoline ring is restored through the expulsion of the chloride leaving group, yielding the final 2-substituted-6-nitroquinoline product.

The following diagram illustrates the stepwise mechanism for this reaction.

Caption: General SNAr mechanism on this compound.

Pillar 2: Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for the synthesis of diverse 2-substituted-6-nitroquinoline libraries. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the synthesis of 2-amino-6-nitroquinoline derivatives, which are valuable precursors for a variety of biologically active compounds.[10]

  • Objective: To synthesize N-phenyl-6-nitroquinolin-2-amine.

  • Rationale: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the ionic mechanism. A mild base like potassium carbonate is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. The elevated temperature provides the necessary activation energy.

  • Materials:

    • This compound (1.0 mmol, 208.6 mg)

    • Aniline (1.1 mmol, 102.4 mg, 100 µL)

    • Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)

    • N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add this compound, aniline, and potassium carbonate.

    • Add DMF (5 mL) to the flask and equip it with a magnetic stir bar and a reflux condenser.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 6-10 hours.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (50 mL) while stirring. A solid precipitate will form.

    • Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield N-phenyl-6-nitroquinolin-2-amine.

Protocol 2: Reaction with Phenol Nucleophiles (O-Arylation)

This procedure outlines the synthesis of 2-phenoxy-6-nitroquinolines, creating an ether linkage that is a common motif in pharmacologically active molecules.[5]

  • Objective: To synthesize 2-phenoxy-6-nitroquinoline.

  • Rationale: Phenols are less nucleophilic than amines and require a strong base, such as sodium hydride (NaH), to be deprotonated to the more nucleophilic phenoxide ion.[11][12] Anhydrous conditions are critical as NaH reacts violently with water. DMF is an excellent solvent for this type of reaction.

  • Materials:

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 48 mg)

    • Phenol (1.2 mmol, 113 mg)

    • Anhydrous DMF (5 mL)

    • This compound (1.0 mmol, 208.6 mg)

  • Procedure:

    • To a flame-dried 25 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (3 mL) and sodium hydride.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of phenol in anhydrous DMF (2 mL) to the NaH suspension. Stir for 20-30 minutes at 0 °C, allowing for the formation of sodium phenoxide (evolution of H₂ gas will be observed).

    • Add this compound to the reaction mixture in one portion.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction by TLC. The reaction is typically complete in 4-8 hours.

    • After completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water (5 mL).

    • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-phenoxy-6-nitroquinoline.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol describes the formation of a thioether linkage, leveraging the high nucleophilicity of thiols. Thiol-containing compounds are crucial in various biological processes.[13][14]

  • Objective: To synthesize 2-(phenylthio)-6-nitroquinoline.

  • Rationale: Thiols are excellent nucleophiles and often react readily without the need for very strong bases.[15] A base like triethylamine (TEA) is sufficient to deprotonate the thiol to the highly reactive thiolate anion.

  • Materials:

    • This compound (1.0 mmol, 208.6 mg)

    • Thiophenol (1.1 mmol, 121.2 mg, 112 µL)

    • Triethylamine (TEA) (1.5 mmol, 151.8 mg, 209 µL)

    • Ethanol or Acetonitrile (10 mL)

  • Procedure:

    • In a 25 mL round-bottom flask, dissolve this compound in the chosen solvent (10 mL).

    • Add thiophenol followed by the dropwise addition of triethylamine.

    • Stir the reaction mixture at room temperature. The reaction is often exothermic.

    • Monitor the reaction by TLC. The reaction is typically rapid, often completing within 1-3 hours.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography to yield 2-(phenylthio)-6-nitroquinoline.

Pillar 3: Data Presentation & Product Characterization

The success of these reactions can be quantified by product yield and confirmed through standard analytical techniques. The table below summarizes expected outcomes for the reactions of this compound with representative nucleophiles.

Nucleophile ClassRepresentative NucleophileProduct StructureTypical ConditionsApprox. Time (h)Approx. Yield (%)
Amine AnilineN-phenyl-6-nitroquinolin-2-amineK₂CO₃, DMF, 110 °C6-1085-95
Phenol Phenol2-phenoxy-6-nitroquinolineNaH, DMF, 70 °C4-870-85
Thiol Thiophenol2-(phenylthio)-6-nitroquinolineTEA, EtOH, RT1-3>90

Product Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product by analyzing chemical shifts, integration, and coupling patterns of the protons and carbons. The disappearance of the signal corresponding to the C2-Cl carbon and the appearance of new signals corresponding to the introduced nucleophile are key indicators.

  • Mass Spectrometry (MS): Techniques like ESI-MS or GC-MS are used to confirm the molecular weight of the synthesized compound, matching the expected mass of the substituted product.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups. A strong peak around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ confirms the continued presence of the nitro group.

Applications in Drug Discovery

The 2-substituted-6-nitroquinoline derivatives synthesized via these methods are not merely final products but are often versatile intermediates for further elaboration. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt, opening up a vast chemical space for exploration.

  • Anticancer Agents: Many substituted quinolines exhibit potent antiproliferative activity by targeting various molecular pathways in cancer cells.[10][16]

  • Anti-inflammatory Agents: The quinoline scaffold is present in molecules designed to inhibit key enzymes in inflammatory cascades like COX and PDE4.[3][4][5]

  • Antimicrobial and Antiviral Compounds: The ability to introduce diverse functional groups allows for the fine-tuning of activity against a range of pathogens, including bacteria, fungi, and viruses.[17][18]

By providing a reliable and efficient route to a wide array of derivatives, the nucleophilic substitution of this compound serves as a cornerstone reaction for generating compound libraries aimed at discovering next-generation therapeutics.

References

Introduction: The Strategic Value of the 2-Chloro-6-nitroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 2-Chloro-6-nitroquinoline for Biological Screening Libraries

Quinoline and its derivatives are cornerstone heterocyclic structures in medicinal chemistry, recognized as "privileged scaffolds" due to their wide-ranging and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The this compound molecule is a particularly attractive starting material for generating diverse chemical libraries for high-throughput biological screening. Its strategic value lies in its two distinct and orthogonally reactive functional groups:

  • The C2-Chloro Substituent: The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the reaction.[3][4] This activation allows for the facile displacement of the chloride by a vast array of nucleophiles.

  • The C6-Nitro Group: The nitro group at the 6-position serves a dual purpose. It further enhances the electrophilicity of the C2-carbon, facilitating SNAr reactions.[5][6] More importantly, it can be chemically reduced to a primary amine (aniline derivative), a versatile functional handle for a second wave of derivatization, such as amide or sulfonamide formation.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the key derivatization strategies for this compound. It offers field-proven protocols, explains the causality behind experimental choices, and outlines a workflow for creating a library of novel compounds primed for biological evaluation.

Core Derivatization Strategies: A Dual-Axis Approach to Molecular Diversity

The derivatization of this compound is best approached by targeting its two primary reactive sites. This allows for a modular and combinatorial approach to library synthesis.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The introduction of diverse functionalities at the C2-position is the most direct method for exploring the structure-activity relationship (SAR) around the quinoline core. The general principle involves the reaction of this compound with a nucleophile (Nu-H) in the presence of a base, typically in a polar aprotic solvent.

G cluster_0 S_NAr at C2-Position Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate  Nucleophilic Attack Reagent + Nucleophile (R-XH) (e.g., R-OH, R-NH2, R-SH) Product 2-Substituted-6-nitroquinoline Intermediate->Product  Chloride Elimination

Caption: General workflow for SNAr at the C2-position.

Protocol 1: Synthesis of 2-Aryloxy/Alkoxy-6-nitroquinolines (via O-Nucleophiles)

Causality: The reaction with phenols or alcohols introduces flexible or rigid ether linkages, which can probe specific hydrophobic pockets in a biological target. A base is required to deprotonate the hydroxyl group, forming the more potent nucleophilic alkoxide or phenoxide.

  • Materials & Reagents:

    • This compound

    • Substituted Phenol (e.g., p-cresol) or Alcohol

    • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile

    • Ethyl Acetate, Hexanes

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • To a stirred solution of the desired phenol or alcohol (1.2 equivalents) in anhydrous DMF (10 mL per 1 mmol of quinoline) in a round-bottom flask, add the base (e.g., K₂CO₃, 2.0 equivalents).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide/alkoxide.

    • Add this compound (1.0 equivalent) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

    • Cool the mixture to room temperature and pour it into ice-cold water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 2-aryloxy/alkoxy-6-nitroquinoline derivative.

  • Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on TLC and the appearance of a new, typically less polar, spot. Final structure confirmation is achieved through spectroscopic analysis.

Protocol 2: Synthesis of 2-Amino-6-nitroquinolines (via N-Nucleophiles)

Causality: Introducing amino functionalities is a classic strategy in medicinal chemistry to incorporate hydrogen bond donors and acceptors, and to provide a point for salt formation to improve solubility. The reaction can often be performed neat or in a high-boiling point solvent.

  • Materials & Reagents:

    • This compound

    • Primary or Secondary Amine (e.g., piperidine, aniline) (2-5 equivalents)

    • Ethanol or N-Methyl-2-pyrrolidone (NMP)

    • Dichloromethane (DCM)

    • Deionized Water

  • Step-by-Step Methodology:

    • In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol or NMP (5 mL).

    • Add the desired amine (2-5 equivalents).

    • Heat the reaction mixture to reflux (80-120 °C) for 6-18 hours. Monitor by TLC.

    • Upon completion, cool the reaction to room temperature.

    • If a precipitate forms, collect it by filtration and wash with cold ethanol or water.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Partition the residue between DCM (30 mL) and water (30 mL).

    • Separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure 2-amino-6-nitroquinoline derivative.

Strategy 2: Reduction of the C6-Nitro Group and Subsequent Acylation

The conversion of the electron-withdrawing nitro group into an electron-donating amino group dramatically alters the electronic properties of the quinoline ring and provides a new site for derivatization.

G cluster_1 C6-Nitro Group Modification Start 2-Substituted-6-nitroquinoline Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Start->Reduction Amine 2-Substituted-quinoline-6-amine Reduction->Amine Acylation Acylation / Sulfonylation (R-COCl or R-SO2Cl) Amine->Acylation Product N-(2-Substituted-quinolin-6-yl)amide or Sulfonamide Acylation->Product

Caption: Workflow for C6-nitro reduction and subsequent derivatization.

Protocol 3: Reduction of the Nitro Group to an Amine

Causality: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro groups. The acidic conditions ensure the resulting amine is protonated and remains in the aqueous phase during initial work-up, aiding in purification.

  • Materials & Reagents:

    • 2-Substituted-6-nitroquinoline derivative (from Strategy 1)

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium Hydroxide (NaOH) solution (5 M)

    • Ethyl Acetate

  • Step-by-Step Methodology:

    • Suspend the 2-substituted-6-nitroquinoline (1.0 equivalent) in ethanol (15 mL per 1 mmol).

    • Add a solution of SnCl₂·2H₂O (4-5 equivalents) in concentrated HCl (5 mL) to the suspension.

    • Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, at which point the solution should become clear. Monitor by TLC for the consumption of the starting material.

    • Cool the reaction mixture in an ice bath and carefully neutralize it by the dropwise addition of 5 M NaOH solution until the pH is >10. A precipitate of tin salts will form.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude 6-aminoquinoline derivative, which is often pure enough for the next step.

Data Presentation and Characterization

Thorough characterization is essential to confirm the identity and purity of each new derivative. A combination of NMR, IR, and mass spectrometry is standard.

Functional Group Transformation ¹H NMR Spectroscopy (Expected Changes) ¹³C NMR Spectroscopy (Expected Changes) FT-IR Spectroscopy (cm⁻¹)
C2-Cl → C2-OR/NR₂ Upfield shift of H-3 and H-4 protons. Appearance of new signals corresponding to the R-group.Significant downfield shift of C-2. Appearance of new signals for the R-group.Disappearance of C-Cl stretch. Appearance of C-O (~1250-1000) or C-N (~1350-1250) stretches.
C6-NO₂ → C6-NH₂ Upfield shift of aromatic protons, especially H-5 and H-7. Appearance of a broad singlet for the -NH₂ protons (typically δ 3.5-5.0), which is D₂O exchangeable.Upfield shift of C-5 and C-7. C-6 experiences a significant upfield shift.Disappearance of asymmetric and symmetric NO₂ stretches (~1530 & ~1350). Appearance of N-H stretching bands (~3450-3300).
C6-NH₂ → C6-NHCOR Downfield shift of H-5. Appearance of a broad singlet for the amide N-H proton (typically δ 8.0-9.5). Appearance of signals for the acyl group.Appearance of a carbonyl signal (C=O) around δ 165-175.Disappearance of primary amine N-H stretches. Appearance of amide N-H stretch (~3300) and strong C=O stretch (~1680-1640).

Table 1: Summary of expected spectroscopic changes during derivatization.

Integrated Workflow for Library Generation

For efficient library development, a multi-step, combinatorial workflow should be employed. This approach maximizes molecular diversity from a single starting material.

cluster_0 Step 1: C2-Substitution (S_NAr) cluster_1 Intermediate Library cluster_2 Step 2: C6-Reduction cluster_3 Amine Intermediates cluster_4 Step 3: C6-Derivatization A This compound B1 R¹-OH, Base B2 R²-NHR³, Base B3 R⁴-SH, Base C1 2-(OR¹)-6-nitroquinoline B1->C1 C2 2-(NR²R³)-6-nitroquinoline B2->C2 C3 2-(SR⁴)-6-nitroquinoline B3->C3 D Reduction (e.g., SnCl₂/HCl) C1->D C2->D C3->D E1 6-Amino-2-(OR¹)-quinoline D->E1 E2 6-Amino-2-(NR²R³)-quinoline D->E2 E3 6-Amino-2-(SR⁴)-quinoline D->E3 F1 R⁵-COCl F2 R⁶-SO₂Cl G Final Diverse Library for Biological Screening E1->G + R⁵COCl / R⁶SO₂Cl E2->G ... E3->G ...

Caption: Combinatorial workflow for generating a diverse screening library.

Conclusion and Outlook

This compound is a potent and versatile starting block for the synthesis of novel heterocyclic compounds for biological screening. The protocols outlined herein provide a robust framework for its derivatization via nucleophilic aromatic substitution at the C2-position and reduction/functionalization of the C6-nitro group. By systematically exploring different nucleophiles and acylating agents, researchers can rapidly generate large libraries of compounds. Subsequent biological screening of these libraries, guided by structure-activity relationship (SAR) principles, can identify promising hit compounds and accelerate the drug discovery process.[7][8][9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Chloro-6-nitroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical intermediate. This compound is a key building block in the synthesis of various pharmacologically active compounds. However, its preparation can present several challenges, from low yields to difficult purifications.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and generally reliable method for synthesizing this compound is through the direct chlorination of 6-nitroquinolin-2-one (also known as 6-nitro-2-quinolone). This reaction typically employs a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a co-reagent like phosphorus pentachloride (PCl₅) to enhance reactivity.[1] This route is often preferred over the nitration of 2-chloroquinoline because it avoids the formation of hard-to-separate positional isomers.[2]

Q2: Why is direct nitration of 2-chloroquinoline often avoided?

Direct nitration of 2-chloroquinoline typically yields a mixture of regioisomers, including the desired 6-nitro product along with 5-nitro and 8-nitro isomers.[3][4] The chloro-substituent and the quinoline nitrogen atom have competing directing effects, leading to poor regioselectivity. Separating these isomers is often challenging due to their similar physical properties, which complicates purification and reduces the overall yield of the target molecule.[2]

Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride (HCl) gas.

  • Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.

  • Quenching: The quenching of excess POCl₃ after the reaction is particularly hazardous. It must be done slowly and carefully by adding the reaction mixture to ice or ice-cold water with vigorous stirring to manage the heat generated.[5] Large-scale quenching can pose a significant risk of thermal runaway.[5]

Q4: Can this reaction be performed without a solvent?

Yes, solvent-free chlorinations using POCl₃ have been developed, particularly for large-scale preparations, to address economic and environmental concerns.[5] These procedures often involve heating the substrate with an equimolar amount of POCl₃ in a sealed reactor. This method can lead to high yields and simplifies work-up, but requires specialized equipment (a sealed, pressure-rated reactor) to manage the reaction at high temperatures.[5][6]

Troubleshooting Guide: Chlorination of 6-nitroquinolin-2-one

This section addresses specific problems encountered during the synthesis of this compound from 6-nitroquinolin-2-one using POCl₃.

Problem 1: Low or No Yield of this compound

A low yield is the most common issue. The root cause can often be diagnosed by analyzing the crude reaction mixture by TLC or LC-MS.

Scenario A: Incomplete Reaction (Significant Starting Material Remains)
  • Possible Cause 1: Insufficient Reagent Activity. POCl₃ is highly sensitive to moisture and can hydrolyze over time, losing its reactivity.

    • Solution: Use a fresh bottle of POCl₃ or distill the reagent before use. Ensure all glassware is flame-dried or oven-dried to maintain anhydrous conditions.[7]

  • Possible Cause 2: Suboptimal Reaction Temperature. The chlorination of 6-nitroquinolin-2-one requires sufficient thermal energy. The electron-withdrawing nitro group deactivates the ring system, making the reaction more sluggish compared to unsubstituted quinolones.[8]

    • Solution: Ensure the reaction is heated to an adequate temperature, typically refluxing POCl₃ (b.p. ~106 °C) or higher. If using a lower-boiling solvent, the temperature may be insufficient. Consider extending the reaction time and monitoring progress by TLC.[7]

  • Possible Cause 3: Insufficient Reagent Quantity. While some modern protocols use near-equimolar amounts of POCl₃, traditional methods often use it in large excess to drive the reaction to completion.[5]

    • Solution: If an incomplete reaction is observed, increase the molar equivalents of POCl₃. Alternatively, the addition of PCl₅ can create a more potent chlorinating mixture.[1]

Scenario B: Formation of Byproducts (Little Starting Material Remains)
  • Possible Cause 1: Product Degradation. Although the product is relatively stable, prolonged exposure to very high temperatures or the presence of impurities can lead to decomposition and tar formation.

    • Solution: Optimize the reaction time and temperature. Do not heat the reaction for an unnecessarily long period after completion is confirmed by TLC. Ensure the purity of the starting 6-nitroquinolin-2-one.

  • Possible Cause 2: Hydrolysis During Work-up. The 2-chloroquinoline product can be hydrolyzed back to the starting quinolone if exposed to water under neutral or basic conditions before the excess POCl₃ and its byproducts are fully removed.

    • Solution: Quench the reaction mixture in ice-cold water to ensure the temperature remains low. The resulting solution will be strongly acidic. Neutralize carefully and slowly only after ensuring the product has been extracted into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Problem 2: Significant Tar Formation
  • Possible Cause: Overheating or Extended Reaction Times. Harsh reaction conditions are a primary cause of polymerization and tarring, especially with sensitive aromatic compounds.[7]

    • Solution 1: Temperature Control. Maintain a consistent and appropriate reflux temperature. Avoid "hot spots" in the heating mantle by using a sand or oil bath and ensuring efficient stirring.

    • Solution 2: Minimize Reaction Time. Monitor the reaction closely by TLC. Once the starting material is consumed, proceed to the work-up. Over-refluxing provides no benefit and increases the likelihood of side reactions.

Problem 3: Difficult Product Purification
  • Possible Cause: Co-elution with Byproducts. The product may have a similar polarity to unreacted starting material or other minor byproducts, making separation by column chromatography difficult.

    • Solution 1: Recrystallization. This is often the most effective method for purifying the final product. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Ethanol or methanol are common choices.[4]

    • Solution 2: Optimize Chromatography. If column chromatography is necessary, screen different eluent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) may be required to achieve good separation.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield issues.

G cluster_tlc TLC/LC-MS Analysis Results cluster_incomplete Solutions for Incomplete Reaction cluster_byproducts Solutions for Byproduct Formation start Low Yield of This compound check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc incomplete Incomplete Reaction: High SM Spot check_tlc->incomplete byproducts Reaction Complete: Byproduct Spots / Tar check_tlc->byproducts sol_reagent Use Fresh/Distilled POCl₃ Ensure Anhydrous Conditions incomplete->sol_reagent sol_temp Increase Reaction Temp. Extend Reaction Time incomplete->sol_temp sol_equiv Increase Equivalents of POCl₃ or Add PCl₅ incomplete->sol_equiv sol_tar Optimize Temp & Time Avoid Overheating byproducts->sol_tar sol_workup Improve Work-up: Cold Quench, Careful pH Adjustment byproducts->sol_workup sol_purify Optimize Purification: Recrystallization or Chromatography byproducts->sol_purify

Caption: Troubleshooting logic for low yield in this compound synthesis.

Experimental Protocols & Data

Data Summary Table

The following table summarizes the key reagents and typical reaction parameters for the chlorination of 6-nitroquinolin-2-one.

Reagent/ParameterMolecular FormulaM.W. ( g/mol )Molar Eq.Typical RoleNotes
6-nitroquinolin-2-oneC₉H₆N₂O₃190.161.0Starting MaterialMust be dry.
Phosphorus OxychloridePOCl₃153.335 - 10Reagent & SolventHighly corrosive; reacts with water.
Phosphorus PentachloridePCl₅208.240 - 1.2Co-reagent (Optional)Can increase reactivity.[1]
Reaction Temperature---Condition110-120 °C (Reflux)
Reaction Time---Condition2 - 6 hours
Typical Yield---Outcome70 - 90%
Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis using POCl₃ as both the chlorinating agent and the solvent.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification start Start: Dry Glassware add_sm Add 6-nitroquinolin-2-one (1.0 eq) start->add_sm add_poc Add POCl₃ (5-10 eq) add_sm->add_poc reflux Heat to Reflux (110-120 °C) for 2-6 h add_poc->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete quench Slowly Pour into Crushed Ice cool->quench extract Extract with DCM or EtOAc quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify_step Recrystallize from Ethanol dry->purify_step end Final Product: This compound purify_step->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is thoroughly dried.

  • Charging Reagents: To the flask, add 6-nitroquinolin-2-one (1.0 eq). In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) using an oil bath. Maintain reflux with efficient stirring for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is no longer visible (see Protocol 2).

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. With extreme caution and slow addition , pour the cooled reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to afford this compound as a crystalline solid.

Protocol 2: TLC Monitoring of the Reaction
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. A good starting ratio is 7:3 (Hexanes:EtOAc). Adjust the ratio as needed to achieve an Rƒ value of 0.3-0.5 for the product.

  • Visualization:

    • View the plate under UV light (254 nm). The aromatic quinoline rings should be UV-active.

    • The starting material (6-nitroquinolin-2-one) is significantly more polar than the product (this compound). The product spot will have a higher Rƒ (travel further up the plate) than the starting material spot.

    • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction lane.

References

purification of crude 2-Chloro-6-nitroquinoline by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Crude 2-Chloro-6-nitroquinoline

Introduction: The Critical Role of Purity

This compound is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, low yields of the final product, and complex purification challenges downstream. Common impurities stemming from its synthesis can include unreacted starting materials, positional isomers (e.g., 2-chloro-5-nitroquinoline, 2-chloro-8-nitroquinoline), and various byproducts.[1][2] Recrystallization is a powerful, cost-effective, and scalable technique for purifying crude solid organic compounds, making it an ideal choice for refining this compound.[3][4]

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to effectively troubleshoot and execute the .

Core Principles: Recrystallization of this compound

Successful recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[5] The ideal solvent will exhibit the following characteristics for this compound:

  • High solubility at elevated temperatures: To dissolve the crude compound completely.

  • Low solubility at low temperatures: To allow for maximum recovery of the pure crystals upon cooling.

  • Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for removal by hot filtration).[6]

  • Chemical inertness: The solvent must not react with the compound.[3]

  • Volatility: The solvent should be easily removable from the purified crystals.[3]

This compound is a relatively polar molecule due to the presence of the nitro group and the quinoline nitrogen. This suggests that polar organic solvents are a good starting point for solvent screening.

Troubleshooting Guide & FAQs

This section addresses specific issues users may encounter during the recrystallization process in a direct question-and-answer format.

Issue 1: No Crystals are Forming Upon Cooling

Question: I have dissolved my crude this compound in the hot solvent and allowed it to cool, but no crystals have appeared, even after placing it in an ice bath. What's wrong?

Answer: This is one of the most common issues in recrystallization and typically points to one of two problems: excessive solvent or a supersaturated solution that resists nucleation.

  • Potential Cause A: Excessive Solvent. The concentration of the compound is too low to reach its saturation point, even at low temperatures.[7]

    • Solution: Reheat the solution and boil off a portion of the solvent (typically 10-20% of the volume) in a fume hood to increase the concentration.[8] Allow the more concentrated solution to cool again. To check if you have a viable concentration, dip a glass rod into the hot solution and remove it; a rapid formation of solid "frost" on the rod as it dries indicates a good concentration.

  • Potential Cause B: Supersaturation. The solution contains more dissolved solute than it theoretically should at that temperature, but crystal growth has not been initiated due to a lack of nucleation sites.[7][9]

    • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod.[7][10] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[10]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: As my solution cooled, a liquid layer (an oil) formed instead of solid crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[8] This is often caused by the melting point of the solid being depressed by the presence of significant impurities.[7] While this compound has a high melting point (236-237 °C), a highly impure sample can still exhibit this behavior.[11][12]

  • Solution 1: Reheat and Add More Solvent. The solution may be cooling too quickly or is too concentrated, causing the compound to come out of solution at too high a temperature. Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent (5-10%), and allow it to cool much more slowly.[7][8] Insulating the flask by placing it in a beaker of warm water and letting both cool together can promote slower crystal growth.[13]

  • Solution 2: Change Solvents. The chosen solvent's boiling point may be too high relative to the melting point of the impure compound. Select a solvent with a lower boiling point.

  • Solution 3: Decolorize with Charcoal. If significant colored impurities are present, they may be contributing to the oiling out. Add activated charcoal to the hot solution, filter it while hot, and then attempt the crystallization again. The charcoal can adsorb impurities that inhibit proper crystal lattice formation.[8][13]

Issue 3: The Final Yield is Very Low

Question: I successfully obtained pure crystals, but my final recovered mass is less than 50% of the starting material. Where did my compound go?

Answer: A low yield can result from several procedural errors throughout the recrystallization process.

  • Potential Cause A: Using Too Much Solvent. As discussed in Issue 1, an excessive volume of solvent will retain a significant amount of your product in the mother liquor, even when cold.[8][14]

    • Solution: Always use the minimum amount of boiling solvent required to fully dissolve the crude solid.[9] You can attempt to recover some of the lost product by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals, although this second crop may be less pure.

  • Potential Cause B: Premature Crystallization. If the compound crystallizes in the filter paper during hot filtration, you will lose a significant portion of your product.

    • Solution: Use a pre-heated funnel and receiving flask for hot filtration.[4][13] It can also be beneficial to use a slight excess of hot solvent (~5%) to keep the compound dissolved during this transfer step, then boil off the excess before cooling.[13]

  • Potential Cause C: Inefficient Cooling or Excessive Washing.

    • Solution: Ensure the solution is cooled sufficiently, preferably in an ice-water bath, to maximize precipitation.[14] When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will redissolve a portion of your purified product.[9]

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for recrystallizing this compound? A1: There is no single "best" solvent, and the ideal choice may depend on the specific impurities present. A good starting point is to screen polar organic solvents like ethanol, methanol, or acetone. Based on procedures for similar quinoline derivatives, ethanol or an aqueous acetone solution are often effective.[15][16] A systematic solvent screening is highly recommended.

Q2: My crude material is dark and colored. Will recrystallization remove the color? A2: Recrystallization alone may not be sufficient if the colored impurities have similar solubility to your product. For deeply colored solutions, add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[4][13]

Q3: How do I know if my recrystallized product is pure? A3: There are two simple indicators of increased purity. Visually, the product should appear as a more uniform crystalline solid, often with a lighter color than the crude starting material.[4] Quantitatively, you should measure the melting point. A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). The melting point of pure this compound is 236-237 °C.[11][12] An impure compound will melt at a lower temperature and over a broader range.

Q4: Can I reuse the mother liquor? A4: The mother liquor contains the soluble impurities you aimed to remove, as well as some of your desired product. You can often obtain a "second crop" of crystals by concentrating the mother liquor and re-cooling. However, this crop will be less pure than the first and may require a second recrystallization. It is generally not recommended to combine the first and second crops without assessing the purity of the second crop.

Data & Protocols

Table 1: Solvent Screening Guide for this compound
SolventBoiling Point (°C)Rationale & Expected BehaviorSuitability
Ethanol 78Often a good choice for moderately polar aromatic compounds. Likely to show good temperature-dependent solubility.[17]High
Methanol 65Similar to ethanol but more polar. May dissolve the compound too well at room temperature, but worth testing.[18]Medium
Acetone 56A polar aprotic solvent. Its low boiling point can sometimes lead to rapid evaporation and premature crystallization.Medium
Ethyl Acetate 77A moderately polar solvent. Can be effective for compounds of this type.Medium
Water 100As an organic compound, this compound is likely insoluble in water even when hot.[19]Low (as single solvent)
Ethanol/Water VariableA mixed solvent system can be fine-tuned. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and then cool.High (Potential)

Diagram 1: Standard Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation start Crude Solid dissolve 1. Dissolve in Minimum Boiling Solvent start->dissolve hot_filt 2. Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filt [Optional] cool 3. Slow Cooling & Crystallization dissolve->cool hot_filt->cool vac_filt 4. Vacuum Filtration (Collect Crystals) cool->vac_filt wash 5. Wash with Minimal Ice-Cold Solvent vac_filt->wash dry 6. Dry Crystals wash->dry finish Pure Product dry->finish G start Problem Encountered During Cooling no_xtal No Crystals Formed start->no_xtal oiling Compound 'Oiled Out' start->oiling too_much_solv Cause: Too Much Solvent no_xtal->too_much_solv supersat Cause: Supersaturation no_xtal->supersat impure Cause: High impurity level or cooling too fast oiling->impure boil_solv Solution: Boil off excess solvent and re-cool too_much_solv->boil_solv scratch_seed Solution: Scratch flask or add seed crystal supersat->scratch_seed reheat_add Solution: Reheat, add more solvent, and cool slowly impure->reheat_add

References

column chromatography conditions for purifying 2-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of 2-Chloro-6-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific separation. The following question-and-answer-based guide provides field-proven insights and troubleshooting strategies to ensure a successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the column chromatography of this compound?

Answer: this compound is a moderately polar compound due to the presence of the electron-withdrawing nitro group and the polarizable chloro-aromatic system. A normal-phase chromatography setup is the most common and effective starting point.

Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase. Its polar surface provides good interaction with the nitroquinoline scaffold for effective separation from less polar impurities.

Mobile Phase (Eluent): A solvent system of moderate polarity is required. The ideal approach is to start with a non-polar solvent and titrate in a more polar solvent. A gradient of ethyl acetate in hexanes is a robust starting system.[1][2] Begin by developing a method using Thin Layer Chromatography (TLC) to find a solvent ratio that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound. This Rf range typically ensures good separation and a reasonable elution time on the column.

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Industry standard for polar interactions; effective for separating aromatic nitro compounds.
Mobile Phase Hexanes / Ethyl AcetateGood balance of non-polar and polar solvents, allowing for fine-tuning of polarity.
Initial Eluent Ratio 9:1 Hexanes:Ethyl AcetateStart with low polarity and increase the ethyl acetate content based on TLC results.
Target Rf 0.25 - 0.35Provides optimal resolution and avoids excessively long elution times.
Q2: My compound is streaking or showing significant tailing on the TLC plate and column. Why is this happening and how can I fix it?

Answer: This is a classic and frequently encountered issue when purifying nitrogen-containing heterocyclic compounds like quinolines on silica gel. The root cause is the interaction between the basic lone pair of electrons on the quinoline's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-ideal interaction leads to poor peak shape (tailing) and can result in incomplete recovery.

The Solution: Add a Basic Modifier

To resolve this, you must suppress the interaction with the acidic silanol groups. This is most effectively achieved by adding a small amount of a competitive base to your mobile phase.

  • Triethylamine (NEt₃): Add 0.5-2% triethylamine to your eluent system (e.g., for 100 mL of eluent, add 0.5 to 2 mL of NEt₃).[3][4] The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound. This allows the this compound to travel through the column without the strong binding that causes tailing, resulting in sharper bands and improved separation.

  • Pyridine: Pyridine can also be used but is less common due to its odor and higher boiling point.

It is crucial to perform your initial TLC analysis with the basic modifier included in the mobile phase, as it will directly impact the Rf value and separation profile.

G cluster_problem Problem: Peak Tailing cluster_solution Solution: Add Basic Modifier P Quinoline Nitrogen (Basic) S Silica Silanol Group (Acidic) P->S Strong Interaction P2 Quinoline Nitrogen S2 Silica Silanol Group (Acidic) T Triethylamine (NEt3) T->S2 Preferential Binding P2->S2 Interaction Blocked

Caption: Mechanism of peak tailing and its resolution.

Q3: I'm seeing evidence of product decomposition on the column. How can I prevent this?

Answer: While this compound is generally stable, the acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[5] If you suspect decomposition (e.g., observing new, more polar spots on TLC after exposure to silica, or low recovery of pure product), several strategies can be employed.

  • Deactivate the Silica Gel: As with preventing tailing, adding triethylamine to the eluent can neutralize the acidic sites, reducing the potential for acid-catalyzed decomposition.[3] This is often the simplest and most effective first step.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, changing the stationary phase is the next logical step.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel.[3][5] Given the nature of your compound, neutral alumina would be the best choice to avoid any potential base-catalyzed side reactions.

    • Florisil or Cellulose: For particularly sensitive compounds, these less common stationary phases can be effective alternatives.[3]

  • Minimize Contact Time: Work quickly. A faster flow rate during column chromatography will reduce the residence time of your compound on the stationary phase, thereby minimizing the opportunity for degradation.[3] Flash chromatography is inherently better for this than traditional gravity chromatography.

  • Run at Low Temperature: If practical, running the column in a cold room can slow the rate of decomposition.[3]

Troubleshooting_Decomposition start Suspected Decomposition on Column q1 Have you added NEt3 to the eluent? start->q1 sol1 Add 0.5-2% Triethylamine to eluent to neutralize silica. q1->sol1 No q2 Is decomposition still occurring? q1->q2 Yes sol1->q2 sol2 Switch to a neutral stationary phase (e.g., Neutral Alumina). q2->sol2 Yes end Problem Resolved q2->end No sol3 Increase flow rate to minimize contact time with stationary phase. sol2->sol3 sol3->end

Caption: Decision workflow for troubleshooting compound decomposition.

Q4: My compound has very poor solubility in the mobile phase, making it difficult to load onto the column. What is the best approach?

Answer: Directly loading a compound that is poorly soluble in the eluent (a "wet load") can lead to precipitation at the top of the column. This results in a broad, streaky band, poor separation, and potential loss of resolution. The preferred method in this scenario is dry loading .[6]

Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel before adding it to the column. This ensures that the compound is introduced to the column in a fine, evenly distributed solid band, leading to significantly better separation.

Detailed Experimental Protocols

Protocol 1: Mobile Phase Selection using TLC
  • Prepare Stock Solution: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a prepared mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate). Ensure the chamber is saturated with the solvent vapors.

  • Visualize: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze Rf: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Optimize:

    • If the Rf is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

    • If the Rf is too high (>0.5), decrease the polarity (e.g., increase the proportion of hexanes).

  • Finalize: Repeat until you find a solvent system that gives your product an Rf of ~0.25-0.35 and provides good separation from visible impurities. Remember to add your basic modifier (e.g., 1% NEt₃) to the test systems if tailing is observed.

Protocol 2: Dry Loading and Running the Column
  • Sample Adsorption: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (typically 1-2 times the mass of your crude product).

  • Evaporate Solvent: Gently swirl the slurry and evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your dry-loaded sample.

  • Pack the Column: Pack your chromatography column with silica gel as a slurry in your initial, low-polarity mobile phase. Allow it to settle into a stable bed.

  • Load the Sample: Carefully add the dry-loaded sample powder as a neat, level layer on top of the packed silica bed. Gently tap the column to settle the powder.

  • Add Protective Layer: Carefully add a thin layer of sand (approx. 0.5 cm) on top of your sample layer to prevent disturbance when adding eluent.

  • Run the Column: Carefully add the mobile phase and begin eluting, collecting fractions. You can use isocratic (same solvent mixture throughout) or gradient elution (gradually increasing polarity) to separate the components.[1]

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

common side products in the synthesis of 2-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your experimental outcomes.

The synthesis of this compound can be approached via two primary pathways, each with its own set of potential complications. This guide is structured to address specific issues you might face in a direct question-and-answer format, focusing on causality and providing robust solutions.

Troubleshooting Guide: Common Synthetic Pathways

We will explore the two most logical synthetic routes and their associated side products and challenges.

Route A: Electrophilic Nitration of 2-Chloroquinoline

This approach involves the direct nitration of commercially available 2-chloroquinoline. While seemingly straightforward, this pathway is often plagued by issues of regioselectivity.

Question 1: My nitration of 2-chloroquinoline resulted in a complex mixture of isomers with a very low yield of the desired this compound. Why is this happening?

Answer: This is the most common and anticipated issue with this route. The outcome is dictated by the powerful directing effects within the quinoline ring system under strong acidic conditions.

  • Causality - The Chemistry of Competing Directors: During nitration with a mixture of nitric and sulfuric acid (HNO₃/H₂SO₄), the quinoline nitrogen is protonated. This makes the entire heterocyclic ring strongly electron-deficient and deactivates it towards further electrophilic attack. Consequently, the nitronium ion (NO₂⁺) will preferentially attack the less deactivated benzene ring.[1] The protonated nitrogen acts as a meta-directing group, guiding the incoming electrophile to the 5- and 8-positions. The chloro-substituent at the 2-position is a deactivating, ortho-, para-director, but its influence on the carbocyclic ring is significantly weaker than that of the protonated nitrogen. Therefore, the formation of 2-chloro-5-nitroquinoline and 2-chloro-8-nitroquinoline as the major products is electronically favored, with the desired 6-nitro isomer often forming as a minor component.

  • Recommended Solution:

    • Prioritize an Alternative Route: For achieving high purity and yield, Route B (Chlorination of 6-nitro-2-quinolone) is strongly recommended as it offers unambiguous regiochemical control.

    • Reaction Optimization (If Route A is Unavoidable):

      • Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5 °C during the addition of the nitrating mixture. Even slight temperature increases can alter the isomer ratio and promote the formation of dinitrated byproducts.

      • Slow Reagent Addition: Add the pre-chilled nitrating mixture dropwise to the solution of 2-chloroquinoline in sulfuric acid over an extended period. This prevents localized temperature spikes and side reactions.

    • Advanced Purification: Be prepared for a challenging purification process. Separating these positional isomers requires high-resolution techniques. (See FAQ section).

Diagram 1: Regioselectivity in the Nitration of 2-Chloroquinoline

G cluster_0 Nitration of 2-Chloroquinoline cluster_1 Product Distribution Start 2-Chloroquinoline in H₂SO₄ NitratingAgent Add HNO₃/H₂SO₄ (0-5 °C) Start->NitratingAgent Protonation of Quinoline-N ReactionMix Crude Reaction Mixture NitratingAgent->ReactionMix Major1 2-Chloro-5-nitroquinoline (Major Side Product) ReactionMix->Major1 Favored by protonated N Major2 2-Chloro-8-nitroquinoline (Major Side Product) ReactionMix->Major2 Favored by protonated N Desired This compound (Minor Product) ReactionMix->Desired Less favored

Caption: Competing pathways in the nitration of 2-chloroquinoline.

Route B: Chlorination of 6-nitro-2-quinolone

This is the preferred synthetic route. It involves the synthesis of 6-nitro-2-quinolone (also known as 6-nitro-1H-quinolin-2-one or 6-nitrocarbostyril) followed by chlorination of the 2-position using a reagent like phosphorus oxychloride (POCl₃).

Question 2: My chlorination reaction of 6-nitro-2-quinolone is incomplete. My final product is contaminated with a significant amount of starting material. How can I drive the reaction to completion?

Answer: This issue points to sub-optimal reaction conditions or reagent stoichiometry. The conversion of a quinolone to a 2-chloroquinoline is a robust but demanding transformation.

  • Causality - Inefficient Chlorination:

    • Insufficient Reagent: Phosphorus oxychloride can be consumed by trace amounts of water or may not be reactive enough on its own at lower temperatures.

    • Low Temperature/Short Reaction Time: The activation energy for this conversion can be high, requiring sufficient thermal energy and time for the reaction to proceed to completion.

    • Poor Solubility: The starting 6-nitro-2-quinolone may have poor solubility in POCl₃ alone, limiting the reaction rate.

  • Recommended Solution:

    • Use of Co-reagents: For difficult substrates, a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is often more effective than POCl₃ alone. PCl₅ helps to ensure a completely anhydrous environment and generates a more reactive chlorinating species.

    • Increase Reaction Temperature and Time: After the initial addition, slowly increase the temperature to reflux (approx. 105-110 °C) and maintain it for several hours (e.g., 2-4 hours). Monitor the reaction progress by TLC until the starting material spot has disappeared.

    • Use of a Co-solvent: In some cases, a small amount of a high-boiling inert solvent like N,N-dimethylformamide (DMF) can be used as a catalyst, as it forms the Vilsmeier reagent in situ, which can facilitate the reaction.[2][3] However, this should be used judiciously as it can lead to other side products if not controlled.

    • Ensure Anhydrous Conditions: Use oven-dried glassware and high-purity, dry reagents. Any moisture will rapidly quench the chlorinating agents.

Question 3: After quenching my chlorination reaction, the main product I isolated was the starting material, 6-nitro-2-quinolone, not the expected 2-chloro product. What happened?

Answer: This is a classic case of product hydrolysis during the workup. The 2-chloro group on the quinoline ring is susceptible to nucleophilic substitution, especially by water.

  • Causality - Hydrolysis of the 2-Chloro Group: The C2 position of the quinoline ring is activated towards nucleophilic attack. When the reaction mixture containing the this compound product is quenched with water or aqueous base, the chloride can be displaced by a hydroxyl group, readily reverting the product to the more thermodynamically stable 6-nitro-2-quinolone.[4] This hydrolysis is often accelerated by heat.

  • Recommended Solution - Careful Workup Protocol:

    • Controlled Quenching: After cooling the reaction mixture to room temperature, pour it slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the exothermic quenching of excess POCl₃. Never add water to the reaction mixture.

    • Avoid Heat and Strong Base: Neutralize the acidic solution carefully with a weak base like sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) solution while keeping the temperature low with an ice bath. Avoid using strong bases like NaOH if possible, and do not heat the aqueous mixture.

    • Prompt Extraction: Once neutralized, immediately extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Do not let the product sit in the aqueous medium for an extended period.

    • Dry and Concentrate: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at a moderate temperature (e.g., < 40 °C).

Diagram 2: Primary Reaction and Hydrolysis Side Reaction in Route B

G Start 6-nitro-2-quinolone Product This compound Start->Product  POCl₃ / PCl₅, Reflux (Desired Chlorination)   Hydrolysis 6-nitro-2-quinolone (Hydrolysis Product) Product->Hydrolysis  H₂O / Heat during Workup (Undesired Side Reaction)  

Caption: Desired chlorination pathway and the competing hydrolysis side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key impurities I should look for, and how can I identify them?

A1: The expected impurities depend on your chosen synthetic route. A combination of High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (¹H NMR, LC-MS) is essential for proper identification and quantification.

Table 1: Key Product and Potential Side Products

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Role in Synthesis
This compound C₉H₅ClN₂O₂ 208.60 6635-07-0 Desired Product
2-Chloro-5-nitroquinoline C₉H₅ClN₂O₂ 208.60 13067-94-2 Side Product (Route A)[5]
2-Chloro-8-nitroquinoline C₉H₅ClN₂O₂ 208.60 6635-08-1 Side Product (Route A)
6-nitro-1H-quinolin-2-one C₉H₆N₂O₃ 190.16 6493-96-5 Starting Material / Hydrolysis Product (Route B)

| 2-Chloroquinoline | C₉H₆ClN | 163.60 | 612-62-4 | Starting Material (Route A)[6] |

Q2: What is the best strategy for purifying this compound, especially from its positional isomers?

A2: Separating positional isomers is a significant challenge due to their similar physicochemical properties.

  • Recrystallization: This may be effective for removing grossly different impurities (e.g., starting material) but is unlikely to separate the 5-, 6-, and 8-nitro isomers effectively. It can, however, be used as a first step to enrich the crude product.

  • Column Chromatography: This is a viable but potentially difficult method. A systematic approach to solvent system screening is required. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Using a high-surface-area silica gel and a long column can improve resolution.

  • Preparative HPLC: This is the most powerful and recommended technique for achieving high purity. A reverse-phase C18 column with a gradient elution (e.g., Water/Acetonitrile or Water/Methanol, possibly with a modifier like 0.1% formic acid) will likely provide the necessary resolution to separate the isomers.[7][8]

Q3: Are there any critical safety precautions I should take during this synthesis?

A3: Absolutely. Both synthetic routes involve hazardous materials and conditions.

  • Nitrating Mixtures: Concentrated nitric and sulfuric acids are extremely corrosive and the nitration reaction is highly exothermic. Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. Perform the reaction in an ice bath to control the temperature.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing HCl gas. Handle it exclusively in a fume hood and ensure your reaction setup is completely dry.

  • Nitroaromatic Compounds: The product and its isomers are nitroaromatic compounds, which should be handled as potentially toxic and mutagenic. Avoid inhalation of dust and skin contact.

Experimental Protocols
Protocol 1: Synthesis of this compound from 6-nitro-2-quinolone (Route B)

This protocol is adapted from standard procedures for the chlorination of 2-quinolones.

Materials:

  • 6-nitro-1H-quinolin-2-one

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-nitro-1H-quinolin-2-one (1.0 eq). Place the setup in a fume hood.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask, followed by the portion-wise addition of phosphorus pentachloride (PCl₅, ~1.1 eq). The mixture may become a thick slurry.

  • Reaction: Heat the reaction mixture to reflux (oil bath temperature ~110-120 °C) with vigorous stirring. Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the disappearance of the starting material spot. The reaction typically takes 2-4 hours.

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Neutralization: Once all the ice has melted, slowly add saturated NaHCO₃ solution to the mixture until gas evolution ceases and the pH is neutral (~7-8). Keep the mixture cool in an ice bath during neutralization.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product via column chromatography on silica gel or preparative HPLC.

Protocol 2: Analytical HPLC Method for Isomer Analysis

This protocol provides a starting point for developing a quality control method.

Instrumentation:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
20.0 30 70
25.0 30 70
25.1 70 30

| 30.0 | 70 | 30 |

Sample Preparation: Dissolve a small amount of the crude material in a 1:1 mixture of acetonitrile and water to a concentration of ~0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection. The different isomers should elute at distinct retention times under these conditions.

References

Technical Support Center: Troubleshooting Failed Reactions of 2-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles in your synthetic endeavors.

Introduction to the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry. Its reactivity is primarily dictated by two key features: the electrophilic chlorine atom at the 2-position and the strongly electron-withdrawing nitro group at the 6-position. This electronic arrangement makes the quinoline ring susceptible to nucleophilic aromatic substitution (SNAr), while also influencing its behavior in metal-catalyzed cross-coupling reactions.[1] Understanding these electronic effects is crucial for troubleshooting failed or low-yielding reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during reactions with this compound.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
No or Low Conversion in Nucleophilic Aromatic Substitution (SNAr) 1. Insufficiently activated substrate: While the nitro group is activating, strong activation is needed for less reactive nucleophiles. 2. Poor nucleophile: The incoming nucleophile may not be strong enough to attack the electron-deficient ring. 3. Inappropriate solvent: The solvent may not effectively solvate the intermediate (Meisenheimer complex). 4. Low reaction temperature: The activation energy for the reaction has not been overcome.1. Increase reaction temperature: Heating can provide the necessary activation energy. For less reactive nucleophiles, temperatures of 120-150 °C in a sealed vessel may be required.[2] 2. Use a stronger base: If the nucleophile is an alcohol or amine, deprotonating it with a strong base (e.g., NaH, K₂CO₃) will increase its nucleophilicity. 3. Choose a suitable solvent: Polar aprotic solvents like DMF, DMSO, or dioxane can stabilize the charged Meisenheimer complex, facilitating the reaction.[3] 4. Increase nucleophile concentration: Using an excess of the nucleophile can shift the equilibrium towards the product.
No or Low Yield in Suzuki-Miyaura Coupling 1. Inactive catalyst: The Pd(0) active species may not be forming or is decomposing. 2. Inappropriate ligand: The C-Cl bond in this compound is relatively strong and requires an electron-rich and bulky ligand to facilitate oxidative addition.[4] 3. Insufficiently strong base: The base is crucial for the transmetalation step.[4] 4. Dehalogenation of starting material: A common side reaction in palladium-catalyzed couplings.[4][5]1. Use a fresh catalyst and ensure an inert atmosphere: Oxygen can deactivate the palladium catalyst. Thoroughly degas solvents and maintain a nitrogen or argon atmosphere.[4] 2. Switch to a more effective ligand: For aryl chlorides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often more effective than traditional ligands like PPh₃.[4] 3. Use a stronger base: Potassium phosphate (K₃PO₄) is often more effective than carbonates for challenging couplings.[4] 4. Use a stable palladium precatalyst: This can minimize side reactions. Also, avoid protic solvents if dehalogenation is observed.[4]
Failure in Buchwald-Hartwig Amination 1. Difficult oxidative addition: Aryl chlorides are notoriously less reactive than bromides or iodides in this reaction.[6] 2. Catalyst inhibition: The quinoline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. 3. Inappropriate base/solvent combination: These factors are highly interdependent and crucial for success.1. Use a specialized catalyst system: Modern Buchwald-Hartwig catalyst systems with bulky, electron-rich ligands are designed to couple aryl chlorides.[7][8] Consider using a pre-catalyst for cleaner active species formation.[6] 2. Screen different ligands: The choice of ligand is critical. Bidentate phosphine ligands like BINAP or DPPF can sometimes be effective.[7] 3. Rigorous condition screening: Systematically screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF).[6]
Unwanted Reduction of the Nitro Group 1. Reductive reaction conditions: Certain reagents or conditions, especially in the presence of a metal catalyst and a hydrogen source, can reduce the nitro group.[9][10] 2. Presence of reducing impurities: Impurities in reagents or solvents can lead to undesired reductions.1. Choose reaction conditions carefully: For catalytic reactions, be mindful of potential hydrogen sources (e.g., solvent, water). Using milder reducing agents like tin(II) chloride can sometimes be more selective if a reduction is desired later.[9] For cross-coupling, ensure anhydrous conditions if possible. 2. Use pure, dry reagents and solvents: This minimizes the risk of side reactions.
Formation of Multiple Products/Impure Product 1. Isomeric impurities in starting material: The synthesis of this compound can sometimes yield other isomers. 2. Side reactions: Depending on the reaction type, side reactions like homocoupling of boronic acids in Suzuki reactions or reaction at other positions on the quinoline ring can occur.[5]1. Verify the purity of the starting material: Use techniques like NMR or LC-MS to confirm the purity of your this compound. 2. Optimize reaction conditions to favor the desired product: For Suzuki couplings, ensure an inert atmosphere to minimize homocoupling.[5] For SNAr, carefully control the temperature to avoid degradation or side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of this compound failing, even with a standard palladium catalyst like Pd(PPh₃)₄?

A1: The Suzuki-Miyaura coupling of aryl chlorides is generally more challenging than that of aryl bromides or iodides due to the stronger C-Cl bond. The electron-withdrawing nitro group further deactivates the substrate towards oxidative addition, which is the rate-limiting step in the catalytic cycle.[4] Standard catalysts like Pd(PPh₃)₄ are often not effective for this transformation. You will likely need to employ more advanced catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that are specifically designed to facilitate the oxidative addition of aryl chlorides.[4]

Q2: I am observing the reduction of the nitro group during my palladium-catalyzed reaction. How can I prevent this?

A2: The nitro group is susceptible to reduction under certain catalytic conditions, especially in the presence of a hydrogen source.[9][10] In palladium-catalyzed reactions, this can occur if there are sources of hydride in the reaction mixture. This could be from the solvent (e.g., alcohols), water, or even the amine or phosphine ligands. To minimize nitro group reduction, ensure you are using anhydrous solvents and reagents. If the problem persists, you may need to screen different ligands or catalyst systems that are less prone to promoting this side reaction. In some cases, protecting the nitro group might be a consideration, though this adds extra steps to your synthesis.

Q3: In a nucleophilic aromatic substitution reaction with an amine, I am getting very low yields. What can I do to improve the outcome?

A3: Low yields in SNAr reactions with amines can be due to several factors. Firstly, ensure your reaction is conducted at a sufficiently high temperature, as this is often necessary to overcome the activation energy.[2] Secondly, the basicity of the amine is crucial. If the amine is not a strong enough nucleophile, you may need to add a base to deprotonate it and increase its nucleophilicity. Common bases for this purpose include potassium carbonate or sodium tert-butoxide. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).[3]

Q4: Can the chlorine at the 2-position be substituted with a nucleophile?

A4: Yes, the chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution.[1] The electron-withdrawing effect of the nitro group at the 6-position, although not directly ortho or para to the chlorine, still activates the entire quinoline ring system towards nucleophilic attack. The reaction will likely require heating and may proceed more slowly than with substrates where the activating group is ortho or para to the leaving group.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: As with any chemical reagent, you should always consult the Safety Data Sheet (SDS) before use.[11] this compound is a potentially hazardous chemical. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of dust or contact with skin and eyes.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for different substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh out Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 ratio of dioxane to water).

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction with this compound.

Troubleshooting_Suzuki_Coupling Start Reaction Failed: No or Low Yield Check_Catalyst Is the Catalyst System Active and Appropriate? Start->Check_Catalyst Initial Check Check_Base Is the Base Sufficiently Strong and Soluble? Check_Catalyst->Check_Base Yes Solution_Catalyst Solution: - Use fresh catalyst/ligand - Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) - Ensure inert atmosphere Check_Catalyst->Solution_Catalyst No Check_Conditions Are the Reaction Conditions Optimal? Check_Base->Check_Conditions Yes Solution_Base Solution: - Switch to a stronger base (e.g., K₃PO₄) - Ensure adequate solubility (co-solvent like water) Check_Base->Solution_Base No Check_Side_Reactions Are Side Reactions Occurring? Check_Conditions->Check_Side_Reactions Yes Solution_Conditions Solution: - Increase reaction temperature - Increase reaction time - Screen different solvents Check_Conditions->Solution_Conditions No Solution_Side_Reactions Solution: - For dehalogenation: use anhydrous conditions - For homocoupling: improve degassing - For nitro reduction: screen catalysts/conditions Check_Side_Reactions->Solution_Side_Reactions Yes Success Reaction Successful Check_Side_Reactions->Success No Solution_Catalyst->Success Solution_Base->Success Solution_Conditions->Success Solution_Side_Reactions->Success

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for researchers, chemists, and drug development professionals working with 2-Chloro-6-nitroquinoline. This guide is designed to provide expert insights, practical solutions, and a deep mechanistic understanding to help you navigate and optimize your nucleophilic aromatic substitution (SNAr) reactions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic routes are both efficient and robust.

Core Principles: Why is this compound an Effective SNAr Substrate?

The reactivity of this compound in nucleophilic aromatic substitution is governed by fundamental electronic principles. The reaction proceeds via a well-established addition-elimination mechanism.[1]

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) at the 6-position is paramount. It activates the quinoline ring towards nucleophilic attack by reducing its electron density.[2][3]

  • Stabilization of the Intermediate: Crucially, the nitro group is para to the C2 carbon where the substitution occurs. This positional relationship allows for the direct resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack.[4][5][6] This stabilization lowers the activation energy, making the reaction more favorable.[2]

  • The Leaving Group: The chlorine atom at the C2 position serves as a good leaving group, readily displaced in the final elimination step to restore the aromaticity of the quinoline ring.

The entire two-step process is visualized below.

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Step 1: Addition (Rate-Determining) Product 2-Nu-6-nitroquinoline + Cl⁻ Intermediate->Product Step 2: Elimination (Fast)

Caption: The SNAr Addition-Elimination Mechanism.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding experimental design for SNAr reactions with this compound.

Q1: How do I choose the right solvent for my reaction?

A1: Solvent choice is critical as it influences nucleophile reactivity and substrate solubility. The goal is typically to use a polar aprotic solvent. These solvents can dissolve the reactants but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive. Polar protic solvents (like ethanol or water) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity.[7]

Solvent TypeExamplesRecommended Use CaseRationale
Polar Aprotic DMF, DMSO, NMP, AcetonitrilePrimary choice for most nucleophiles. Excellent for dissolving polar reactants without deactivating the nucleophile. Promotes faster reaction rates.[8]
Polar Protic Ethanol, Isopropanol, n-ButanolWeaker amine nucleophiles or when the product conveniently crystallizes upon cooling.Can serve as both solvent and, in some cases, a proton source/sink. Reactions may require higher temperatures or longer times.[1]
Non-Polar Toluene, XyleneHigh-temperature reactions where reactants have sufficient solubility.Useful for driving reactions to completion by azeotropically removing byproducts like water.

Q2: Is a base always necessary? If so, which one should I use?

A2: Yes, a base is almost always required, especially when using nucleophiles that are neutral in their protonated form (e.g., alcohols, thiols, primary/secondary amines). The base deprotonates the nucleophile to generate its more reactive anionic form or acts as a scavenger for the HCl generated during the reaction with amines.

BaseTypeRecommended NucleophilesNotes
Potassium Carbonate (K₂CO₃) Mild InorganicAlcohols, Phenols, Thiols, AminesA versatile, cost-effective, and commonly used base. Heterogeneous in many organic solvents, requiring good stirring.[1][8]
Cesium Carbonate (Cs₂CO₃) Mild InorganicHindered alcohols, challenging couplingsMore soluble than K₂CO₃ in organic solvents, leading to faster reactions, but is more expensive.
Sodium Hydride (NaH) Strong, Non-nucleophilicAlcohols, ThiolsUsed to irreversibly deprotonate the nucleophile before adding the quinoline substrate. Requires an inert atmosphere and careful handling.
Triethylamine (Et₃N) or DIPEA Organic AminePrimary/Secondary AminesActs as an acid scavenger for the HCl byproduct. Easily removed under vacuum.

Q3: What is the optimal reaction temperature?

A3: SNAr reactions are typically run at elevated temperatures, often between 80 °C and 150 °C. The required temperature depends on the nucleophilicity of the attacking species and the solvent's boiling point.

  • Highly reactive nucleophiles (e.g., methoxide, thiophenoxide) may react at lower temperatures.

  • Weaker nucleophiles (e.g., aniline, aliphatic amines) often require heating to 100-120 °C or higher to achieve a reasonable reaction rate.[1]

  • Monitoring is key: Always track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal time and temperature and to avoid decomposition.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides a systematic approach to diagnosing and solving problems in your SNAr reactions.

Troubleshooting_Workflow Problem Problem Encountered LowYield Low or No Yield Problem->LowYield SideProducts Multiple Side Products Problem->SideProducts Cause_LY1 Cause: Insufficient Activation LowYield->Cause_LY1 Cause_LY2 Cause: Poor Nucleophile LowYield->Cause_LY2 Cause_LY3 Cause: Incorrect Solvent/Base LowYield->Cause_LY3 Sol_LY1 Solution: Increase Temperature Cause_LY1->Sol_LY1 Sol_LY2 Solution: Use stronger base (e.g., NaH for alcohols) Cause_LY2->Sol_LY2 Sol_LY3 Solution: Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) Cause_LY3->Sol_LY3 Cause_SP1 Cause: Reaction too hot/long SideProducts->Cause_SP1 Cause_SP2 Cause: Presence of Water SideProducts->Cause_SP2 Cause_SP3 Cause: Di-substitution/Further Reaction SideProducts->Cause_SP3 Sol_SP1 Solution: Lower temperature; Monitor closely by TLC Cause_SP1->Sol_SP1 Sol_SP2 Solution: Use anhydrous solvents; Run under inert gas (N₂/Ar) Cause_SP2->Sol_SP2 Sol_SP3 Solution: Use stoichiometric amounts of nucleophile (1.0-1.2 eq.) Cause_SP3->Sol_SP3

Caption: A workflow for troubleshooting common SNAr issues.

Issue 1: Low or No Product Yield
  • Potential Cause: Insufficient thermal energy. The activation barrier for the initial nucleophilic attack, while lowered by the nitro group, is still significant.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. If using a solvent like DMF or ethanol, consider moving to a higher-boiling solvent like DMSO or NMP to allow for higher temperatures.

  • Potential Cause: Poor nucleophile activation. For nucleophiles like alcohols or thiols, incomplete deprotonation means a low concentration of the active nucleophile.

    • Solution: Ensure your base is strong enough and used in sufficient quantity (typically 1.5-2.0 equivalents). For alcohols, switching from K₂CO₃ to a stronger base like NaH can dramatically increase the rate. Pre-stirring the nucleophile and base for 30-60 minutes before adding the this compound can ensure full activation.

  • Potential Cause: Incorrect solvent choice. Using a polar protic solvent (e.g., methanol) can cage the nucleophile in a solvent shell, severely hampering its ability to attack the quinoline ring.

    • Solution: Switch to a polar aprotic solvent like DMF or DMSO. This will enhance the nucleophile's reactivity.

Issue 2: Formation of Multiple Products / Low Purity
  • Potential Cause: Decomposition. this compound, like many nitroaromatics, can be unstable at very high temperatures or for prolonged reaction times, leading to tar-like side products.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, cool the reaction immediately. Avoid "cooking" the reaction for extended periods unnecessarily. If high temperatures are required, aim for the shortest possible reaction time.

  • Potential Cause: Hydrolysis of the starting material. If there is significant water in your solvent or reagents, you may form 2-hydroxy-6-nitroquinoline as a byproduct.

    • Solution: Use anhydrous solvents and ensure your reagents are dry. Running the reaction under an inert atmosphere of nitrogen or argon can prevent atmospheric moisture from entering the reaction.

  • Potential Cause: Reaction with the solvent. Highly reactive nucleophiles can sometimes react with solvents like DMF or DMSO at high temperatures.

    • Solution: If this is suspected, choose a more inert solvent like NMP, sulfolane, or toluene (if solubility permits).

Issue 3: Reaction Stalls / Fails to Reach Completion
  • Potential Cause: Insufficient nucleophile. The nucleophile may be consumed by side reactions or may not be stable under the reaction conditions.

    • Solution: Use a slight excess of the nucleophile (e.g., 1.2-1.5 equivalents). This can help drive the reaction to completion according to Le Châtelier's principle.

  • Potential Cause: Product inhibition. In some cases, the product may coordinate to the nucleophile or base, effectively slowing down the reaction.

    • Solution: This is less common but can be addressed by ensuring vigorous stirring and maintaining a sufficient excess of the base and/or nucleophile.

Exemplary Experimental Protocols

These protocols serve as validated starting points. Optimization may be required for your specific nucleophile.

Protocol 1: Synthesis of 2-Anilino-6-nitroquinoline
  • Materials:

    • This compound (1.0 mmol, 208.6 mg)

    • Aniline (1.1 mmol, 102.4 mg, 0.10 mL)

    • Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)

    • N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add this compound, aniline, and potassium carbonate.[1]

    • Add DMF (5 mL) and a magnetic stir bar.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.[1]

    • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete in 8-12 hours.

    • Once complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 50 mL of ice-cold water while stirring. A solid precipitate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual DMF.

    • Dry the product under vacuum to yield 2-anilino-6-nitroquinoline.

Protocol 2: Synthesis of 2-Methoxy-6-nitroquinoline
  • Materials:

    • This compound (1.0 mmol, 208.6 mg)

    • Sodium Methoxide (1.5 mmol, 81.0 mg)

    • Anhydrous Methanol (10 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve this compound in anhydrous methanol.

    • Carefully add solid sodium methoxide to the solution. Note: This can be exothermic.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) with stirring. Studies have shown that 2-chloroquinolines exhibit high reactivity towards methoxide ions.[9]

    • Maintain the reaction at reflux for 6-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water (20 mL) and dichloromethane (30 mL).

    • Separate the layers and extract the aqueous phase with additional dichloromethane (2 x 15 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the crude product.

    • Purify by column chromatography or recrystallization as needed.

References

preventing the formation of isomers during the nitration of 2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective nitration of 2-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and to provide solutions for controlling and preventing the formation of undesired isomers.

Introduction: The Challenge of Isomer Formation

The nitration of 2-chloroquinoline is a classic example of electrophilic aromatic substitution on a heterocyclic system. Under typical nitrating conditions (e.g., a mixture of nitric and sulfuric acids), the reaction proceeds via the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich positions of the quinoline ring. However, the reaction is complicated by the directing effects of both the chloro substituent and the protonated quinoline nitrogen, often leading to a mixture of nitro isomers. This guide will provide you with the foundational knowledge and practical strategies to steer the reaction towards your desired product.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration of 2-chloroquinoline primarily occur on the benzene ring and not the pyridine ring?

A1: In the strongly acidic medium of a typical nitration reaction, the nitrogen atom of the quinoline ring becomes protonated, forming a quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack, making the benzene ring the more favorable site for substitution.

Q2: What are the expected major and minor nitro isomers in the nitration of 2-chloroquinoline?

A2: The major isomers are typically 2-chloro-5-nitroquinoline and 2-chloro-8-nitroquinoline. The formation of other isomers, such as 2-chloro-6-nitroquinoline, is also possible but often in smaller amounts. The exact ratio of these isomers is highly dependent on the reaction conditions.

Q3: How does the chloro substituent at the 2-position influence the regioselectivity of the nitration?

A3: The chlorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation (arenium ion). However, it is also a deactivating group due to its inductive electron-withdrawing effect. In the case of 2-chloroquinoline, the directing effect of the chlorine atom influences the positions of electrophilic attack on the benzene ring, contributing to the formation of various isomers.

Q4: What is the role of sulfuric acid in the nitration reaction?

A4: Sulfuric acid serves two primary roles in the nitration of aromatic compounds. First, it acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). Second, it acts as a dehydrating agent, preventing the accumulation of water that would otherwise dilute the nitric acid and inhibit the reaction.[1]

Q5: How can I confirm the identity and purity of my nitrated 2-chloroquinoline product?

A5: The most effective methods for characterizing the products and determining the isomer distribution are ¹H and ¹³C NMR spectroscopy. Each isomer will have a unique set of chemical shifts and coupling constants in its NMR spectrum. Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also invaluable for separating and quantifying the different isomers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the nitration of 2-chloroquinoline and provides actionable solutions.

Issue 1: Low Yield of the Desired Nitro Isomer

Potential Cause Recommended Solution Scientific Rationale
Incomplete Reaction 1. Increase the reaction time. 2. Slightly increase the equivalents of the nitrating agent.Ensures the starting material is fully consumed.
Reaction Temperature Too Low Gradually increase the reaction temperature in small increments (e.g., from 0 °C to 5-10 °C), while carefully monitoring for an increase in side product formation.An optimal balance between reaction rate and selectivity needs to be found.
Insufficient Acid Catalyst Ensure the sulfuric acid used is concentrated and used in the correct proportion to facilitate the formation of the nitronium ion.The concentration of the active electrophile is crucial for the reaction to proceed.

Issue 2: Poor Regioselectivity (High Percentage of Undesired Isomers)

Potential Cause Recommended Solution Scientific Rationale
Reaction Temperature Too High Maintain a strictly controlled low temperature (0-5 °C) throughout the addition of the nitrating agent and for the duration of the reaction. Use an ice-salt bath for better temperature control.Lower temperatures often favor the formation of one isomer over another (kinetic vs. thermodynamic control).
Rapid Addition of Nitrating Agent Add the nitrating agent very slowly (dropwise) with vigorous stirring to prevent localized overheating and concentration gradients.This ensures a controlled reaction rate and maintains a consistent temperature throughout the reaction mixture.
Inappropriate Nitrating Agent Consider alternative nitrating systems. For example, using a milder nitrating agent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) may offer different regioselectivity.The nature and steric bulk of the electrophile can influence the position of attack.

Issue 3: Formation of Dinitrated or Other Side Products

Potential Cause Recommended Solution Scientific Rationale
Reaction Conditions Too Harsh 1. Use a stoichiometric amount of the nitrating agent. 2. Lower the reaction temperature. 3. Reduce the reaction time.Harsh conditions can lead to further nitration of the desired product or other side reactions.
Presence of Activating Impurities in Starting Material Purify the starting 2-chloroquinoline before nitration.Impurities can react with the nitrating agent, leading to a complex mixture of products.

Troubleshooting Workflow Diagram

troubleshooting_workflow cluster_low_yield Low Yield Solutions cluster_poor_selectivity Poor Selectivity Solutions cluster_side_products Side Product Solutions start Problem with Nitration low_yield Low Yield start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity side_products Side Products start->side_products increase_time Increase Reaction Time low_yield->increase_time increase_reagent Increase Nitrating Agent low_yield->increase_reagent increase_temp Optimize Temperature low_yield->increase_temp control_temp Strict Temperature Control (0-5 °C) poor_selectivity->control_temp slow_addition Slow Reagent Addition poor_selectivity->slow_addition alt_nitrating_agent Alternative Nitrating Agent poor_selectivity->alt_nitrating_agent milder_conditions Use Milder Conditions side_products->milder_conditions purify_sm Purify Starting Material side_products->purify_sm

Caption: Troubleshooting workflow for common issues in 2-chloroquinoline nitration.

Experimental Protocol: Regioselective Nitration of 2-Chloroquinoline

This protocol is a synthesized procedure based on established methods for the nitration of quinoline derivatives and is designed to favor the formation of 2-chloro-5-nitroquinoline and 2-chloro-8-nitroquinoline while minimizing other isomers.

Materials:

  • 2-Chloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Solvent for recrystallization (e.g., Ethanol or Methanol)

Procedure:

  • Preparation of the 2-Chloroquinoline Solution:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroquinoline (1.0 eq.) in concentrated sulfuric acid at 0 °C with stirring. Ensure the flask is placed in an ice-salt bath to maintain the temperature.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully add fuming nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C. This mixture should also be prepared in an ice bath.

  • Nitration Reaction:

    • Slowly add the nitrating mixture dropwise to the 2-chloroquinoline solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product, which is a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Alternatively, fractional crystallization from a suitable solvent like ethanol or methanol can be employed to separate the isomers, as they may have different solubilities.[2][3][4]

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve 2-Chloroquinoline in H₂SO₄ at 0 °C start->dissolve prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃/H₂SO₄) at 0 °C dissolve->prepare_nitrating_mix nitration Slowly Add Nitrating Mixture to Substrate Solution (0-5 °C) prepare_nitrating_mix->nitration stir Stir for 1-2 hours at 0-5 °C nitration->stir workup Work-up: Quench on Ice, Neutralize, Extract stir->workup purify Purify: Column Chromatography or Recrystallization workup->purify characterize Characterize: NMR, GC, HPLC purify->characterize end End characterize->end

Caption: Step-by-step workflow for the nitration of 2-chloroquinoline.

Quantitative Data and Characterization

The precise isomer distribution in the nitration of 2-chloroquinoline is not extensively documented in a single source. However, based on the principles of electrophilic substitution on the quinoline ring system, a representative distribution is provided below.

Table 1: Representative Isomer Distribution in the Nitration of 2-Chloroquinoline

IsomerTypical Yield (%)Notes
2-Chloro-5-nitroquinoline40-50Often a major product.
2-Chloro-8-nitroquinoline35-45Often a major product.
This compound5-15Typically a minor product.
Other Isomers< 5Includes other mono- and di-nitro products.

Note: These are approximate values and can vary significantly with reaction conditions.

¹H and ¹³C NMR Data for Isomer Identification:

While a complete dataset for all isomers from a single source is not available, the following provides an example of the type of data used for characterization. Chemical shifts are reported in ppm relative to TMS.

2-Chloro-5-nitroquinoline [5][6][7]

  • ¹H NMR (CDCl₃): δ ~8.8 (d), ~8.4 (d), ~8.2 (d), ~7.8 (t), ~7.6 (d)

  • ¹³C NMR (CDCl₃): δ ~152, ~148, ~145, ~134, ~131, ~129, ~128, ~125, ~122

2-Chloro-8-nitroquinoline [8]

  • ¹H NMR (CDCl₃): δ ~8.2 (d), ~8.0 (d), ~7.9 (dd), ~7.6 (t), ~7.5 (d)

  • ¹³C NMR (CDCl₃): δ ~151, ~149, ~140, ~136, ~130, ~128, ~126, ~125, ~124

Note: These are representative chemical shift ranges. Actual values should be compared to a reference standard or detailed spectral analysis.

References

Technical Support Center: Scale-Up Synthesis of 2-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 2-Chloro-6-nitroquinoline. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the challenges associated with transitioning this synthesis from the bench to pilot or production scale. Our focus is on ensuring safety, maximizing yield, and achieving high purity by understanding the underlying chemical principles of the process.

Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of this compound involves the deoxygenative chlorination of 6-nitroquinoline-N-oxide. This reaction is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most prevalent choice due to its efficacy and cost-effectiveness.

The overall transformation is as follows:

6-nitroquinoline-N-oxide + POCl₃ → this compound

While straightforward on paper, this reaction presents significant scale-up challenges related to thermal management, reagent handling, and impurity control. This guide will address these critical aspects in detail.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when planning the scale-up of this synthesis.

Q1: What is the mechanism of the chlorination reaction with POCl₃?

The reaction proceeds through the formation of a highly reactive adduct between the N-oxide and POCl₃. The oxygen of the N-oxide attacks the electrophilic phosphorus atom, displacing a chloride ion. This creates a potent electrophilic intermediate at the C2 position of the quinoline ring. A chloride ion then acts as a nucleophile, attacking the C2 position in an addition-elimination sequence to yield the 2-chloro product and a phosphate byproduct.

Q2: Why is phosphorus oxychloride (POCl₃) the reagent of choice, and what are its primary hazards?

POCl₃ is effective and relatively inexpensive. However, it is a highly hazardous material. It reacts violently with water in a severely exothermic reaction, releasing toxic hydrogen chloride (HCl) gas.[1][2][3] Skin contact causes severe burns, and inhalation can lead to pulmonary edema.[1][3] The most significant scale-up risk is its potential for a delayed and uncontrolled exothermic reaction during aqueous quenching if not managed properly.[4][5]

Q3: What are the most likely impurities in this synthesis?

The primary process-related impurities you are likely to encounter are:

  • Positional Isomer: 4-Chloro-6-nitroquinoline is the most probable isomeric impurity. Its formation is temperature-dependent and a key challenge in achieving high purity.

  • Unreacted Starting Material: Residual 6-nitroquinoline-N-oxide due to incomplete reaction.

  • Hydrolysis Product: 6-nitroquinolin-2(1H)-one can form if water is inadvertently introduced into the reaction or during workup before the chlorination is complete.

Q4: What analytical methods are recommended for in-process control and final product analysis?

A combination of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) is recommended.

  • TLC: Excellent for rapid, qualitative monitoring of the reaction's progress to determine the consumption of the starting material.

  • HPLC: Essential for quantitative analysis of the reaction mixture, allowing for the accurate determination of the ratio of the desired 2-chloro isomer to the undesired 4-chloro isomer and other impurities.[6]

Troubleshooting Guide: Problem-Oriented Solutions

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during scale-up.

Issue 1: Low Yield and Incomplete Conversion

Problem: After the expected reaction time, analysis shows a significant amount of unreacted 6-nitroquinoline-N-oxide.

Potential Cause Underlying Science & Explanation Recommended Solution
Insufficient Reagent The reaction stoichiometry is critical. On a larger scale, viscous slurries can trap starting material, requiring a slight excess of POCl₃ to ensure all particles are wetted and can react.Increase the molar equivalents of POCl₃ incrementally (e.g., from 3.0 to 3.5 eq.). Ensure vigorous agitation to maintain a homogeneous slurry.
Low Reaction Temperature The activation energy for the formation of the initial adduct and subsequent chlorination may not be met, leading to a sluggish reaction.Gradually increase the reaction temperature in 5-10 °C increments. Monitor by HPLC to find the optimal balance between reaction rate and impurity formation (especially the 4-chloro isomer).
Poor Solubility 6-nitroquinoline-N-oxide has limited solubility in pure POCl₃. As the reaction proceeds, the mixture may become a thick, unmanageable paste, preventing efficient heat and mass transfer.Consider the use of a high-boiling, inert co-solvent like toluene or xylene. This can improve fluidity, but a thorough safety review is required to assess solvent compatibility with POCl₃ at elevated temperatures.
Issue 2: Poor Regioselectivity (High 4-Chloro Isomer Content)

Problem: HPLC analysis reveals an unacceptably high percentage of the 4-Chloro-6-nitroquinoline isomer.

Potential Cause Underlying Science & Explanation Recommended Solution
High Reaction Temperature The formation of the 4-chloro isomer is often favored at higher temperatures. While a higher temperature can increase the reaction rate, it can be detrimental to selectivity. This is a classic trade-off in process chemistry.Maintain the reaction temperature at the lowest point where a reasonable reaction rate is observed. Strict temperature control via a reactor cooling system is paramount. Perform a temperature profiling study (e.g., running the reaction at 80°C, 90°C, and 100°C) to quantify the impact on the isomer ratio.
Chlorinating Agent While POCl₃ is standard, its reactivity profile leads to a certain baseline level of the 4-chloro isomer.Exploring alternative chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride could potentially alter the regioselectivity, but would require significant process redevelopment and safety assessment.[7]
Issue 3: Safety-Critical - Uncontrolled Exotherm During Quench

Problem: During the workup, the addition of the reaction mixture to an aqueous solution results in a violent, delayed, and potentially dangerous temperature spike (runaway reaction).

This is the most critical safety challenge in this process. It is caused by the slow hydrolysis of POCl₃ at low temperatures, which leads to an accumulation of unreacted reagent. As the mixture warms, the hydrolysis rate accelerates exponentially, releasing a massive amount of energy.[4][8]

Potential Cause Underlying Science & Explanation Recommended Solution
Quenching at Low Temp (0-5 °C) The hydrolysis of POCl₃ and its metastable intermediates (like phosphorodichloridic acid, Cl₂P(O)OH) is deceptively slow in cold conditions.[5][8][9] This creates a hidden thermal hazard as unreacted material builds up.AVOID LOW-TEMPERATURE QUENCHING. The safest method is a "reverse quench," where the reaction mixture is added slowly and sub-surface to a vigorously stirred, larger volume of a quench solution (e.g., water or aqueous sodium bicarbonate) maintained at a controlled, slightly elevated temperature (e.g., 20-40 °C).[4] This ensures that POCl₃ is the limiting reagent in the quench vessel and reacts immediately upon addition.
Insufficient Agitation/Cooling Inadequate mixing in the quench vessel leads to localized "hot spots" where the reaction can accelerate. If the reactor's cooling capacity is overwhelmed, a runaway is inevitable.Use a robust overhead stirrer (not a magnetic stir bar) in the quench vessel. Ensure the quench vessel has sufficient cooling capacity and headspace. The addition rate must be dictated by the ability to maintain the target temperature.
Lack of Monitoring Failure to monitor the quench temperature in real-time prevents any corrective action.Always have a calibrated temperature probe in the quench vessel. Consider using automated process control systems to stop the addition if the temperature exceeds a pre-set safety limit. For absolute certainty of a completed quench, ³¹P NMR can be used to confirm the absence of POCl₃ and its reactive intermediates.[8][9]
Troubleshooting Diagram: Safe POCl₃ Quenching

The following diagram outlines the decision-making process for safely managing the workup.

G cluster_start Start: Reaction Complete cluster_quench Quench Strategy cluster_params Critical Parameters for Reverse Quench cluster_final Workup start Reaction Mixture (Product + excess POCl₃) quench_method Select Quench Method start->quench_method reverse_quench Reverse Quench (Add reaction mix to water) quench_method->reverse_quench Recommended direct_quench Direct Quench (Add water to reaction mix) quench_method->direct_quench NOT Recommended at Scale temp_control Quench Temperature? reverse_quench->temp_control unsafe_path DANGEROUS High Risk of Runaway direct_quench->unsafe_path safe_path SAFE PATH Controlled Exotherm temp_low Cold (0-5 °C) temp_control->temp_low Incorrect temp_warm Warm (20-40 °C) temp_control->temp_warm Correct risk_accumulation Risk of POCl₃ Accumulation temp_low->risk_accumulation safe_hydrolysis Controlled, Immediate Hydrolysis temp_warm->safe_hydrolysis workup Proceed to Extraction & Isolation safe_hydrolysis->workup

Caption: Decision tree for safe POCl₃ quenching.

Experimental Protocols & Workflows

Protocol 1: Scale-Up Synthesis of this compound

Warning: This procedure involves hazardous materials and highly exothermic steps. A thorough risk assessment must be conducted before proceeding. All operations must be performed in a well-ventilated fume hood or a suitable reactor system with appropriate personal protective equipment (PPE).[2]

Materials:

  • 6-nitroquinoline-N-oxide (1.0 eq.)

  • Phosphorus oxychloride (POCl₃) (3.0 - 4.0 eq.)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Glass-lined or appropriately rated reactor with overhead agitation, temperature control (heating/cooling), and a reflux condenser.

  • Addition funnel or pump for controlled reagent addition.

  • Separate quench vessel with robust overhead agitation and temperature monitoring.

Procedure:

  • Reaction Setup: Charge the reactor with 6-nitroquinoline-N-oxide (1.0 eq.) and phosphorus oxychloride (3.0 eq.).

  • Reaction: Begin agitation and slowly heat the mixture to 90-100 °C. The mixture will become a solution as the reaction progresses. Maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling: Once complete, cool the reaction mixture to 40-50 °C.

  • Quench Preparation: In a separate, larger vessel, prepare a vigorously stirred slurry of crushed ice and water or a saturated NaHCO₃ solution. Ensure the vessel is equipped with an efficient cooling system and a temperature probe.

  • Reverse Quench: Slowly add the warm reaction mixture to the quench vessel via a dip tube (sub-surface addition). Carefully control the addition rate to maintain the quench temperature between 20-30 °C. Vigorous gas evolution (HCl) will occur. Ensure adequate ventilation and scrubbing.

  • Neutralization & Extraction: After the addition is complete, continue stirring for 30 minutes. Adjust the pH of the aqueous slurry to 7-8 with additional NaHCO₃ if necessary. Extract the product with dichloromethane (3x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Workflow Diagram: Synthesis & Isolation

G charge_reagents 1. Charge Reactor - 6-Nitroquinoline-N-Oxide - POCl₃ reaction 2. Heat & React (90-100 °C, 2-4h) Monitor by HPLC/TLC charge_reagents->reaction cool 3. Cool Reaction (40-50 °C) reaction->cool quench 4. Reverse Quench - Add mixture to aq. bicarb - Maintain T < 30 °C cool->quench extract 5. Extraction - Dichloromethane quench->extract workup 6. Aqueous Workup - Wash with Brine - Dry over MgSO₄ extract->workup isolate 7. Isolate Crude - Filter & Concentrate workup->isolate purify 8. Purify Product - Recrystallization isolate->purify final_product Pure this compound purify->final_product

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Characterization of Unexpected Byproducts in 2-Chloro-6-nitroquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we address common challenges and unexpected outcomes through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and analytical strategies.

Troubleshooting Guide: Navigating Unexpected Experimental Outcomes

This section addresses specific problems you may encounter during nucleophilic aromatic substitution (SNAr) and other reactions involving this compound.

Problem 1: My reaction is clean by TLC, but the final yield is low after workup and purification.

Answer:

This common issue often points to the formation of byproducts with physical properties that lead to loss during aqueous workup or purification.

Plausible Cause: Hydrolysis to 2-Hydroxy-6-nitroquinoline

The C2-chloro group is highly activated towards nucleophilic attack. If moisture is present in your reaction medium, or if the workup involves prolonged exposure to aqueous base or heat, the chloride can be displaced by water or hydroxide. This forms the corresponding 2-hydroxy-6-nitroquinoline, which exists in tautomeric equilibrium with the more stable 6-nitroquinolin-2(1H)-one.[1] This byproduct is significantly more polar and may be partially or fully lost to the aqueous phase during extraction, or it may streak on a silica column, leading to poor recovery.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your solvents and reagents meticulously. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Modify Workup: If hydrolysis is suspected, perform the aqueous workup at low temperatures (0-5 °C) and minimize the time the reaction mixture is in contact with the aqueous layer. Avoid strong bases if possible; use a milder base like sodium bicarbonate for neutralization.[2]

  • Byproduct Confirmation: After extraction, acidify the aqueous layer and re-extract with a more polar solvent like ethyl acetate. Concentrate this extract and analyze by LC-MS and ¹H NMR to check for the hydrolyzed product. The mass will correspond to a loss of Cl and the addition of OH (M-17.45 Da), and the NMR will show the appearance of a broad N-H proton signal.

Problem 2: I've isolated a major byproduct with a mass corresponding to the addition of my solvent (e.g., +15 Da for methanol, +29 Da for ethanol).

Answer:

This is a classic case of the solvent acting as a nucleophile.

Plausible Cause: Solvolysis

Protic solvents, particularly alcohols, can compete with your intended nucleophile and attack the electrophilic C2 position. This is especially prevalent when using a base, which can deprotonate the alcohol to form a more potent alkoxide nucleophile. The resulting byproduct is a 2-alkoxy-6-nitroquinoline derivative.

Troubleshooting Steps:

  • Change Solvent System: The most effective solution is to switch to a polar aprotic solvent that is incapable of acting as a nucleophile. Excellent choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF).

  • Temperature Control: If using an alcohol solvent is unavoidable, running the reaction at the lowest possible temperature can reduce the rate of solvolysis relative to your primary reaction.

  • Base Selection: Avoid using strong bases like sodium hydroxide or potassium carbonate if possible. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), may be a better choice to minimize the formation of the alkoxide.[3]

Problem 3: My product is much more colorful (e.g., yellow, orange, or red) than expected, and I see evidence of an amine in my characterization data (e.g., N-H peaks in IR or NMR).

Answer:

The vibrant color and appearance of an amino group strongly suggest an unintended reduction of the nitro group.

Plausible Cause: Nitro Group Reduction

The nitro group is susceptible to reduction under various conditions.[4] Many reagents, including some nucleophiles (like hydrazine), metal catalysts used for cross-coupling, or even prolonged heating in the presence of certain solvents or reagents, can reduce the -NO₂ group. This reduction can proceed partially to a hydroxylamine (-NHOH) or fully to an amine (-NH₂), or even lead to dimeric azo compounds (-N=N-).[5] Each of these species is chromatically active and will impart color to your material.

Troubleshooting Steps:

  • Reagent Compatibility Check: Scrutinize your reaction components. Are you using a reagent known for its reducing properties? For example, while tin(II) chloride (SnCl₂) is a known chemoselective reducing agent for nitro groups, other seemingly innocuous reagents can also cause this transformation under the right conditions.[5][6]

  • Degas Solvents: Dissolved oxygen can sometimes participate in complex redox cycles. Using degassed solvents can occasionally mitigate these side reactions.

  • Analytical Confirmation: Use a combination of techniques to confirm the reduction:

    • MS: Look for a mass loss corresponding to the conversion of -NO₂ to -NH₂ (M-30 Da).

    • IR Spectroscopy: Look for the appearance of characteristic N-H stretching bands between 3300-3500 cm⁻¹.

    • ¹H NMR: The aromatic protons on the ring will experience a significant upfield shift due to the conversion of the strongly electron-withdrawing -NO₂ group to the strongly electron-donating -NH₂ group.

Frequently Asked Questions (FAQs)

Q1: What makes the C2-chloro position on this compound so reactive?

A1: The high reactivity of the C2 position towards nucleophilic aromatic substitution (SNAr) is due to a combination of two powerful electronic effects. First, the nitrogen atom within the quinoline ring acts as an electron sink, withdrawing electron density from the α-positions (C2 and C4). Second, the potent electron-withdrawing nitro group at the C6 position further deactivates the entire ring system, making it highly electron-deficient. This effect is particularly pronounced at the C2 position. When a nucleophile attacks C2, it forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively stabilized through resonance, with delocalization onto both the ring nitrogen and the oxygen atoms of the nitro group.[7][8] This stabilization lowers the activation energy of the reaction, making the substitution rapid and efficient.

Q2: I've observed a minor byproduct that doesn't seem to come from substitution or reduction. What else could be happening?

A2: Under specific conditions, particularly with strong bases and certain nucleophiles, you might be observing a Vicarious Nucleophilic Substitution of Hydrogen (VNS). In a VNS reaction, a hydrogen atom on the aromatic ring is substituted instead of the leaving group (the chlorine atom).[9] For 6-nitroquinoline systems, the C5 position is often susceptible to this type of attack.[10][11] This can lead to a complex reaction mixture. If you suspect VNS, milder basic conditions and a careful choice of nucleophile are recommended. Characterization of such byproducts typically requires advanced 2D NMR techniques (COSY, HMBC) to definitively establish the new connectivity.

Q3: What is the best general workflow for identifying an unknown byproduct in my reaction?

A3: A systematic analytical approach is crucial.

  • Initial Assessment (TLC/LC-MS): Use Thin Layer Chromatography to assess the number of components. An LC-MS analysis is the most powerful first step, as it provides both the retention time (an indicator of polarity) and the mass-to-charge ratio of the parent ion and its fragments. This immediately tells you the molecular weight of the byproduct.

  • Purification: Isolate the byproduct from the main product and starting materials using column chromatography or preparative HPLC.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass of the purified byproduct. This allows you to determine its molecular formula with high confidence.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: These spectra provide information on the proton and carbon environments. Compare the byproduct's spectra to those of your starting material and expected product to identify key changes.

    • 2D NMR (COSY, HSQC, HMBC): If the structure is not obvious, these experiments are essential to piece together the molecular framework by establishing H-H, C-H, and long-range C-H correlations.

    • FTIR: This can provide quick confirmation of functional group transformations, such as the appearance of -OH, -NH, or C=O bands.

Q4: How should I properly store this compound to ensure its stability?

A4: this compound is a relatively stable solid. However, to prevent gradual hydrolysis from atmospheric moisture, it should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it in a desiccator is recommended. Solutions of the compound, especially in protic or non-anhydrous solvents, should be prepared fresh and used promptly.

Data & Protocols

Table 1: Spectroscopic Data for Common Byproducts
CompoundMolecular FormulaMW ( g/mol )Expected ¹H NMR Shifts (relative to starting material)Key IR Bands (cm⁻¹)
This compound C₉H₅ClN₂O₂208.60Reference~1520, 1340 (NO₂)
6-Nitroquinolin-2(1H)-one C₉H₆N₂O₃190.16Appearance of broad N-H singlet; upfield shift of H3/H4~3400 (N-H), ~1660 (C=O)
2-Methoxy-6-nitroquinoline C₁₀H₈N₂O₃204.18Disappearance of aromatic signals, appearance of a methoxy singlet (~4.0 ppm)~2950 (C-H), ~1250 (C-O)
2-Chloro-6-aminoquinoline C₉H₇ClN₂178.62Significant upfield shift of all aromatic protons; appearance of broad NH₂ singlet~3450, 3350 (N-H stretch)

Note: NMR shifts are highly dependent on the solvent used. This table provides general trends.

Protocol 1: HPLC-MS Method for Reaction Monitoring
  • Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm and 320 nm; Mass Spectrometry (ESI positive mode)

  • Sample Prep: Dilute a small aliquot of the reaction mixture in acetonitrile or methanol.

Visual Diagrams

Diagram 1: Major Reaction Pathways

reaction_pathways cluster_main Main S(N)Ar Reaction cluster_side Potential Side Reactions SM This compound Product 2-Nu-6-nitroquinoline SM->Product + Nucleophile (Nu⁻) - Cl⁻ Hydrolysis Hydrolysis (6-Nitroquinolin-2(1H)-one) SM->Hydrolysis + H₂O/OH⁻ Reduction Reduction (2-Chloro-6-aminoquinoline) SM->Reduction [Reducing Agent] Solvolysis Solvolysis (2-Alkoxy-6-nitroquinoline) SM->Solvolysis + ROH/Base

Caption: Primary SNAr reaction and common competing side pathways.

Diagram 2: Byproduct Identification Workflow

workflow Start Unexpected Spot/Peak Observed LCMS Run LC-MS Analysis Start->LCMS Isolate Isolate Byproduct (Column/Prep-HPLC) LCMS->Isolate Mass Info Obtained HRMS Obtain Molecular Formula (HRMS) Isolate->HRMS NMR Structural Elucidation (1D & 2D NMR) HRMS->NMR Formula Confirmed FTIR Confirm Functional Groups (FTIR) NMR->FTIR Proposed Structure Conclusion Identify Byproduct Structure FTIR->Conclusion

Caption: A systematic workflow for the characterization of unknown byproducts.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-6-nitroquinoline and 4-Chloro-6-nitroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in drug discovery and development. Among the most powerful methods for this purpose is Nucleophilic Aromatic Substitution (SNAr), which allows for the introduction of diverse functionalities onto the quinoline ring. This guide presents an in-depth comparison of the reactivity of two key building blocks: 2-chloro-6-nitroquinoline and 4-chloro-6-nitroquinoline.

While structurally similar, the positional difference of the chlorine atom profoundly impacts the molecule's susceptibility to nucleophilic attack. Understanding these differences is critical for researchers and drug development professionals to design efficient synthetic routes, optimize reaction conditions, and ultimately accelerate the discovery of novel bioactive molecules. This document provides a robust theoretical analysis of their reactivity, supported by established principles of physical organic chemistry, and offers practical, validated experimental protocols for their application.

Physicochemical Properties and Structural Overview

A foundational understanding begins with the basic properties of these isomers.

PropertyThis compound4-Chloro-6-nitroquinoline
Molecular Formula C₉H₅ClN₂O₂[1][2]C₉H₅ClN₂O₂[3]
Molecular Weight 208.60 g/mol [2]208.60 g/mol
CAS Number 29969-57-1[2][4]13675-94-0
Appearance Yellow SolidYellow Solid
Structure this compound Structure4-Chloro-6-nitroquinoline Structure

Theoretical Analysis of Reactivity: Electronic and Positional Effects

The reactivity of these isomers in SNAr reactions is dictated by the interplay of electronic effects from the quinoline nitrogen and the nitro group substituent. The reaction proceeds via a two-step addition-elimination mechanism, with the rate-determining step being the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this complex directly correlates with the reaction rate; a more stable intermediate implies a lower activation energy and thus a faster reaction.

Core Principles:

  • Quinoline Nitrogen: The nitrogen atom in the quinoline ring is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic attack. This effect is most pronounced at the C2 (ortho) and C4 (para) positions.[5]

  • Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group activates the ring towards nucleophilic attack through both inductive and resonance effects.[6][7] Its ability to delocalize the negative charge of the Meisenheimer complex is a critical factor in determining reactivity.[8]

Analysis of 4-Chloro-6-nitroquinoline

In this isomer, the chlorine leaving group is at the C4 position. This position is para to the ring nitrogen, making it a highly electron-deficient and activated site for nucleophilic attack.[9] Upon attack by a nucleophile, the negative charge of the resulting Meisenheimer complex is effectively delocalized onto the ring nitrogen. The nitro group at C6, while meta to the site of attack, further enhances the electrophilicity of the C4 carbon through its potent inductive electron withdrawal.

Analysis of this compound

Here, the chlorine is at the C2 position, which is ortho to the ring nitrogen. This position is also activated towards nucleophilic attack. The chlorine at C2 is readily displaced by nucleophiles.[4] However, the resonance stabilization of the Meisenheimer complex involving the ring nitrogen is generally considered slightly less effective compared to the C4-attack intermediate. The nitro group at C6 can participate in resonance stabilization, but its influence is more remote compared to the direct activation provided by the heterocyclic nitrogen atom.

Comparative Conclusion

4-Chloro-6-nitroquinoline is predicted to be significantly more reactive than this compound in nucleophilic aromatic substitution reactions.

The primary justification for this is the superior stability of the Meisenheimer complex formed from the 4-chloro isomer. The attack at C4 allows for a resonance structure where the negative charge is placed directly on the electronegative ring nitrogen without disrupting the aromaticity of the adjacent benzene ring. This, combined with the general observation that the C4 position of quinolines is the preferred site for SNAr, establishes its higher reactivity.[5][9] While both are 'activated' substrates, the electronic arrangement in the 4-chloro isomer provides a lower energy pathway for the substitution.

G cluster_factors Electronic Factors cluster_intermediates Reaction Intermediates cluster_kinetics Kinetics & Outcome N_effect Quinoline Nitrogen (EWG, Activates C2/C4) Intermediate4 Meisenheimer Complex (from 4-Chloro Isomer) N_effect->Intermediate4 Superior Stabilization Intermediate2 Meisenheimer Complex (from 2-Chloro Isomer) N_effect->Intermediate2 Good Stabilization NO2_effect C6-Nitro Group (Strong EWG) NO2_effect->Intermediate4 Superior Stabilization NO2_effect->Intermediate2 Good Stabilization Activation4 Lower Activation Energy Intermediate4->Activation4 Activation2 Higher Activation Energy Intermediate2->Activation2 Rate4 Faster Reaction Rate Activation4->Rate4 Rate2 Slower Reaction Rate Activation2->Rate2 Reactivity4 Higher Reactivity: 4-Chloro-6-nitroquinoline Rate4->Reactivity4 Reactivity2 Lower Reactivity: This compound Rate2->Reactivity2 G start Start prep Preparation: Weigh Reagents Add Solvent start->prep reaction Reaction: Heat under Reflux or in Sealed Vessel prep->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Work-up: Quench, Extract, Wash, and Dry monitor->workup Complete purify Purification: Column Chromatography or Recrystallization workup->purify end Characterized Final Product purify->end

References

A Comparative Spectroscopic Guide to 2-Chloro-6-nitroquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds for designing novel therapeutic agents and functional materials. The introduction of specific substituents, such as chloro and nitro groups, can dramatically alter their biological activity and physicochemical properties. However, the synthesis of a target molecule like 2-Chloro-6-nitroquinoline can often yield a mixture of positional isomers, each with a potentially unique pharmacological and toxicological profile. The unambiguous identification and characterization of the desired isomer are therefore not merely procedural but critical for safety, efficacy, and intellectual property.

This in-depth technical guide provides a comparative analysis of this compound and its primary isomers (5-nitro, 7-nitro, and 8-nitro) using key spectroscopic techniques. We move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights to guide your analytical workflow.

The Isomeric Challenge: Structural and Electronic Divergence

The core challenge lies in differentiating molecules with the identical molecular formula (C₉H₅ClN₂O₂) and weight (208.60 g/mol ) but differing in the position of the nitro group.[1][2] This seemingly minor structural change significantly impacts the electronic distribution across the quinoline ring, creating distinct spectroscopic "fingerprints".

isomers cluster_6 This compound cluster_5 2-Chloro-5-nitroquinoline cluster_7 2-Chloro-7-nitroquinoline cluster_8 2-Chloro-8-nitroquinoline img6 img6 img5 img5 img7 img7 img8 img8

Caption: Positional isomers of 2-Chloro-nitroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides direct insight into the chemical environment of each proton and carbon atom.[3][4] The electron-withdrawing nature of the nitro group and the heterocyclic nitrogen atom creates distinct patterns of shielding and deshielding for the aromatic protons.

Expertise & Experience: The Causality Behind Chemical Shifts

The key to distinguishing isomers via ¹H NMR lies in analyzing the chemical shifts (δ) and spin-spin coupling patterns (J) of the five protons on the quinoline ring. The nitro group strongly deshields protons that are ortho and para to it, shifting their signals downfield (to a higher ppm). The coupling constants reveal the spatial relationship between neighboring protons (typically 7-9 Hz for ortho-coupling, 1-3 Hz for meta-coupling, and ~0 Hz for para-coupling).

Comparative ¹H NMR Data (Predicted)

The following table summarizes the predicted ¹H NMR spectral data for the isomers, illustrating the unique signature of each.

Proton Assignment This compound (δ, ppm, Multiplicity, J Hz) 2-Chloro-5-nitroquinoline (δ, ppm, Multiplicity, J Hz) 2-Chloro-7-nitroquinoline (δ, ppm, Multiplicity, J Hz) 2-Chloro-8-nitroquinoline (δ, ppm, Multiplicity, J Hz)
H-3 ~7.6 (d, J=8.5)~7.7 (d, J=8.8)~7.6 (d, J=8.6)~7.5 (d, J=8.5)
H-4 ~8.3 (d, J=8.5)~8.2 (d, J=8.8)~8.2 (d, J=8.6)~8.1 (d, J=8.5)
H-5 ~8.8 (d, J=2.5)N/A (Nitro Substituted)~8.5 (d, J=9.0)~7.9 (t, J=7.8)
H-6 N/A (Nitro Substituted)~8.0 (t, J=8.0)~8.4 (dd, J=9.0, 2.2)~8.3 (dd, J=7.8, 1.5)
H-7 ~8.4 (dd, J=9.0, 2.5)~8.9 (d, J=8.0)N/A (Nitro Substituted)~8.0 (dd, J=7.8, 1.5)
H-8 ~8.2 (d, J=9.0)~7.8 (d, J=8.0)~9.1 (d, J=2.2)N/A (Nitro Substituted)

Note: These are predicted values based on established substituent effects on the quinoline ring. Actual experimental values may vary slightly.

Key Differentiators:

  • This compound: Characterized by a downfield doublet for H-5 with small meta-coupling.

  • 2-Chloro-5-nitroquinoline: Lacks a signal for H-5 and shows a distinct downfield doublet for H-7.

  • 2-Chloro-7-nitroquinoline: Shows a highly downfield singlet-like signal (doublet with small J) for H-8.

  • 2-Chloro-8-nitroquinoline: Lacks a signal for H-8 and displays a characteristic triplet for H-5.

Trustworthiness: Self-Validating Protocol for NMR Analysis
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

  • Reference Standard: Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]

  • ¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number of unique carbon environments (9 carbons expected). The carbon attached to the nitro group will be significantly shifted.

  • Data Processing: Process the FID using an exponential multiplication function to improve signal-to-noise. Phase and baseline correct the spectrum carefully.

  • Analysis: Integrate the signals to confirm the proton count (5H total for the quinoline ring). Measure the chemical shifts and coupling constants and compare them against the predicted data table.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

While NMR excels at mapping the overall molecular skeleton, IR spectroscopy provides specific information about the functional groups present. For chloro-nitroquinolines, the key vibrations are the N-O stretching modes of the nitro group, which are sensitive to its electronic environment.[6] Yes, IR spectroscopy can distinguish between isomers by analyzing the unique patterns of peaks in the IR spectrum.[7]

Expertise & Experience: The Isomeric Effect on Vibrational Frequencies

The nitro group gives rise to two characteristic and strong absorption bands: an asymmetric stretch (νas) and a symmetric stretch (νs). The exact frequencies of these bands are influenced by the electronic effect of the substituent's position on the aromatic ring. While the shifts may be subtle, they can be a crucial piece of corroborating evidence when analyzed with a high-resolution FTIR spectrometer.

Comparative IR Data
Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Isomeric Variation
Aromatic C-H Stretch 3100-3000Minor shifts, generally not diagnostic.
Asymmetric NO₂ Stretch (νas) 1550-1500Strongest band. Position can shift by a few cm⁻¹ depending on conjugation and electronic effects of the isomer.[6]
Symmetric NO₂ Stretch (νs) 1360-1300Strong band. Position is also sensitive to the local electronic environment.[6]
Aromatic C=C and C=N Stretch 1600-1450A series of sharp bands characteristic of the quinoline ring.[6] The pattern can vary slightly between isomers.
C-Cl Stretch ~850-750May be difficult to assign definitively due to overlap with C-H out-of-plane bending vibrations.
C-H Out-of-Plane Bending 900-675The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.
Trustworthiness: Self-Validating Protocol for FTIR Analysis
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with a resolution of at least 4 cm⁻¹.

  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent disk.[8] This method is excellent for solid samples and provides sharp peaks.

    • ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Ensure the crystal is clean before and after analysis.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.[8] Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal and subtract it from the sample spectrum.

  • Analysis: Identify the key peaks corresponding to the NO₂ stretches and the fingerprint region (below 1500 cm⁻¹). Compare the precise wavenumbers and the overall pattern of the fingerprint region to differentiate between isomers.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and can provide structural clues through analysis of its fragmentation patterns.

Expertise & Experience: Isomeric Fragmentation

All isomers of this compound will exhibit the same molecular ion peak (M⁺) at an m/z corresponding to their molecular weight (208.60). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₉H₅ClN₂O₂). The key to differentiation, albeit challenging, lies in the relative abundances of the fragment ions. The fragmentation pathways are influenced by the stability of the resulting ions, which varies with the nitro group's position.

Expected Fragmentation Pathways:

  • Loss of NO₂: [M - 46]⁺

  • Loss of NO: [M - 30]⁺

  • Loss of Cl: [M - 35]⁺

  • Loss of CO: [M - 28]⁺ (from the quinoline ring)

Trustworthiness: Self-Validating Protocol for MS Analysis
  • Instrumentation: A mass spectrometer, typically coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for generating fragments.

  • GC-MS Method:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).[6]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An oven temperature program that ensures the separation of the isomers if a mixture is present. .

  • Data Acquisition: Acquire data in full scan mode to identify the molecular ion and all fragment ions. Note the characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 peaks with an approximate 3:1 ratio).

  • Analysis: Confirm the molecular weight from the molecular ion peak. Analyze the m/z values of the major fragment ions and compare their relative abundances if analyzing pure isomers.

UV-Visible (UV-Vis) Spectroscopy: A Corroborative Tool

UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinoline ring system is a strong chromophore, and the addition of a nitro group (an auxochrome) will cause a bathochromic (red) shift in the absorption maxima (λmax).

Expertise & Experience: Positional Effects on Electronic Transitions

The position of the nitro group affects the extent of conjugation and the energy of the π-π* and n-π* electronic transitions.[9] This results in different λmax values and molar absorptivities for each isomer. While these differences may not be large enough for standalone identification, they provide excellent corroborative data. For instance, isomers with greater conjugation or charge-transfer character are likely to absorb at longer wavelengths.

Trustworthiness: Self-Validating Protocol for UV-Vis Analysis
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile) to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).[10]

  • Data Acquisition: Scan the sample from approximately 200 to 400 nm.[11] Use the pure solvent as a blank to obtain a baseline.

  • Analysis: Identify the λmax values for the observed absorption bands and compare them.

Integrated Analytical Workflow

A robust and defensible characterization of this compound and its isomers relies on an integrated approach, where the strengths of one technique compensate for the ambiguities of another.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation synthesis Synthesis of 2-Chloro-nitroquinoline purification Chromatographic Purification (e.g., Column) synthesis->purification ms MS Analysis (Confirm MW & Formula) purification->ms ir FTIR Analysis (Confirm Functional Groups) purification->ir uv UV-Vis Analysis (Corroborative Data) purification->uv nmr ¹H & ¹³C NMR Analysis (Definitive Structure) purification->nmr data_comp Comparative Data Analysis (vs. Isomer Signatures) ms->data_comp ir->data_comp uv->data_comp nmr->data_comp confirmation Unambiguous Isomer Identification data_comp->confirmation

Caption: Integrated workflow for isomer identification.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-6-nitroquinoline: A Comparative Analysis of Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-nitroquinoline is a pivotal intermediate in synthetic organic chemistry, serving as a versatile scaffold for the development of novel pharmaceuticals and functional materials. Its value lies in the strategic placement of three distinct reactive sites: the electrophilic nitro group, the nucleophilically displaceable chloro group at the 2-position, and the quinoline core itself, which is amenable to further functionalization. The efficacy and cost-effectiveness of accessing this building block are therefore of paramount importance to researchers in drug discovery and materials science.

This guide moves beyond a simple recitation of protocols. It provides a comparative analysis of the primary synthetic strategies for obtaining this compound, grounded in mechanistic understanding and practical laboratory considerations. We will dissect four principal pathways, evaluating them on metrics of yield, reagent safety, scalability, and regiochemical control to empower researchers to make informed decisions tailored to their specific laboratory capabilities and project goals.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting points. The choice of strategy is often dictated by the availability of precursors and the desired scale of the reaction. The following diagram outlines the four major pathways we will explore in this guide.

G cluster_0 Primary Precursors cluster_1 Key Intermediates cluster_2 Final Product A 4-Nitroaniline I1 6-Nitroquinolin-2-one A->I1 Conrad-Limpach or Knorr Synthesis B 6-Nitroquinoline I2 6-Nitroquinoline-1-oxide B->I2 Oxidation (e.g., m-CPBA) C p-Nitroacetanilide I3 Vilsmeier-Haack Intermediate C->I3 Vilsmeier-Haack Reagent (POCl₃/DMF) D 2-Amino-6-nitroquinoline I4 Arenediazonium Salt D->I4 Diazotization (NaNO₂/HCl) Z This compound I1->Z Chlorination (POCl₃) I2->Z Deoxygenative Chlorination (POCl₃, etc.) I3->Z Cyclization/ Chlorination I4->Z Sandmeyer Reaction (CuCl)

Caption: Major synthetic pathways to this compound.

Method 1: Chlorination of 6-Nitroquinolin-2-one

This is arguably the most traditional and direct route. It involves the synthesis of the lactam intermediate, 6-nitroquinolin-2-one (also known as 6-nitrocarbostyril), followed by its conversion to the target 2-chloro derivative using a strong chlorinating/dehydrating agent.

Causality and Mechanistic Insight: The conversion of the quinolin-2-one to the 2-chloroquinoline is driven by the transformation of the thermodynamically stable amide functional group into a chloro-imidate tautomer, which is then readily displaced. Phosphorus oxychloride (POCl₃) is the classic reagent for this transformation. It acts both as a chlorinating agent and a Lewis acid, activating the carbonyl oxygen of the lactam. This activation facilitates nucleophilic attack by the chloride ion.

Caption: Simplified mechanism of quinolin-2-one chlorination with POCl₃.

Experimental Protocol: Synthesis of 6-Nitroquinolin-2-one via Conrad-Limpach

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitroaniline (13.8 g, 0.1 mol) and ethyl acetoacetate (26.0 g, 0.2 mol).

  • Condensation: Heat the mixture at 140-150 °C for 2 hours with stirring. The mixture will turn into a dark, viscous liquid.

  • Cyclization: Cool the reaction mixture to approximately 100 °C. Cautiously and slowly add polyphosphoric acid (PPA) (100 g) or concentrated sulfuric acid (50 mL).

  • Heating: Re-heat the mixture to 120 °C and maintain for 1 hour. The color will darken further.

  • Work-up: Cool the mixture to room temperature and pour it carefully onto 500 g of crushed ice with vigorous stirring.

  • Isolation: A yellow precipitate of 6-nitroquinolin-2-one will form. Neutralize the solution with a saturated sodium bicarbonate solution until pH 7.

  • Purification: Filter the solid, wash thoroughly with cold water, and then with cold ethanol. Dry the product under vacuum. The expected yield is typically 70-80%.

Experimental Protocol: Chlorination

  • Reaction Setup: In a 100 mL flask fitted with a reflux condenser and a calcium chloride guard tube, place 6-nitroquinolin-2-one (9.5 g, 0.05 mol).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (25 mL, 0.27 mol). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Gently reflux the mixture for 2-3 hours. The solid will gradually dissolve.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 300 g of crushed ice in a large beaker, with constant stirring.

  • Neutralization & Isolation: A precipitate will form. Cautiously neutralize the acidic solution with concentrated ammonium hydroxide or solid sodium carbonate until the solution is basic (pH 8-9).

  • Purification: Filter the resulting solid, wash extensively with water, and recrystallize from ethanol or ethyl acetate to afford pure this compound.[1]

Method 2: Deoxygenative Chlorination of 6-Nitroquinoline-1-oxide

This strategy involves the initial synthesis of 6-nitroquinoline, its subsequent N-oxidation, and then a deoxygenative chlorination step. This approach offers access to alternative, potentially milder chlorinating reagents.

Causality and Mechanistic Insight: The N-oxide functionality electronically activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack. The reaction with a chlorinating agent like POCl₃ or TsCl proceeds via an initial O-activation, forming a good leaving group.[2] This is followed by the addition of a chloride nucleophile at the C2 position and subsequent elimination of the activated oxygen group, restoring aromaticity. The advantage here is the potential to use reagents other than neat POCl₃, which can improve functional group tolerance and simplify work-up. A notable modern alternative is the use of triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN), which offers a much milder reaction environment.[3][4]

Experimental Protocol: Synthesis of 6-Nitroquinoline-1-oxide

  • Starting Material: 6-Nitroquinoline can be synthesized via the Skraup reaction from 4-nitroaniline and glycerol.[5][6]

  • Reaction Setup: Dissolve 6-nitroquinoline (17.4 g, 0.1 mol) in glacial acetic acid (150 mL) in a 500 mL flask.

  • Oxidation: Add 30% hydrogen peroxide (20 mL, ~0.2 mol) dropwise while maintaining the temperature below 70 °C.

  • Heating: After the addition is complete, heat the mixture at 70-80 °C for 3 hours.

  • Work-up: Cool the solution and pour it into 500 mL of ice-cold water. Neutralize with sodium carbonate to precipitate the N-oxide.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol to yield 6-nitroquinoline-1-oxide.

Experimental Protocol: Deoxygenative Chlorination (PPh₃/Cl₃CCN Method)

  • Reaction Setup: To a solution of 6-nitroquinoline-1-oxide (1.9 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL), add triphenylphosphine (3.9 g, 15 mmol).

  • Reagent Addition: Add trichloroacetonitrile (1.5 mL, 15 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.[3]

Method 3: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful tool that can be used to construct the chloroquinoline core directly from a simpler acyclic precursor, such as a substituted acetanilide.[7] This method formylates and cyclizes the precursor in a one-pot process.

Causality and Mechanistic Insight: The Vilsmeier reagent, chloroiminium cation [ClCH=N(CH₃)₂]⁺, is pre-formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This potent electrophile reacts with an electron-rich aromatic ring (the acetanilide). A subsequent intramolecular cyclization followed by dehydration and hydrolysis steps builds the quinoline ring system. The chlorine atom at the 2-position is inherently installed during this cyclization/aromatization cascade. This method is particularly valuable for producing 2-chloro-3-formylquinolines, which are versatile intermediates.[8][9] For the synthesis of this compound, the starting material would be N-(4-nitrophenyl)acetamide.

G start p-Nitroacetanilide reagent Vilsmeier Reagent (POCl₃/DMF) electrophilic_attack Electrophilic attack at ortho position reagent->electrophilic_attack Formylation/ Imination cyclization Intramolecular Cyclization electrophilic_attack->cyclization final_product This compound cyclization->final_product Dehydration & Aromatization

Caption: Workflow for the Vilsmeier-Haack synthesis of chloroquinolines.

Experimental Protocol: Vilsmeier-Haack Synthesis

  • Reagent Preparation: In a three-necked flask cooled to 0 °C and equipped with a dropping funnel and mechanical stirrer, place anhydrous DMF (22 mL, 0.28 mol). Slowly add POCl₃ (26 mL, 0.28 mol) dropwise with vigorous stirring, keeping the temperature below 10 °C. Stir for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Add N-(4-nitrophenyl)acetamide (p-nitroacetanilide) (18.0 g, 0.1 mol) portion-wise to the cold Vilsmeier reagent.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat it to 80-90 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it onto 500 g of crushed ice.

  • Neutralization & Isolation: Neutralize the solution with a saturated solution of sodium bicarbonate until it is alkaline. A solid product will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to yield the final product.[7][8]

Method 4: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[10][11] This provides a regiochemically precise route, provided the starting aminoquinoline is readily available.

Causality and Mechanistic Insight: The synthesis begins with the diazotization of 2-amino-6-nitroquinoline using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt. This intermediate undergoes a copper(I) chloride-catalyzed radical-nucleophilic aromatic substitution.[10][12] The Cu(I) species facilitates the reduction of the diazonium salt, leading to the extrusion of dinitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a chlorine atom from a Cu(II) species, regenerating the Cu(I) catalyst and forming the final product. The key advantage is the irreversible loss of N₂, which drives the reaction to completion.

Experimental Protocol: Sandmeyer Reaction

  • Precursor: The starting material, 2-amino-6-nitroquinoline, must be synthesized first.

  • Diazotization: Suspend 2-amino-6-nitroquinoline (9.45 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) in a beaker, and cool to 0 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) (3.8 g, 0.055 mol) in water (10 mL) dropwise, keeping the temperature strictly between 0 and 5 °C. Stir for an additional 30 minutes after addition is complete.

  • Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (CuCl) (7.5 g, 0.075 mol) in concentrated hydrochloric acid (50 mL).

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Completion: Allow the mixture to warm to room temperature and then heat gently on a water bath at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.[13]

  • Work-up and Purification: Cool the mixture, filter the solid product, wash with water, and recrystallize from ethanol.

Comparative Performance Guide

MethodKey ReagentsTypical YieldSafety & Handling ConsiderationsScalabilityKey AdvantagesKey Disadvantages
1. Chlorination of Quinolin-2-one POCl₃75-90%POCl₃ is highly corrosive, water-reactive, and toxic. Requires excellent ventilation and PPE.GoodHigh yield, reliable, straightforward transformation.Harsh reagents, high temperatures, corrosive byproducts (HCl, phosphoric acids).
2. Deoxygenative Chlorination m-CPBA/H₂O₂, POCl₃ or PPh₃/Cl₃CCN65-85%N-oxidation can be energetic. PPh₃/Cl₃CCN method is much milder than using neat POCl₃.[3]Moderate to GoodAccess to milder chlorination conditions, better functional group tolerance.Adds two steps to the synthesis (synthesis of quinoline, then N-oxidation).
3. Vilsmeier-Haack Reaction POCl₃, DMF60-75%Involves POCl₃ (see above). The Vilsmeier reagent itself is moisture-sensitive.[14]ExcellentBuilds the core and chlorinates in one pot from simple precursors.May have regioselectivity issues with complex acetanilides; yields can be moderate.
4. Sandmeyer Reaction NaNO₂, HCl, CuCl60-70%Diazonium salts are unstable and potentially explosive if isolated or allowed to dry. Must be kept cold and used immediately.[11]ModerateExcellent regiochemical control. Well-established and understood reaction.Precursor synthesis required; handling of unstable diazonium salts.

Conclusion and Recommendations

For researchers seeking a high-yield, reliable, and scalable route with readily available starting materials, the chlorination of 6-nitroquinolin-2-one (Method 1) remains the industry standard. Its primary drawback is the use of hazardous phosphorus oxychloride, which requires appropriate engineering controls and handling expertise.

For syntheses where milder conditions are paramount, perhaps due to sensitive functional groups elsewhere on a more complex scaffold, the deoxygenative chlorination of the corresponding N-oxide (Method 2) , particularly with modern reagents like PPh₃/Cl₃CCN, is the superior choice. While it involves more synthetic steps, the trade-off for milder conditions and simplified purification can be highly beneficial.

The Vilsmeier-Haack reaction (Method 3) offers an elegant and convergent approach, building the heterocyclic system from the ground up. It is most powerful when a substituted 2-chloro-3-formylquinoline is the actual target, but it serves as a robust alternative for the parent compound as well.

Finally, the Sandmeyer reaction (Method 4) provides unparalleled regiochemical precision. If the 2-amino-6-nitroquinoline precursor is available or easily synthesized, and the scale is moderate, this method is an excellent way to guarantee the desired isomer is formed without ambiguity.

The optimal synthetic route is not a one-size-fits-all answer but rather a strategic decision based on a careful evaluation of scale, safety, cost, and the specific chemical context of the research program.

References

comparative study of different synthetic routes to 2-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 2-Chloro-6-nitroquinoline for Researchers and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its strategic importance lies in the reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic substitution, and the nitro group at the 6-position, which can be a precursor for other functional groups. The efficient and scalable synthesis of this building block is therefore of considerable interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the underlying chemistry, experimental protocols, and a data-driven comparison to aid in methodological selection.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound typically involves the construction of the quinoline core followed by functional group manipulations. The choice of a specific route often depends on the availability of starting materials, desired scale, and safety considerations. Here, we compare two prominent synthetic pathways.

Route 1: Nitration of 2-Chloroquinoline

This approach involves the direct nitration of commercially available 2-chloroquinoline. The electrophilic nitration of the quinoline ring is a classical method, but the regioselectivity is highly dependent on the reaction conditions.

The nitration of 2-chloroquinoline proceeds via an electrophilic aromatic substitution mechanism. The quinoline ring is a bicyclic aromatic system where the benzene ring is generally more susceptible to electrophilic attack than the pyridine ring. The presence of the deactivating chloro group at the 2-position and the nitrogen atom in the pyridine ring directs the incoming electrophile to the benzene portion of the molecule. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the nitronium ion. The reaction temperature is a critical parameter that needs to be carefully controlled to minimize the formation of undesired isomers and side products.

A detailed experimental protocol for this route is as follows:

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add 25 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Nitric Acid: While maintaining the temperature below 10 °C, slowly add 18 mL of fuming nitric acid to the sulfuric acid with constant stirring.

  • Addition of 2-Chloroquinoline: To the cooled nitrating mixture, add 20 g of 2-chloroquinoline portion-wise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus, and then dried. The crude product can be recrystallized from ethanol to afford pure this compound.

G cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification Conc_H2SO4 Conc. H₂SO₄ Nitrating_Mixture Nitrating Mixture (NO₂⁺ formation) Conc_H2SO4->Nitrating_Mixture Fuming_HNO3 Fuming HNO₃ Fuming_HNO3->Nitrating_Mixture Reaction_Vessel Reaction at 0-10 °C Nitrating_Mixture->Reaction_Vessel 2_Chloroquinoline 2-Chloroquinoline 2_Chloroquinoline->Reaction_Vessel Quenching Quenching on Ice Reaction_Vessel->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound via nitration of 2-chloroquinoline.

Route 2: From 4-Nitroaniline via Combes Quinoline Synthesis followed by Chlorination

This two-step route involves the synthesis of 6-nitro-2-quinolone from 4-nitroaniline, followed by chlorination to yield the desired product.

Step 1: Combes Quinoline Synthesis: This step involves the acid-catalyzed reaction of 4-nitroaniline with a β-diketone, such as acetylacetone. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to form the quinoline ring system. The use of a strong acid like sulfuric acid is crucial for both the initial condensation and the subsequent cyclization.

Step 2: Chlorination: The resulting 6-nitro-2-quinolone is then chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction converts the hydroxyl group of the quinolone tautomer into a chloro group. The mechanism involves the activation of the carbonyl oxygen by the chlorinating agent, followed by a nucleophilic attack of the chloride ion.

Step 1: Synthesis of 6-nitro-2-quinolone

  • Reaction Setup: In a round-bottom flask, add 13.8 g of 4-nitroaniline and 10 g of acetylacetone.

  • Acid Addition: Slowly add 50 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heating: After the addition is complete, heat the mixture at 110 °C for 1 hour.

  • Work-up: Cool the reaction mixture and pour it onto 500 g of crushed ice.

  • Isolation: Neutralize the mixture with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried to give 6-nitro-2-quinolone.

Step 2: Synthesis of this compound

  • Chlorination: In a flask equipped with a reflux condenser, place 19 g of 6-nitro-2-quinolone and 50 mL of phosphorus oxychloride.

  • Reflux: Heat the mixture under reflux for 3 hours.

  • Removal of Excess POCl₃: After cooling, carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Work-up: Pour the residue slowly onto crushed ice.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield pure this compound.

G cluster_combes Combes Quinoline Synthesis cluster_chlorination Chlorination cluster_workup Work-up and Purification 4_Nitroaniline 4-Nitroaniline Combes_Reaction Combes Reaction (Conc. H₂SO₄, 110 °C) 4_Nitroaniline->Combes_Reaction Acetylacetone Acetylacetone Acetylacetone->Combes_Reaction 6_Nitro_2_quinolone 6-Nitro-2-quinolone Combes_Reaction->6_Nitro_2_quinolone Chlorination_Step Chlorination (POCl₃, Reflux) 6_Nitro_2_quinolone->Chlorination_Step POCl3_Removal Excess POCl₃ Removal Chlorination_Step->POCl3_Removal Quenching Quenching on Ice POCl3_Removal->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the two-step synthesis of this compound from 4-nitroaniline.

Comparative Data Analysis

FeatureRoute 1: Nitration of 2-ChloroquinolineRoute 2: From 4-Nitroaniline
Starting Materials 2-Chloroquinoline, Nitric Acid, Sulfuric Acid4-Nitroaniline, Acetylacetone, Sulfuric Acid, POCl₃
Number of Steps 12
Typical Yield 60-70%75-85% (overall)
Purity Good after recrystallizationHigh after recrystallization
Scalability Moderate; temperature control is criticalGood; can be scaled up with appropriate equipment
Safety Concerns Use of fuming nitric acid and strong acids; exothermic reactionUse of strong acids and POCl₃ (corrosive and toxic)
Cost-Effectiveness Potentially higher due to the cost of 2-chloroquinolineGenerally more cost-effective due to cheaper starting materials

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will largely depend on the specific needs of the laboratory or production facility.

  • Route 1 is a more direct, one-step synthesis that may be preferred for smaller scale preparations where the starting material, 2-chloroquinoline, is readily available and the primary concern is procedural simplicity. However, careful control of the reaction temperature is paramount to ensure good regioselectivity and avoid the formation of unwanted byproducts.

  • Route 2 , while being a two-step process, often provides a higher overall yield and starts from more economical raw materials. This makes it a more attractive option for large-scale industrial production. The handling of phosphorus oxychloride requires appropriate safety precautions, but the overall process is robust and scalable.

For researchers focused on process development and scale-up, Route 2 offers a more promising avenue due to its cost-effectiveness and higher yields. For medicinal chemists requiring smaller quantities of the intermediate for derivatization, the convenience of the one-step nitration in Route 1 might be more appealing.

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-6-nitroquinoline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount to ensuring the integrity and quality of the final product. 2-Chloro-6-nitroquinoline, a key building block in various synthetic pathways, requires robust and reliable analytical methods for its precise measurement. This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

The methodologies presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidance on analytical method validation.[1][2][3][4][5][6][7][8] This ensures that the discussed protocols are not only scientifically sound but also align with global regulatory expectations.

The Critical Need for Validated Analytical Methods

In the pharmaceutical industry, every component of a drug substance, including intermediates like this compound, must be rigorously controlled. Validated analytical methods provide documented evidence that a procedure is suitable for its intended purpose, ensuring that the measurements are accurate, reliable, and reproducible.[9] This is crucial for monitoring reaction kinetics, determining purity, and ensuring the consistency of synthetic processes.

This guide will delve into the practical application and comparative performance of HPLC, GC, and UV-Vis Spectrophotometry for the quantification of this compound, offering insights into the rationale behind experimental choices and providing detailed protocols.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is the most logical and robust approach, leveraging the compound's aromatic structure and polarity.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: this compound is a moderately polar compound. A nonpolar stationary phase (like C18) with a polar mobile phase allows for optimal retention and separation from potential impurities.[10]

  • C18 Column: A C18 column is a versatile and widely used stationary phase that provides excellent separation for a broad range of aromatic and moderately polar compounds.[6]

  • Mobile Phase Composition: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC.[3] The addition of a small amount of acid, like formic or phosphoric acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.

  • UV Detection: The quinoline ring and the nitro group in this compound are strong chromophores, making UV detection highly sensitive and specific for this analyte.[11][12] A wavelength of around 254 nm is generally a good starting point for aromatic compounds.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve an accurately weighed amount in methanol to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[8][13]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/ Standard dissolve Dissolve in Methanol start->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Caption: HPLC-UV workflow for this compound quantification.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[14] For this compound, GC coupled with a mass spectrometer (GC-MS) offers excellent selectivity and sensitivity.

Causality Behind Experimental Choices
  • Volatility: this compound has a sufficient vapor pressure at elevated temperatures to be amenable to GC analysis.

  • Capillary Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good choice for separating a wide range of aromatic compounds.[15]

  • Electron Capture Detector (ECD) or Mass Spectrometry (MS): The presence of a halogen (chloro) and a nitro group makes this compound highly responsive to an ECD, which is very sensitive to electronegative compounds.[4][16] However, MS detection provides higher specificity and structural confirmation, making it the preferred choice for unambiguous identification and quantification.

  • Temperature Programming: A temperature gradient in the GC oven is necessary to ensure good separation of the analyte from any impurities and to achieve sharp peaks.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a capillary column, and a mass spectrometer detector.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Mode: Splitless (1 µL)

Mass Spectrometry Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Scan Range: m/z 50-300

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

  • Prepare calibration standards by serial dilution of the stock solution.

  • Dissolve unknown samples in the same solvent to a concentration within the calibration range.

  • Ensure samples are free of non-volatile residues.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample/ Standard dissolve Dissolve in Ethyl Acetate start->dissolve dilute Serial Dilution (Standards) dissolve->dilute inject Inject into GC dilute->inject separate Capillary Column Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry ionize->detect tic Generate Total Ion Chromatogram detect->tic eic Extract Ion Chromatogram tic->eic quantify Quantify vs. Calibration Curve eic->quantify

Caption: GC-MS workflow for this compound quantification.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound, provided the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength.

Causality Behind Experimental Choices
  • Chromophoric Structure: As mentioned, the nitroquinoline structure absorbs UV radiation, allowing for direct quantification based on Beer-Lambert's law.[11][12]

  • Solvent Selection: A UV-transparent solvent that readily dissolves the analyte is required. Methanol or ethanol are suitable choices.

  • Wavelength of Maximum Absorbance (λmax): To maximize sensitivity and minimize deviations from Beer-Lambert's law, the absorbance should be measured at the λmax. This needs to be experimentally determined by scanning a solution of this compound across the UV spectrum.

Experimental Protocol

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

Measurement Parameters:

  • Solvent (Blank): Methanol

  • Wavelength Scan: 200-400 nm to determine λmax

  • Analytical Wavelength: λmax (experimentally determined)

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations that yield absorbances within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Dissolve unknown samples in methanol to a concentration that falls within the calibration range.

Workflow Diagram

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis start Weigh Sample/ Standard dissolve Dissolve in Methanol start->dissolve dilute Serial Dilution (Standards) dissolve->dilute scan Determine λmax dilute->scan measure Measure Absorbance at λmax scan->measure calibrate Plot Calibration Curve measure->calibrate calculate Calculate Concentration calibrate->calculate

Caption: UV-Vis spectrophotometry workflow for quantification.

Comparative Analysis of Validated Methods

The choice of the most appropriate analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or specificity. The following table summarizes the expected performance characteristics of each method for the quantification of this compound, based on established validation parameters.

Validation Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry Authoritative Guideline Reference
Specificity High (separation of isomers possible)Very High (mass fragmentation pattern)Low (prone to interference)ICH Q2(R2)[1]
Linearity (R²) > 0.999> 0.998> 0.995USP <1225>[3][5]
Accuracy (% Recovery) 98-102%97-103%95-105%FDA Guidance[2]
Precision (%RSD) < 2%< 3%< 5%ICH Q2(R2)[1]
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)USP <1225>[3][5]
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)ICH Q2(R2)[1]
Robustness GoodGoodModerateFDA Guidance[2]
Throughput HighModerateVery High-

Conclusion and Recommendations

Each of the discussed analytical methods offers a viable path for the quantification of this compound, with distinct advantages and limitations.

  • HPLC-UV stands out as the most balanced method, offering an excellent combination of specificity, precision, and throughput. It is the recommended method for routine quality control and in-process monitoring where the separation of potential impurities is critical.

  • GC-MS provides the highest level of specificity and sensitivity. This makes it an invaluable tool for impurity profiling, structural elucidation, and trace-level analysis, particularly during method development and for investigational purposes.

  • UV-Vis Spectrophotometry is a rapid and cost-effective technique suitable for high-concentration, pure samples where interfering substances are known to be absent. Its simplicity makes it ideal for quick checks and high-throughput screening, but its lack of specificity is a significant limitation for complex samples.

Ultimately, the selection of the analytical method should be based on a thorough risk assessment and a clear understanding of the analytical requirements at each stage of the drug development process. The validation of the chosen method according to ICH, USP, and FDA guidelines is a non-negotiable step to ensure data integrity and regulatory compliance.

References

A Comparative Guide to the Biological Activity of 2-Chloro-6-nitroquinoline and Other Nitroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

In the expansive landscape of medicinal chemistry, quinoline derivatives represent a privileged scaffold, consistently yielding compounds with a broad spectrum of pharmacological activities.[1] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of their biological effects, leading to the development of potent therapeutic agents.[2][3] This guide provides an in-depth comparative analysis of the biological activity of 2-Chloro-6-nitroquinoline, a specific derivative, contextualized within the broader family of nitroquinolines. Drawing upon available experimental data for structurally related compounds, this document will elucidate potential mechanisms of action, compare cytotoxic and antimicrobial activities, and provide detailed experimental protocols for researchers in drug discovery and development.

The Quinoline Scaffold: A Foundation for Diverse Biological Activity

The quinoline ring, a bicyclic aromatic heterocycle, is a fundamental structural motif in numerous natural and synthetic compounds with significant therapeutic value.[1] Its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] The versatility of the quinoline scaffold lies in its ability to be readily functionalized at various positions, thereby modulating its physicochemical properties and biological target interactions.[3]

The Influence of Chloro and Nitro Substituents

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of their substituents. Electron-withdrawing groups, such as chloro and nitro moieties, are known to significantly impact the cytotoxic potential of the quinoline core.[5] These substitutions can alter the molecule's ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key cellular enzymes crucial for the survival and proliferation of cancer cells and pathogenic microbes.[5][6]

Unraveling the Biological Activity of this compound: A Comparative Perspective

Direct experimental data on the biological activity of this compound is not extensively available in the public domain.[7] However, by examining the well-documented activities of other nitroquinoline and chloroquinoline derivatives, we can infer its potential biological profile and propose avenues for its investigation.

Anticancer Activity: A Focus on Cytotoxicity

Nitroquinoline derivatives have emerged as a promising class of anticancer agents.[8] Their cytotoxic effects are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells.[4][9]

A key mechanism of action for some nitroquinolines is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[8][9] This increase in intracellular ROS can lead to cellular damage, including DNA strand breaks, and trigger apoptotic pathways.[5] For instance, the well-studied nitroquinoline, nitroxoline (8-hydroxy-5-nitroquinoline), has been shown to increase intracellular ROS generation, an effect enhanced by the presence of copper.[8]

Table 1: Comparative Cytotoxicity (IC50, µM) of Various Nitroquinoline Derivatives Against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Styryl-8-nitroquinoline (S3B)HeLa (Cervical)2.897[10]
8-Hydroxy-5-nitroquinoline (Nitroxoline)Various5-10 fold lower than Clioquinol[8]
7-Chloro-4-anilinoquinoline derivative (5g)MCF-7 (Breast)4.63[12]
7-Chloro-4-anilinoquinoline derivative (5g)HepG2 (Liver)2.09[12]

Note: This table presents data for structurally related compounds to provide a comparative context for the potential cytotoxicity of this compound.

Antimicrobial Activity: A Multifaceted Approach

Nitroquinoline derivatives, most notably nitroxoline, have a long history of use as antimicrobial agents.[13][14] Their mechanism of action is often multifaceted, making them effective against a broad spectrum of pathogens, including multidrug-resistant strains.[13][15]

A primary antimicrobial mechanism of nitroquinolines is the chelation of essential divalent metal cations, such as zinc and iron.[13] These metal ions are crucial cofactors for many bacterial enzymes, and their sequestration disrupts essential metabolic processes, leading to bacteriostatic or bactericidal effects.[13][16] Nitroxoline, for example, has been shown to interfere with bacterial metal homeostasis.[13]

Furthermore, some nitroquinolines can inhibit biofilm formation, a key virulence factor in many chronic infections.[13] This anti-biofilm activity is also linked to their metal-chelating properties, which can disrupt the integrity of the extracellular matrix that holds biofilms together.[13]

Given the presence of the nitro group, a key pharmacophore for antimicrobial activity in this class, it is hypothesized that this compound may also exhibit antimicrobial properties. The chloro substituent could further modulate this activity. For example, a series of 2-chloro-6-methylquinoline hydrazone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[17]

Table 2: Antimicrobial Activity (MIC, µg/mL) of Nitroxoline Against Various Pathogens

MicroorganismStrainMIC (µg/mL)Reference(s)
Escherichia coliUropathogenic2-4[16]
Mycobacterium abscessusClinical Isolates2-4[16]
Acinetobacter baumannii-Potent Activity[16]
Klebsiella pneumoniae-Potent Activity[16]

Note: This table showcases the antimicrobial spectrum of a well-characterized nitroquinoline to provide a benchmark for the potential activity of this compound.

Proposed Mechanisms of Action: A Visual Representation

The biological activities of nitroquinoline derivatives are underpinned by their interaction with various cellular pathways. The following diagrams illustrate the hypothesized mechanisms of action for this class of compounds.

Hypothesized Anticancer Mechanism of Nitroquinolines Nitroquinoline Nitroquinoline Derivative (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) Nitroquinoline->ROS Enzyme_Inhibition Inhibition of Key Cellular Enzymes (e.g., Topoisomerases) Nitroquinoline->Enzyme_Inhibition DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->DNA_Damage Enzyme_Inhibition->Cell_Cycle_Arrest

Caption: Hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.[5]

Proposed Antimicrobial Mechanism of Nitroquinolines Nitroquinoline Nitroquinoline Derivative Metal_Chelation Chelation of Divalent Metal Ions (e.g., Zn²⁺, Fe²⁺) Nitroquinoline->Metal_Chelation Enzyme_Inhibition Inhibition of Metalloenzymes Metal_Chelation->Enzyme_Inhibition Biofilm_Inhibition Inhibition of Biofilm Formation Metal_Chelation->Biofilm_Inhibition Metabolic_Disruption Disruption of Essential Metabolic Pathways Enzyme_Inhibition->Metabolic_Disruption Bacterial_Death Bacteriostatic/ Bactericidal Effect Metabolic_Disruption->Bacterial_Death Biofilm_Inhibition->Bacterial_Death

References

A Comparative Guide to the Cytotoxicity of 2-Chloro-6-nitroquinoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a "Privileged Structure" in Anticancer Drug Design

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of therapeutic applications, including significant potential as anticancer agents.[2] The strategic introduction of electron-withdrawing groups, such as chloro and nitro moieties, onto the quinoline core can dramatically modulate its cytotoxic capabilities.[3] These substitutions are known to influence the molecule's ability to intercalate with DNA, inhibit key cellular enzymes involved in cancer cell proliferation, and generate reactive oxygen species (ROS), ultimately leading to programmed cell death.[3]

This guide provides a comparative analysis of the cytotoxic profiles of various 2-chloro-6-nitroquinoline derivatives and related analogues. By synthesizing data from multiple in vitro studies, we aim to elucidate potential structure-activity relationships and offer a framework for future research and development of this promising class of compounds. While direct, simultaneous comparative studies of a comprehensive set of this compound derivatives are limited in the public domain, this guide collates and contextualizes available data to inform researchers in the field.[3]

Comparative Cytotoxicity Analysis of Quinoline Derivatives

The anticancer potential of quinoline derivatives is profoundly influenced by the nature and positioning of substituents on the quinoline ring.[4] The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[3] The following table summarizes the IC50 values for several 2-chloroquinoline and nitroquinoline derivatives against a panel of human cancer cell lines, providing a basis for understanding their potential anticancer activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Curcumin-Inspired 2-Chloroquinoline Analogues
Compound 6cPC-3 (Prostate)3.12 ± 0.11[5]
2-Chloro-3-substituted Quinoline Derivatives
Compound 7bPC3 (Prostate)18.8 ± 2.07[1]
Hep-G2 (Liver)22.9 ± 1.81[1]
MCF-7 (Breast)28.2 ± 3.37[1]
Compound 3aHepG-2 (Liver)22.0 ± 1.57[1]
PC3 (Prostate)28.3 ± 2.32[1]
Compound 3bMCF-7 (Breast)27.0 ± 2.38[1]
Rhodanine Analogues with 2-Chloroquinoline Scaffold
Compound 15HGC (Gastric)Potent (exact IC50 N/A)[6][7]
MCF7 (Breast)Potent (exact IC50 N/A)[6][7]
DU145 (Prostate)Potent (exact IC50 N/A)[6][7]
Nitro-aldehyde quinoline derivative (E) Caco-2 (Colon)0.535[8]
2-Styryl-8-nitroquinoline (S3B) HeLa (Cervical)2.897[9]

Note: The data presented is collated from different studies and may not be directly comparable due to variations in experimental conditions.

Proposed Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[4][10] The presence of the nitro group, in particular, is significant as it can be bioreduced to reactive intermediates that induce cellular damage.[3]

Key proposed mechanisms include:

  • Induction of Apoptosis and Cell Cycle Arrest: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle at specific checkpoints, thereby preventing cancer cell division.[5][11]

  • Generation of Reactive Oxygen Species (ROS): Nitroaromatic compounds can lead to the production of ROS, which causes oxidative stress and damages cellular components, including DNA, ultimately triggering apoptotic pathways.[3][10]

  • Inhibition of Key Enzymes: Certain derivatives have been found to inhibit crucial enzymes involved in DNA replication and repair, such as topoisomerases.[1][3] Inhibition of these enzymes leads to DNA strand breaks and the induction of apoptosis.[3]

  • Modulation of Signaling Pathways: It is plausible that these compounds interact with key cancer-related signaling pathways, such as the EGFR and PI3K/Akt/mTOR pathways, which are central to cell growth and survival.[4][11]

Below is a diagram illustrating a hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.

G cluster_cell Cancer Cell Nitroquinoline This compound Derivative ROS Reactive Oxygen Species (ROS) Nitroquinoline->ROS Topoisomerase Topoisomerase Inhibition Nitroquinoline->Topoisomerase DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase activation) DNA_Damage->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) DNA_Damage->Cell_Cycle_Arrest Topoisomerase->DNA_Damage Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized and self-validating experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle:

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, PC-3, HepG2) in appropriate growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram:

G cluster_workflow In Vitro Cytotoxicity Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Addition & Incubation (4 hours) C->D E 5. Formazan Solubilization D->E F 6. Absorbance Reading (570 nm) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Generalized workflow for in vitro cytotoxicity evaluation.

Conclusion and Future Directions

The available data on this compound derivatives and related compounds suggest that the quinoline scaffold is a critical determinant of their anticancer activity.[3] The introduction of chloro and nitro groups, along with other substitutions, significantly impacts their cytotoxic potency against various cancer cell lines. While this guide provides a comparative framework based on existing literature, it also highlights the need for direct, head-to-head comparative studies of a systematic series of this compound isomers. Such research would provide invaluable structure-activity relationship data and could lead to the identification of lead compounds for further preclinical development.[3] Future investigations should also focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to facilitate the design of more selective and effective anticancer therapeutics.

References

A Comparative Guide to 2-Chloro-6-nitroquinoline: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with a vast range of biological activities.[1][2] From antimalarials like chloroquine to modern anticancer agents, the quinoline nucleus offers a versatile framework for drug design.[3] However, the true potential of this scaffold is unlocked through strategic functionalization. This guide provides an in-depth technical comparison of 2-Chloro-6-nitroquinoline, highlighting its distinct advantages over other heterocyclic building blocks for the synthesis of novel therapeutic agents. We will delve into its unique reactivity, supported by experimental protocols and comparative data, to demonstrate its value for researchers, scientists, and drug development professionals.

The Strategic Advantage: Dual-Action Reactivity

The power of this compound lies in the specific arrangement of its substituents, which creates two distinct and strategically valuable reactive sites on the quinoline core. This dual-handle approach allows for sequential and controlled diversification, a significant advantage in building chemical libraries for structure-activity relationship (SAR) studies.

  • The 2-Chloro Position: A Gateway for Nucleophilic Aromatic Substitution (SNAr)

    The chlorine atom at the 2-position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution.[4] This reactivity is further enhanced by the electron-withdrawing effect of the ring nitrogen and the distal nitro group. This allows for the facile introduction of a wide array of nucleophiles—such as amines, thiols, and alkoxides—to build diverse molecular architectures. This direct and efficient method for C-N, C-S, and C-O bond formation is a primary reason for its utility in drug discovery programs.[5]

  • The 6-Nitro Group: An Electronic Activator and Masked Functional Handle

    The nitro group at the 6-position serves a dual purpose:

    • Electronic Activation: As a potent electron-withdrawing group, it activates the quinoline ring system, making the displacement of the 2-chloro substituent more efficient.

    • Synthetic Versatility: More importantly, the nitro group can be readily reduced to a primary amine (-NH₂). This transformation unmasks a new functional group that is a key anchor point for a second wave of diversification, including amide bond formation, sulfonylation, or reductive amination.[6][7]

This orthogonal reactivity—SNAr at the 2-position and reduction/functionalization at the 6-position—is a powerful tool for medicinal chemists.

Visualizing the Synthetic Potential of this compound

The following diagram illustrates the synthetic versatility of this compound as a central building block for creating diverse chemical libraries.

G cluster_0 Core Scaffold cluster_1 Phase 1 Derivatization (SNAr at C2) cluster_2 Phase 2 Derivatization (C6 Amine Functionalization) A This compound B 2-Amino-6-nitroquinolines A->B R-NH₂ C 2-Thioether-6-nitroquinolines A->C R-SH D 2-Alkoxy-6-nitroquinolines A->D R-OH E N-(2-substituted-quinolin-6-yl)amides B->E 1. Reduction 2. Acylation F N-(2-substituted-quinolin-6-yl)sulfonamides B->F 1. Reduction 2. Sulfonylation

Caption: Synthetic pathways from this compound.

Comparative Performance in Drug Discovery

While this compound is primarily a synthetic intermediate, its value is demonstrated by the biological activity of the derivatives it produces. The quinoline scaffold is a known pharmacophore in oncology, and substitutions at key positions drastically influence efficacy.[8]

Data Summary: Anticancer Activity of Substituted Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC₅₀) of various quinoline derivatives, illustrating the potency that can be achieved through modifications of the core scaffold. Direct comparisons should be made cautiously due to variations in experimental conditions across different studies.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of Action Target (if known)Reference
7-Chloro-4-anilinoquinoline (5g)HepG2 (Liver)2.09EGFR Signaling Pathway[8]
7-Chloro-4-anilinoquinoline (5g)MCF-7 (Breast)4.63EGFR Signaling Pathway[8]
2-Chloro-6-methylquinoline HydrazoneVarious BacteriaMIC: 6.25 µg/mLAntimicrobial[9]
Mefloquine Derivative (MQ-64h)Ovarian, Leukemia~12 µMAntiproliferative[10]
DiarylpyrazolylquinolineDengue Virus (DENV-2)0.81Antiviral[11]

This data underscores the quinoline scaffold's potential. The strategic advantage of this compound is its ability to efficiently generate large libraries of such compounds for screening and optimization.

Experimental Protocols: Harnessing the Reactivity

To provide actionable insights, we present validated, step-by-step protocols for the key transformations of this compound.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol details a general procedure for the displacement of the 2-chloro group.

Objective: To synthesize a 2-amino-6-nitroquinoline derivative.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol

  • Base (optional, e.g., K₂CO₃ or Et₃N) (2.0 eq)

  • Reaction vessel, magnetic stirrer, condenser

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound.

  • Solvation: Add the solvent (e.g., DMF) to dissolve the starting material.

  • Reagent Addition: Add the amine and the base (if required). The base is used to scavenge the HCl generated during the reaction.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the solid product, wash with water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Causality: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction. Heating provides the necessary activation energy to overcome the reaction barrier.

Protocol 2: Reduction of the 6-Nitro Group

This protocol describes the conversion of the nitro group to a versatile amino group.

Objective: To synthesize a 6-amino-2-(substituted)-quinoline.

Materials:

  • 6-Nitroquinoline derivative (from Protocol 1) (1.0 eq)

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Solvent: Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • Setup: In a round-bottom flask, dissolve the 6-nitroquinoline derivative in ethanol.

  • Reagent Addition: Add the tin(II) chloride dihydrate to the solution.

  • Reaction: Carefully add concentrated HCl and heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude amine can be purified by column chromatography if necessary.

Causality: Tin(II) chloride in the presence of acid is a classical and robust method for the reduction of aromatic nitro groups, known for its high yield and tolerance of other functional groups.

Visualizing the Experimental Workflow

The sequential nature of these protocols allows for a streamlined workflow in derivative synthesis.

G A Start: This compound B Step 1: SNAr Reaction (Protocol 1) - Add Amine (R-NH₂) - Heat in DMF A->B C Intermediate: 2-Amino-6-nitroquinoline B->C D Step 2: Nitro Reduction (Protocol 2) - Add SnCl₂/HCl - Reflux in EtOH C->D E Product: 6-Amino-2-(substituted)-quinoline D->E F Step 3: Further Functionalization (e.g., Acylation, Alkylation) E->F G Final Diverse Library F->G

Caption: Sequential workflow for library synthesis.

Conclusion and Outlook

In the landscape of medicinal chemistry, efficiency and versatility are paramount. This compound distinguishes itself not by its own biological activity, but by its role as a powerful and versatile synthetic intermediate. Its dual-handle reactivity allows for a logical and efficient exploration of chemical space around the privileged quinoline scaffold. Compared to simpler chloroquinolines or other heterocycles that may offer only a single point for modification, this compound provides an orthogonal synthetic strategy that accelerates the drug discovery process. The protocols and comparative insights provided in this guide validate its position as an indispensable tool for developing the next generation of quinoline-based therapeutics.

References

A Senior Application Scientist's Guide to Assessing the Purity of 2-Chloro-6-nitroquinoline from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reagent Purity in Scientific Advancement

In the realms of pharmaceutical research and drug development, the integrity of every component is paramount. The starting materials and intermediates used in the synthesis of active pharmaceutical ingredients (APIs) directly influence the safety, efficacy, and reproducibility of the final product.[1][2][3] 2-Chloro-6-nitroquinoline is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of compounds with potential therapeutic activities. However, the purity of this reagent can vary significantly between suppliers, introducing unwelcome variables that can compromise experimental outcomes, lead to the formation of undesirable side products, and complicate regulatory submissions.[4][5]

Impurities, even at trace levels, can have profound consequences, potentially altering biological activity or introducing toxicity.[2] Therefore, a robust, multi-faceted analytical approach to verify the purity of this compound is not merely a quality control measure; it is a fundamental necessity for ensuring the validity and success of a research program. This guide provides an in-depth, experience-driven framework for researchers to critically evaluate and compare the purity of this vital reagent from various commercial sources.

The Orthogonal Analytical Strategy: A Mandate for Confidence

No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment relies on an orthogonal approach , where multiple, independent methods are employed. Each technique interrogates the sample based on different physicochemical principles, and together, they provide a comprehensive and self-validating purity profile.[6][7]

For this compound, we have selected a suite of four complementary techniques:

  • High-Performance Liquid Chromatography (HPLC-UV): The cornerstone of purity determination, providing high-resolution separation of the main component from its impurities, allowing for precise quantification.[8][9] Its sensitivity is ideal for detecting trace-level contaminants.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Offers unparalleled insight into molecular structure. It confirms the identity of the target compound and can detect and help identify structurally related impurities that may not be resolved by chromatography.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique couples the separation power of HPLC with the mass-resolving capability of MS. It is indispensable for tentatively identifying unknown impurities by providing their molecular weight.[6][12]

  • Melting Point Analysis: A classical and straightforward technique. A sharp melting point range close to the literature value is a strong indicator of high purity, whereas a broad or depressed range suggests the presence of contaminants.[13][14]

Experimental Design & Methodologies

Three batches of this compound were procured from three different, anonymized suppliers (designated Supplier A, Supplier B, and Supplier C) for comparative analysis.

Overall Analytical Workflow

The following diagram illustrates the comprehensive workflow for assessing the purity of each supplier's sample.

cluster_0 Sample Acquisition & Preparation cluster_1 Orthogonal Purity Analysis cluster_2 Data Interpretation & Comparison S_A Supplier A Sample Prep Prepare Stock Solutions (e.g., 1 mg/mL in Acetonitrile) S_A->Prep S_B Supplier B Sample S_B->Prep S_C Supplier C Sample S_C->Prep HPLC HPLC-UV Analysis (Quantitative Purity) Prep->HPLC NMR ¹H NMR Analysis (Structural Confirmation) Prep->NMR LCMS LC-MS Analysis (Impurity ID) Prep->LCMS MP Melting Point (Bulk Purity Check) Prep->MP Report Final Purity Report & Supplier Recommendation HPLC->Report NMR->Report LCMS->Report MP->Report start Prepare Mobile Phase (60:40 Acetonitrile:Water) prep Prepare Sample Dilutions (approx. 50 µg/mL) start->prep system System Suitability Test (Inject Standard 5x, check RSD) prep->system inject Inject Samples from Suppliers A, B, and C system->inject acquire Acquire Chromatograms (254 nm) inject->acquire analyze Integrate Peaks & Calculate Area % Purity acquire->analyze end Report Results analyze->end start Accurately weigh 5-10 mg of each sample dissolve Dissolve in ~0.6 mL of Deuterated Chloroform (CDCl₃) start->dissolve transfer Transfer to a 5 mm NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (400 MHz, 16 scans) transfer->acquire process Process Data (Fourier Transform, Phase, Baseline) acquire->process analyze Assign Peaks, Integrate Signals, Identify Impurity Resonances process->analyze end Report Structural Confirmation analyze->end start Use HPLC method conditions as previously described connect Divert HPLC eluent to Mass Spectrometer source start->connect ionize Set MS to Electrospray Ionization (ESI) in Positive Mode connect->ionize scan Acquire Data in Full Scan Mode (e.g., m/z 100-500) ionize->scan extract Extract Ion Chromatograms (EICs) for observed impurity m/z values scan->extract correlate Correlate MS data with UV impurity peaks extract->correlate end Propose Impurity Identities correlate->end

References

literature review of the applications of 2-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 2-Chloro-6-nitroquinoline: A Comparative Analysis for Drug Discovery Professionals

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents across a wide range of diseases.[1][2] Its rigid, bicyclic aromatic system is adept at interacting with biological targets, making it a cornerstone in drug design. Within this esteemed class of compounds, this compound emerges as a particularly valuable and versatile building block.

This guide provides a comprehensive, in-depth comparison of the applications of this compound in modern drug discovery. The strategic placement of its functional groups—a highly reactive chlorine atom at the 2-position and a readily modifiable nitro group at the 6-position—provides a dual-handled synthetic intermediate. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of diverse molecular fragments. Concurrently, the nitro group can be easily reduced to a primary amine, opening a second vector for chemical elaboration. This unique combination empowers chemists to generate extensive libraries of novel compounds for screening and optimization, particularly in the fields of oncology and infectious diseases. We will explore the causality behind its use, compare the performance of its derivatives with supporting experimental data, and provide standardized protocols to guide future research.

Part 1: Application in Anticancer Drug Discovery - Targeting Aberrant Cell Signaling

The quinoline core is a frequent feature in the design of small-molecule kinase inhibitors, a cornerstone of modern targeted cancer therapy.[3] The rationale for this lies in the quinoline's ability to function as an ATP bioisostere; its nitrogen-containing heterocyclic system can effectively mimic the purine ring of ATP, enabling it to sit within the highly conserved ATP-binding pocket of protein kinases.[4] By occupying this site, these inhibitors block the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive tumor growth and proliferation, such as the EGFR and PI3K/Akt/mTOR pathways.[5][6]

Synthetic Strategies and Comparative Performance of Derivatives

The primary strategy for developing anticancer agents from this compound involves a two-pronged approach. First, the 2-chloro position is subjected to nucleophilic substitution with various amines to build the core structure. Second, the 6-nitro group is often reduced to an aniline, which can then be acylated or coupled with other moieties to modulate solubility, cell permeability, and target engagement.

G cluster_0 Synthetic Workflow A This compound (Starting Material) B Nucleophilic Aromatic Substitution (e.g., + R1-NH2) A->B Step 1 C 2-(R1-amino)-6-nitroquinoline (Intermediate 1) B->C D Nitro Group Reduction (e.g., SnCl2, H2) C->D Step 2 E 2-(R1-amino)-6-aminoquinoline (Intermediate 2) D->E F Amine Functionalization (e.g., Acylation, Sulfonylation with R2-X) E->F Step 3 G Final Bioactive Derivatives (Library for Screening) F->G

Caption: General synthetic workflow for derivatizing this compound.

The cytotoxic activity of quinoline derivatives is highly dependent on the nature of the substituents. The following table summarizes the in vitro performance of various quinoline-based compounds against several human cancer cell lines, providing a comparative snapshot of their potential.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Curcumin-inspired Quinoline Analogue 6cPC-3 (Prostate)3.12[7]
Quinoline Dihydrazone Compound 3bMCF-7 (Breast)7.016[8]
Quinoline Dihydrazone Compound 3cMCF-7 (Breast)7.05[8]
7-Chloroquinoline Derivative Analogue 5gHepG2 (Liver)2.09[5]
7-Chloroquinoline Derivative Analogue 5gMCF-7 (Breast)4.63[5]
2-Styryl-8-hydroxy Quinoline Compound S3AHeLa (Cervical)2.52[9]

Note: The table includes data from closely related chloro- and nitro-substituted quinolines to illustrate structure-activity relationships within this compound family.

As the data indicates, subtle changes to the peripheral substituents can lead to significant variations in cytotoxic potency. For instance, curcumin-inspired quinoline analogues have demonstrated potent activity against prostate cancer cells, while dihydrazone derivatives show particular efficacy against breast cancer cell lines.[7][8]

Mechanistic Insights: Inducing Apoptosis and Cell Cycle Arrest

Beyond competitive inhibition at the ATP-binding site, many quinoline-based anticancer agents exert their effects by inducing programmed cell death (apoptosis) and halting the cell division cycle.[7][10] For example, promising curcumin-inspired 2-substituted quinoline derivatives have been shown to induce G2/M cell cycle arrest and trigger apoptosis in prostate cancer cells.[7] This is often accompanied by an increase in intracellular reactive oxygen species (ROS), which creates a state of oxidative stress that further pushes the cancer cell towards apoptosis.[7][10]

G cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR ADP ADP EGFR->ADP PI3K PI3K/Akt Pathway EGFR->PI3K Activates RAS RAS/MAPK Pathway EGFR->RAS Activates Inhibitor Quinoline-Based Kinase Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline-based compounds.

Standardized Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standardized method to assess the cytotoxic effects of synthesized this compound derivatives against cancer cell lines.[11]

  • Cell Culture: Maintain human cancer cell lines (e.g., PC-3, MCF-7) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well microplates at a density of 5 × 10³ cells per well in 100 µL of medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare stock solutions of test compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Part 2: Application in Antimalarial Agent Development - Building on a Historic Scaffold

The quinoline ring is indelibly linked to the history of antimalarial drugs, most notably with quinine and its synthetic analogue, chloroquine.[12][13] Although widespread resistance has diminished the utility of chloroquine, the 4-aminoquinoline scaffold remains a critical starting point for the development of new agents to combat drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite.[14][15]

Synthetic Approaches and Comparative Performance

Derivatives of this compound are explored as antimalarial candidates by synthesizing compounds that mimic the core structure of known antimalarials. The 2-chloro position is typically substituted with various alkylamino side chains, which are known to be crucial for activity in classic drugs like chloroquine. The 6-nitro group offers a position for modification to potentially enhance activity or overcome resistance mechanisms.

The performance of these novel quinoline derivatives is evaluated against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. A successful compound should ideally demonstrate high potency against both.

Compound ClassDerivative ExampleP. falciparum StrainIC50 (µg/mL)Reference
Quinoline-Oxadiazole Compound 12P. falciparum0.46[16]
Quinoline-Dihydropyrimidine Compound 4bP. falciparum<0.014[16]
Quinoline-Dihydropyrimidine Compound 4gP. falciparum0.014[16]
Chloroquine (Reference) ChloroquineCQS Strains~0.040[14]
Chloroquine (Reference) ChloroquineCQR Strains>0.400[14]

The data highlights the remarkable potential of new quinoline derivatives. Compounds such as quinoline-dihydropyrimidine hybrids show outstanding potency, with IC50 values significantly lower than that of the reference drug chloroquine, even when tested against a general P. falciparum population that includes resistant strains.[16] This suggests that modifying the core quinoline scaffold can lead to agents that circumvent existing resistance pathways.

Standardized Protocol: In Vitro Antimalarial Assay (SYBR Green I)

This protocol outlines a common method for assessing the in vitro activity of compounds against P. falciparum.

  • Parasite Culture: Culture asexual, intraerythrocytic stages of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., RKL-2) P. falciparum strains in human O+ erythrocytes using RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Maintain cultures at 37°C in a low-oxygen environment (5% O₂, 5% CO₂, 90% N₂).

  • Compound Preparation: Prepare serial dilutions of the test compounds in medium in a 96-well plate.

  • Assay Initiation: Add synchronized, ring-stage parasite cultures (at ~1% parasitemia and 2% hematocrit) to the wells containing the test compounds. Include parasite-only (positive growth) and erythrocyte-only (negative) controls.

  • Incubation: Incubate the plates for 72 hours under the same culture conditions.

  • Lysis and Staining: Pellet the cells by centrifugation, remove the supernatant, and freeze the plate at -80°C to lyse the erythrocytes. Thaw the plate and add 100 µL of SYBR Green I lysis buffer (containing the fluorescent DNA-intercalating dye SYBR Green I) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively. Fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of growth inhibition against the log-transformed drug concentrations.

Comparative Overview and Future Directions

This compound stands as a powerful and versatile platform for drug discovery, enabling parallel development efforts in both oncology and infectious disease.

FeatureApplication in OncologyApplication in Antimalarials
Primary Rationale ATP mimicry for kinase inhibitionBuilding upon the 4-aminoquinoline pharmacophore
Key Synthetic Step Nucleophilic substitution at C-2Nucleophilic substitution at C-2 with specific side chains
Role of 6-Nitro Group Reduction to amine for secondary functionalizationModulation of electronic properties and resistance circumvention
Primary Performance Metric IC50 against human cancer cell linesIC50 against CQS and CQR P. falciparum strains
Mechanism of Action Kinase inhibition, apoptosis, cell cycle arrestInhibition of heme detoxification, disruption of parasite lifecycle

The strategic advantage of this compound lies in its synthetic tractability and the proven therapeutic relevance of its core scaffold. Future research should focus on creating more diverse chemical libraries through combinatorial approaches, exploring its potential in other therapeutic areas such as antibacterial development, and conducting in-depth ADME/Tox studies on the most promising derivatives to advance them toward clinical evaluation. The insights and protocols provided in this guide offer a solid foundation for these next-generation drug discovery efforts.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-nitroquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Chloro-6-nitroquinoline (CAS No. 29969-57-1), a compound whose quinoline core, substituted with both chloro and nitro groups, suggests a profile of potential toxicity and environmental hazard.[1][2]

Due to the limited availability of a comprehensive and officially sanctioned Safety Data Sheet (SDS) for this compound, this guide is built upon established principles for the disposal of halogenated nitroaromatic compounds.[3] It is imperative to treat this compound as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

I. Hazard Assessment and Risk Mitigation

This compound's structure as a chlorinated and nitrated aromatic compound indicates that it should be handled with caution. Halogenated organic compounds are often toxic and environmentally persistent, while nitroaromatic compounds can be reactive and have biological effects.[3][4] Therefore, a proactive approach to safety is paramount.

A. Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling this compound in any capacity, from initial use to final disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3][5][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. It is crucial to replace them regularly and immediately if contaminated.[3][7]

  • Body Protection: A flame-resistant lab coat should be worn. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant suit or apron may be necessary.[5][6]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood.[3] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[5][8][9]

B. Safe Handling and Storage of Waste

Proper containment of this compound waste is the first step in its safe disposal:

  • Waste Container: Use a designated, leak-proof, and chemically compatible container clearly labeled as "Hazardous Waste."[10]

  • Labeling: The label must include the full chemical name, "this compound," and the approximate quantity. Do not use abbreviations.[10]

  • Segregation: This waste stream must be segregated from other, incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[9]

II. Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.

A. Immediate Actions:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the previous section.

B. Cleanup Protocol:

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collection: Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a designated hazardous waste container.[11]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup, including contaminated absorbent pads and wipes, must be disposed of as hazardous waste.[10]

  • Reporting: Report the spill to your institution's EHS department in accordance with their established procedures.

III. The Path to Final Disposition: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. The primary and most environmentally sound method for the final disposition of this type of waste is high-temperature incineration at a licensed hazardous waste facility.[12][13]

A. Waste Characterization and Segregation:

As a chlorinated organic compound, this compound waste should be collected in a designated container for halogenated organic waste.[13] It is critical to avoid mixing it with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[10]

B. Disposal Workflow:

The following diagram outlines the decision-making process for the proper disposal of this compound:

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood container Select a Labeled, Compatible Hazardous Waste Container fume_hood->container segregate Segregate as Halogenated Organic Waste container->segregate storage Store in a Designated Satellite Accumulation Area segregate->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs transport Waste Transferred by Authorized Personnel ehs->transport incineration High-Temperature Incineration at a Licensed Facility transport->incineration end End: Compliant Disposal incineration->end

Disposal decision workflow for this compound.

C. Detailed Disposal Steps:

  • Containerization: Following the final use of this compound, any remaining material and contaminated consumables (e.g., weigh boats, pipette tips) should be placed in the designated halogenated organic waste container.

  • Labeling and Sealing: Ensure the waste container is securely sealed and the hazardous waste label is complete and accurate.

  • Contact EHS: Arrange for the pickup of the hazardous waste container by your institution's EHS department or a certified hazardous waste contractor. They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).

  • Incineration: At the TSDF, the halogenated waste will undergo controlled high-temperature incineration. This process is designed to destroy the organic molecule and scrub any harmful combustion byproducts, such as hydrogen chloride, from the flue gas.[12]

IV. Quantitative Data and Regulatory Context

ParameterValue/InformationRationale and Source
CAS Number 29969-57-1Chemical Abstracts Service registry number.[11][14]
Molecular Formula C₉H₅ClN₂O₂The chemical formula for this compound.[11][14]
RCRA Waste Code Likely F002 or requires characterizationAs a halogenated organic compound, it may fall under the F002 code for spent halogenated solvents if used as such. Otherwise, it must be evaluated for hazardous characteristics (e.g., toxicity).[15][16][17][18]
Disposal Method High-Temperature IncinerationThe recommended disposal method for halogenated organic compounds to ensure complete destruction.[12][13]

V. Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide and consulting with your institutional EHS department, you can ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance. This commitment to responsible chemical management is an integral part of scientific excellence.

VI. References

  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Retrieved from --INVALID-LINK--

  • LookChem. (2017, August 11). Cas 29969-57-1, this compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 26). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from --INVALID-LINK--

  • ECHEMI. (2019, July 15). 2-Chloro-6-nitro-3-phenylquinoline SDS, 59412-15-6 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). 2-Chloro-5-nitrobenzenamine SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from --INVALID-LINK--

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from --INVALID-LINK--

  • BVL. (n.d.). Personal protective equipment when handling plant protection products. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Hazardous Waste Experts. (n.d.). Frequently-used federal hazardous waste codes. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from --INVALID-LINK--

  • AChemBlock. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--

  • P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics. Retrieved from --INVALID-LINK--

  • LookChem. (2025, May 20). This compound. Retrieved from --INVALID-LINK--

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from --INVALID-LINK--

  • MCF Environmental Services. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from --INVALID-LINK--

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from --INVALID-LINK--

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from --INVALID-LINK--

  • US EPA. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from --INVALID-LINK--

  • Benchchem. (2025, December). Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production. Retrieved from --INVALID-LINK--

  • eCFR. (n.d.). § 261.31 Hazardous wastes from non-specific sources. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6-Nitroquinoline. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6-Chloroquinoline. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). An In-depth Technical Guide to 7-Chloro-6-nitroquinoline (CAS: 58416-31-2). Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.